(2-Fluorobenzyl)hydrazine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-fluorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGBATVWHGJBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a 2-fluorobenzyl moiety and a reactive hydrazine group, allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many pharmacologically active molecules.[3] The presence of the fluorine atom can favorably influence properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, supported by experimental protocols and data presented in a structured format.
Chemical and Physical Properties
This compound is a dihydrochloride salt, which enhances its solubility in aqueous solutions and polar protic solvents compared to its free base form.[1] The ortho-fluorine substitution on the benzene ring significantly influences the molecule's electronic properties and reactivity.[1]
Table 1: Physicochemical Properties of (2-Fluorobenzyl)hydrazine and its Dihydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][4][5] |
| Molecular Weight | 213.08 g/mol | [1][4][5] |
| CAS Number | 1349715-77-0 | [5] |
| Melting Point | Not specified; related compounds melt at 132-145°C with decomposition. | [1] |
| Solubility | Enhanced water solubility.[1] Soluble in lower alcohols like ethanol and methanol.[1] | |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [5] |
| Storage | 4°C, stored under nitrogen | [5] |
| (2-Fluorobenzyl)hydrazine (Free Base) | ||
| Molecular Formula | C₇H₉FN₂ | [2][6] |
| Molecular Weight | 140.16 g/mol | [2][6] |
| CAS Number | 51859-98-4 | [2] |
| Boiling Point | ~265.8°C (predicted) | [2] |
| Density | 1.144 g/cm³ (predicted) | [2] |
| pKa | ~6.74 (predicted) | [2] |
| Physical Form | Clear, colorless liquid | [2] |
Table 2: Computational Data for this compound
| Parameter | Value | Source |
| TPSA (Topological Polar Surface Area) | 38.05 Ų | [5] |
| LogP | 1.6326 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data Description | Source |
| ¹H NMR | Aromatic protons are observed in the 7.0-7.5 ppm region, with coupling patterns influenced by the ortho-fluorine. The methylene protons typically appear around 4.5-5.0 ppm. | [1] |
| Infrared (IR) Spectroscopy | Broad N-H stretching vibrations are present in the 3000-3500 cm⁻¹ range due to ionic hydrogen bonding. Protonated hydrazine groups (NH₂⁺ and NH₃⁺) show stretching modes at higher frequencies compared to the neutral compound. Aromatic C-H stretching is observed around 3000 cm⁻¹. | [1] |
| Mass Spectrometry (MS) | The molecular ion of the free base is often observed at m/z 140 due to the loss of two HCl molecules. A characteristic fragment is the fluorobenzyl cation at m/z 110, resulting from the loss of the hydrazine group. | [1] |
Synthesis
The primary synthetic route to this compound involves the reaction of a 2-fluorobenzyl halide with hydrazine hydrate, followed by acidification with hydrochloric acid.[1]
Experimental Protocol: Synthesis from 2-Fluorobenzyl Chloride
This protocol is adapted from a patented synthetic method.
Reaction Scheme:
Materials:
-
2-Fluorobenzyl chloride (100 g)
-
Hydrazine hydrate (301.5 g)
-
Water (500 ml)
-
Dichloromethane
-
Ethyl acetate-hydrochloric acid solution (260 ml)
-
Isopropanol (600 ml)
Procedure:
-
A solution of water (500 ml) and hydrazine hydrate (301.5 g) is pre-cooled to 0-5°C.
-
2-Fluorobenzyl chloride (100 g) is slowly added to the cooled solution while maintaining the temperature between 0-5°C.
-
The reaction mixture temperature is raised to 25-30°C and stirred for 4 hours.
-
Dichloromethane is added to the reaction mixture at 25-30°C and stirred for 20 minutes.
-
The organic and aqueous layers are separated. The aqueous layer is extracted with dichloromethane.
-
The organic layers are combined, and an ethyl acetate-hydrochloric acid solution (260 ml) is added at 25-30°C. The mixture is stirred for 4 hours.
-
The precipitated solid is filtered and washed with dichloromethane.
-
To the wet compound, isopropanol (600 ml) is added at 25-30°C.
-
The mixture is heated to 60-65°C and stirred for 45 minutes.
-
The reaction mixture is cooled to 25-30°C and stirred for 3 hours.
-
The precipitated solid is filtered, washed with isopropanol, and dried to yield this compound.
Purification:
Recrystallization is a common method for purifying this compound.[1] A typical procedure involves dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization.[1]
Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the hydrazine moiety and the influence of the fluorinated aromatic ring.[1]
-
Building Block for Heterocycles: The hydrazine group can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, which can then be cyclized to synthesize various nitrogen-containing heterocycles like indoles and pyrazoles.[3]
-
Medicinal Chemistry Scaffold: Hydrazine derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] This makes this compound an attractive starting material for the development of new pharmaceutical agents.[1][2]
-
Influence of Fluorine: The ortho-fluorine atom can modulate the reactivity of the molecule and impart desirable properties to its derivatives, such as increased metabolic stability and enhanced binding affinity to biological targets.[1][3]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications and Logical Relationships
Caption: Potential applications and logical relationships.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. Based on the properties of related compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[6] It may also cause skin and eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is well-described, and its reactivity allows for the creation of a wide array of complex molecules. The presence of a fluorine atom provides an additional tool for fine-tuning the properties of the final products. This technical guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. Buy this compound | 1349715-77-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. (2-Fluorobenzyl)hydrazine | Research Chemical | RUO [benchchem.com]
- 4. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Fluorobenzyl)hydrazine dihydrochloride CAS number 1349715-77-0
CAS Number: 1349715-77-0
This technical guide provides a comprehensive overview of (2-Fluorobenzyl)hydrazine dihydrochloride, a fluorinated hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. The information presented is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic compound characterized by a 2-fluorobenzyl group attached to a hydrazine moiety, and it is supplied as a dihydrochloride salt.[1] This salt form generally enhances its water solubility, making it a versatile reagent in various chemical reactions.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2][3] |
| Molecular Weight | 213.08 g/mol | [1][2][3] |
| CAS Number | 1349715-77-0 | [2] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
| SMILES | Cl.Cl.NNCC1=C(F)C=CC=C1 | [2] |
| InChIKey | JXGBATVWHGJBEX-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound typically involves a two-step process. The first step is a nucleophilic substitution reaction, followed by salt formation.
General Synthesis Protocol
A general method for the synthesis of this compound is as follows:
-
Reaction of 2-Fluorobenzyl Halide with Hydrazine Hydrate: A 2-fluorobenzyl halide (such as 2-fluorobenzyl chloride) is reacted with hydrazine hydrate. This reaction is typically carried out under reflux conditions in a suitable solvent like ethanol.[1] The hydrazine acts as a nucleophile, displacing the halide to form (2-Fluorobenzyl)hydrazine.
-
Formation of the Dihydrochloride Salt: The resulting (2-Fluorobenzyl)hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.[1]
The following diagram illustrates the general workflow for the synthesis of this compound.
Potential Applications
While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural features suggest potential uses in several areas of chemical and pharmaceutical research.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. The hydrazine moiety can participate in various reactions to form heterocyclic compounds, which are important scaffolds in many biologically active molecules. The presence of the fluorine atom on the benzyl ring can influence the electronic properties and reactivity of the molecule, potentially leading to novel chemical entities.[1]
Medicinal Chemistry
The hydrazine functional group is present in a number of compounds with known biological activities.[1][4] Consequently, this compound is considered a potential scaffold for drug discovery.[1]
-
Antimicrobial Activity: Some hydrazine derivatives have demonstrated antibacterial and antifungal properties.[1][4]
-
Anticancer Activity: Certain hydrazine-containing compounds have been investigated for their potential to inhibit cancer cell growth.[1][4]
It is important to note that while the structural motifs of this compound suggest these potential applications, extensive research is required to determine its efficacy and safety for any therapeutic use.[1]
Experimental Data and Protocols
A thorough review of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the use of this compound in biological assays or as a synthetic reagent beyond the general synthesis description. Furthermore, no quantitative data on its biological activity or its involvement in specific signaling pathways has been publicly documented. One source explicitly states that there is currently no documented research on the specific mechanism of action of this compound in biological systems.[1]
Safety Information
References
(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a hydrazine moiety and a fluorinated benzene ring, make it an interesting building block for the development of novel therapeutic agents and a useful reagent in various chemical transformations. This technical guide provides a comprehensive overview of the molecular formula, weight, synthesis, potential biological activity, and safety considerations for this compound.
Chemical and Physical Properties
This compound is the dihydrochloride salt of (2-Fluorobenzyl)hydrazine. The salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2] |
| Molecular Weight | 213.08 g/mol | [1][2] |
| CAS Number | 1349715-77-0 | [1][3][4] |
| Appearance | Solid | [3] |
| Purity | ≥98% (typical) | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the formation of the free base followed by its conversion to the dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluorobenzyl chloride
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Sodium bicarbonate
-
Concentrated hydrochloric acid
Step 1: Synthesis of (2-Fluorobenzyl)hydrazine (Free Base)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzyl chloride (1.0 equivalent) in methanol or ethanol.
-
Add sodium bicarbonate (2.0 equivalents) to the solution to act as a base.
-
Slowly add hydrazine hydrate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-8 hours.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluorobenzyl)hydrazine free base.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolve the crude (2-Fluorobenzyl)hydrazine in a minimal amount of a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.0 equivalents) dropwise to the stirred solution.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Applications
Hydrazine derivatives are a well-established class of compounds with a wide range of biological activities.[5] Many hydrazine-containing drugs are known to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[6]
Mechanism of Action: Monoamine Oxidase Inhibition
The primary mechanism by which many hydrazine derivatives exert their therapeutic effects, particularly in the context of depression, is through the irreversible inhibition of MAO.[6][7] This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
The irreversible inhibition typically involves the formation of a covalent bond between the hydrazine derivative and the flavin cofactor (FAD) at the active site of the MAO enzyme.[7][8]
Caption: Generalized pathway of irreversible MAO inhibition by hydrazine derivatives.
Due to its structural similarity to known hydrazine-based MAO inhibitors, this compound is a candidate for investigation in this area. Further research is required to determine its specific inhibitory activity and selectivity for MAO-A versus MAO-B isoforms.
Beyond its potential as a MAO inhibitor, this compound can also serve as a versatile scaffold in drug discovery for developing agents with antimicrobial or anticancer properties.[5]
Analytical Methods
The characterization and quantification of this compound and related compounds can be performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation and quantification of hydrazine derivatives.[9] Mass spectrometry can provide definitive identification and structural information based on the compound's fragmentation pattern.[5]
Safety and Handling
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Hydrazine compounds can be irritants to the skin, eyes, and respiratory system.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion
This compound is a chemical compound with significant potential for research and development in the fields of medicinal chemistry and organic synthesis. Its established molecular formula and weight, along with a general understanding of its synthesis and potential biological activities, provide a solid foundation for further investigation. The likely mechanism of action through monoamine oxidase inhibition warrants exploration for the development of new therapeutics. As with any chemical reagent, proper safety precautions are paramount during its handling and use.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1349715-77-0: [(2-fluorophenyl)methyl]hydrazine dihydr… [cymitquimica.com]
- 4. 2-Fluorobenzylhydrazine dihydrochloride | CAS#:1349715-77-0 | Chemsrc [chemsrc.com]
- 5. Buy this compound | 1349715-77-0 [smolecule.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Dihydrochloride
Introduction
(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with significant potential in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a 2-fluorobenzyl group attached to a hydrazine moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1349715-77-0 | [1][3] |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2][3] |
| Molecular Weight | 213.08 g/mol | [1][2][3] |
| Exact Mass | 212.0283319 Da | [2] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |
| LogP | 1.6326 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| SMILES | Cl.Cl.NNCC1=C(F)C=CC=C1 | [3] |
| InChI Key | JXGBATVWHGJBEX-UHFFFAOYSA-N | [1][2] |
Synthesis
This compound is typically synthesized from its free base, (2-Fluorobenzyl)hydrazine. The free base can be prepared by the reaction of 2-fluorobenzyl bromide with hydrazine hydrate.
Experimental Protocol for the Synthesis of (2-Fluorobenzyl)hydrazine
This protocol describes the synthesis of the free base, which is the precursor to the dihydrochloride salt.
Materials:
-
2-fluorobenzyl bromide (1.0 mol, 190 g)
-
Hydrazine hydrate (5.0 mol, 250 g)
-
Potassium carbonate (1.0 mol, 137 g)
-
Ethanol (2 L)
-
Ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 2 L ethanol solution containing hydrazine hydrate and potassium carbonate, slowly add 2-fluorobenzyl bromide under stirring conditions.
-
Stir the reaction mixture continuously at room temperature for 48 hours.[4]
-
After the reaction is complete, concentrate the mixture by distillation under reduced pressure.
-
Extract the residue with ether to separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the dried organic phase again under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography to obtain (2-Fluorobenzyl)hydrazine. The expected yield is approximately 76% (109 g).[4]
Conversion to this compound
The synthesized (2-Fluorobenzyl)hydrazine free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Materials:
-
(2-Fluorobenzyl)hydrazine
-
Ethanol or Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the (2-Fluorobenzyl)hydrazine in ethanol or methanol at room temperature.[1]
-
Cool the solution to 0-5 °C.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
Continue stirring for a specified period to ensure complete precipitation of the dihydrochloride salt.
-
Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold ethanol or ether).
-
Dry the product under vacuum to yield this compound.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A diagram illustrating the two-step synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and drug discovery.
-
Pharmaceutical Research: Hydrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] The presence of the 2-fluoro substituent can enhance the metabolic stability and pharmacokinetic properties of drug candidates. This compound is a valuable starting material for the synthesis of novel bioactive molecules. For instance, it is used in the preparation of acylamino substituted benzylbenzohydrazide derivatives, which are of interest in pharmaceutical development.[6]
-
Organic Synthesis: The hydrazine moiety can readily react with carbonyl compounds to form hydrazones, which are key intermediates in various chemical transformations. The 2-fluorobenzyl group can influence the reactivity and selectivity of these reactions. This compound is particularly useful in the construction of nitrogen-containing heterocyclic systems, which are prevalent in many natural products and synthetic drugs.
Conclusion
This compound is a valuable chemical entity with significant applications in synthetic and medicinal chemistry. This guide provides essential information on its identity, properties, and a detailed synthetic protocol. The provided workflow diagram offers a clear visualization of its preparation. For researchers and drug development professionals, this compound represents a key starting material for the exploration of new chemical space and the development of novel therapeutic agents. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.
References
An In-depth Technical Guide to the Synthesis of (2-Fluorobenzyl)hydrazine Dihydrochloride from 2-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride, a valuable building block in medicinal chemistry and organic synthesis, starting from 2-fluorobenzyl chloride. This document details the core synthetic methodologies, experimental protocols, and quantitative data, presented in a format tailored for researchers and professionals in the field of drug development.
Introduction
(2-Fluorobenzyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceutically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one highly sought after. This guide focuses on the prevalent and efficient synthesis of this compound from the readily available starting material, 2-fluorobenzyl chloride.
The primary synthetic route involves a nucleophilic substitution reaction where 2-fluorobenzyl chloride is treated with hydrazine, followed by the formation of the dihydrochloride salt upon acidification. This process can be carried out in a stepwise manner or as a more streamlined one-pot synthesis.
Synthetic Pathway
The overall synthesis proceeds in two main conceptual steps, which can be combined into a single experimental workflow.
-
Step 1: Nucleophilic Substitution: 2-Fluorobenzyl chloride reacts with hydrazine (typically as hydrazine hydrate) to form the free base, (2-Fluorobenzyl)hydrazine.
-
Step 2: Salt Formation: The resulting (2-Fluorobenzyl)hydrazine is treated with hydrochloric acid to yield the more stable and water-soluble this compound salt.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Two primary methodologies are presented: a one-pot synthesis and a two-step synthesis with isolation of the intermediate.
One-Pot Synthesis Protocol
This "telescoped" approach offers the advantage of eliminating the need for isolation of the intermediate (2-Fluorobenzyl)hydrazine, potentially improving overall efficiency.[1]
Reaction Scheme:
2-Fluorobenzyl Chloride + Hydrazine Hydrate → (in situ) (2-Fluorobenzyl)hydrazine → this compound (with HCl)
Experimental Procedure:
-
Reaction Setup: To a solution of water and hydrazine hydrate, pre-cooled to 0-5°C, slowly add 2-fluorobenzyl chloride.
-
Reaction: Raise the temperature of the reaction mixture to 25-30°C and stir for approximately 4 hours.
-
Work-up: Add dichloromethane to the reaction mixture and stir. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Salt Formation: Combine the organic layers and add an ethyl acetate-hydrochloric acid solution at 25-30°C. Stir for 4 hours to precipitate the product.
-
Purification: Filter the precipitated solid and wash with dichloromethane. Recrystallize the crude product from isopropanol by heating to 60-65°C, followed by cooling to 25-30°C.
-
Isolation: Filter the purified solid, wash with isopropanol, and dry to obtain this compound.
Caption: Experimental workflow for the one-pot synthesis.
Two-Step Synthesis Protocol with Intermediate Isolation
This method involves the synthesis and isolation of the (2-Fluorobenzyl)hydrazine free base before its conversion to the dihydrochloride salt. This can be advantageous for characterization of the intermediate and may provide a purer final product.
Step 1: Synthesis of (2-Fluorobenzyl)hydrazine
Experimental Procedure:
-
Reaction Setup: To a solution of hydrazine hydrate and potassium carbonate in ethanol, add 2-fluorobenzyl bromide (or chloride) slowly under stirring.
-
Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).
-
Work-up: Concentrate the reaction mixture by distillation under reduced pressure.
-
Isolation: Extract the residue with a suitable organic solvent (e.g., ether), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2-Fluorobenzyl)hydrazine.[2]
-
Purification (Optional): The crude product can be purified by silica gel column chromatography.[2]
Step 2: Formation of this compound
Experimental Procedure:
-
Dissolution: Dissolve the purified (2-Fluorobenzyl)hydrazine in a suitable solvent such as ethanol or methanol at ambient temperature.
-
Acidification: While stirring vigorously, add concentrated hydrochloric acid dropwise. Maintain the temperature between 0-25°C as the reaction is exothermic.[1]
-
Precipitation: Continue stirring for 30-60 minutes. A white crystalline precipitate of the dihydrochloride salt will form.[1]
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain the final product.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthetic procedures.
| Parameter | One-Pot Synthesis | Two-Step Synthesis (Step 1) | Two-Step Synthesis (Step 2) |
| Starting Material | 2-Fluorobenzyl Chloride | 2-Fluorobenzyl Bromide/Chloride | (2-Fluorobenzyl)hydrazine |
| Reagents | Hydrazine Hydrate, HCl | Hydrazine Hydrate, K₂CO₃ | Concentrated HCl |
| Solvent | Water, Dichloromethane | Ethanol, Ether | Ethanol or Methanol |
| Reaction Temperature | 0-30°C | Room Temperature | 0-25°C |
| Reaction Time | ~8 hours | 48 hours | 30-60 minutes |
| Molar Ratio (to starting material) | Hydrazine Hydrate (~3 eq.) | Hydrazine Hydrate (5 eq.), K₂CO₃ (1 eq.) | HCl (2 eq.) |
| Reported Yield | 70-85%[1] | 76%[2] | Quantitative |
| Product Purity | High after recrystallization | High after chromatography | High |
Product Characterization
The final product, this compound, can be characterized by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₁Cl₂FN₂[1][3][4] |
| Molecular Weight | 213.08 g/mol [3][4] |
| Appearance | White crystalline precipitate/solid[1] |
Safety Considerations
-
Hydrazine Hydrate: Is corrosive, toxic, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Fluorobenzyl Chloride: Is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Hydrochloric Acid: Is highly corrosive. Handle with appropriate PPE.
-
Exothermic Reactions: The reaction of hydrazine with benzyl halides and the subsequent acidification are exothermic. Proper temperature control is crucial to prevent runaway reactions and side product formation.[1]
This document is intended for informational purposes for qualified individuals and should not be considered a substitute for a thorough risk assessment before undertaking any chemical synthesis.
References
(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide to its Mechanism of Action in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluorobenzyl)hydrazine dihydrochloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of nitrogen-containing heterocyclic compounds. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions. The presence of the 2-fluorobenzyl group introduces specific steric and electronic effects that can influence reaction pathways and product distributions. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in two major classes of organic reactions: the Fischer indole synthesis and pyrazole synthesis. Detailed experimental protocols, mechanistic diagrams, and a summary of expected quantitative outcomes are presented to facilitate its application in research and development.
Introduction
This compound [(2-F-Bn)NHNH₂·2HCl] is a salt of a substituted hydrazine that serves as a key building block in synthetic organic chemistry. The hydrazine functional group is a potent binucleophilic reagent, enabling the formation of a variety of heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. The 2-fluorobenzyl substituent can modulate the reactivity of the hydrazine and influence the properties of the resulting products. The fluorine atom, being highly electronegative, can exert a significant inductive effect, while its position on the benzyl ring can introduce steric constraints.[1] This guide focuses on the mechanistic pathways through which this compound participates in the synthesis of indoles and pyrazoles, two classes of heterocycles with profound biological and chemical significance.
Core Mechanisms of Action
The primary mechanism of action of this compound in organic reactions involves the nucleophilic attack of its nitrogen atoms on electrophilic centers. In its dihydrochloride form, the hydrazine is protonated and requires neutralization, typically in situ, to liberate the free base for reaction. The free (2-fluorobenzyl)hydrazine is a substituted hydrazine, and its reactivity is dictated by the two nitrogen atoms. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the benzyl group.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a substituted hydrazine and a ketone or aldehyde in the presence of an acid catalyst.[2] The reaction proceeds through a series of well-defined steps, as outlined below.
Experimental Protocol (General):
-
Hydrazone Formation: this compound (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with a base (e.g., sodium acetate, triethylamine) to generate the free hydrazine. The selected ketone or aldehyde (1.1 eq.) is then added, and the mixture is stirred at room temperature or with gentle heating until the formation of the (2-fluorobenzyl)hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).
-
Indolization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl in a solvent) is added to the hydrazone. The reaction mixture is then heated, with the temperature and time being dependent on the specific substrates and catalyst used.
-
Work-up and Purification: The reaction is quenched by pouring it into ice-water and neutralized with a base. The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is washed, dried, and concentrated. The final indole product is purified by column chromatography or recrystallization.
Mechanism:
The accepted mechanism for the Fischer indole synthesis involves the following key transformations:[2]
-
Hydrazone Formation: The free (2-fluorobenzyl)hydrazine reacts with the carbonyl compound to form the corresponding (2-fluorobenzyl)hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, forming a cyclic aminal.
-
Elimination of Ammonia: The aminal, upon protonation, eliminates a molecule of ammonia to yield the final indole product.
Influence of the 2-Fluorobenzyl Group:
-
Electronic Effects: The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the hydrazine, potentially affecting the rate of the initial hydrazone formation. However, this effect is transmitted through the benzyl group and is less pronounced than if the fluorine were directly on an aryl ring attached to the hydrazine.
-
Steric Effects: The ortho-substituent on the benzyl group can introduce steric hindrance, which may influence the conformation of the hydrazone and the transition state of the[3][3]-sigmatropic rearrangement. This can, in some cases, lead to regioselectivity in reactions with unsymmetrical ketones.
Quantitative Data (Representative):
While specific data for (2-fluorobenzyl)hydrazine is scarce in the literature, the following table provides representative yields for Fischer indole syntheses with related substituted hydrazines to illustrate typical outcomes.
| Ketone/Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | PPA | 100 | 2 | 75-85 |
| Acetophenone | ZnCl₂ | 150 | 4 | 60-70 |
| Propiophenone | H₂SO₄/AcOH | 80 | 6 | 65-75 |
Note: This data is illustrative and based on general Fischer indole synthesis literature. Actual yields with (2-fluorobenzyl)hydrazine may vary.
Mechanistic Diagram:
Caption: Fischer Indole Synthesis Pathway.
Pyrazole Synthesis
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[4]
Experimental Protocol (General):
-
Reaction Setup: this compound (1.0 eq.) and a 1,3-dicarbonyl compound (1.0 eq.) are dissolved in a suitable solvent, typically ethanol or acetic acid. If starting from the dihydrochloride salt, a base may be added to liberate the free hydrazine.
-
Condensation: The reaction mixture is stirred, often with heating (reflux), for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is then dried and concentrated. The crude pyrazole is purified by column chromatography or recrystallization.
Mechanism:
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls proceeds via a cyclocondensation mechanism:[4]
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of (2-fluorobenzyl)hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring.
-
Final Dehydration: A final dehydration step from the cyclic intermediate leads to the aromatic pyrazole ring.
Regioselectivity:
When an unsymmetrical 1,3-dicarbonyl is used, two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl for the initial attack.
-
Steric Effects: The steric hindrance around the carbonyl groups and on the hydrazine. The initial attack will generally occur at the less sterically hindered carbonyl. The 2-fluorobenzyl group on the hydrazine can also influence which nitrogen atom participates in the initial attack and the subsequent cyclization.
-
Reaction Conditions: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in the hydrazine and can sometimes be used to control the regioselectivity.
Quantitative Data (Representative):
The following table provides representative data on the regioselectivity and yields for pyrazole synthesis with substituted hydrazines.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| Benzoylacetone | Methylhydrazine | EtOH | 85:15 | 90 |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | AcOH | >95:5 | 88 |
| Ethyl Acetoacetate | Hydrazine Hydrate | EtOH | - | 95 |
Note: This data is for illustrative purposes. The regioselectivity with (2-fluorobenzyl)hydrazine will depend on the specific 1,3-dicarbonyl used.
Mechanistic Diagram:
References
- 1. Buy this compound | 1349715-77-0 [smolecule.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. <p class="ElsArticleTitle">Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-<em>b</em>] indoles as novel herbicidal systems</p> | Bawazir | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
(2-Fluorobenzyl)hydrazine Dihydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. (2-Fluorobenzyl)hydrazine dihydrochloride has emerged as a compound of significant interest, embodying the powerful synergy between two of medicinal chemistry's most impactful functional groups: the hydrazine moiety and a strategically placed fluorine atom. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and potential applications of this versatile scaffold. We will explore the mechanistic rationale behind its utility in developing novel therapeutics for oncology, neurodegenerative disorders, and infectious diseases. Furthermore, this document furnishes detailed experimental protocols, offering researchers and drug development professionals a practical framework for leveraging this compound in their discovery pipelines.
The Intersection of Hydrazine and Fluorine: A Primer
The Enduring Legacy of Hydrazine Scaffolds
Hydrazine and its derivatives, such as hydrazides and hydrazones, are foundational pharmacophores in medicinal chemistry.[1][2] Their prevalence stems from their unique chemical reactivity and structural versatility. The hydrazine moiety (-NH-NH₂) is a potent nucleophile and an excellent hydrogen-bonding component, enabling it to form strong interactions with biological targets.[3][4] Historically, hydrazine derivatives have given rise to blockbuster drugs, including the monoamine oxidase (MAO) inhibitor phenelzine and the antitubercular agent isoniazid.[2] Their derivatives are reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[1][3][5]
The Strategic Advantage of Organofluorine Chemistry
The introduction of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties.[6][7] The carbon-fluorine (C-F) bond is exceptionally strong, and its inclusion can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[6] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, alter molecular conformation, and improve membrane permeability.[6][7] These subtle electronic effects often translate into enhanced binding affinity, greater target selectivity, and improved pharmacokinetic profiles.[6][8]
This compound combines these two powerful motifs. The ortho-fluorine on the benzyl ring provides specific steric and electronic influences, while the hydrazine group serves as a reactive handle for constructing diverse molecular architectures. This guide will dissect the potential unlocked by this unique combination.
Physicochemical Profile and Synthesis
Key Physicochemical Properties
This compound is a synthetic organic salt valued as a research chemical and building block.[3] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1349715-77-0 | [3][9] |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [3][9][10] |
| Molecular Weight | 213.08 g/mol | [3][9][10] |
| IUPAC Name | (2-fluorophenyl)methylhydrazine;dihydrochloride | [3] |
| Appearance | Typically a solid | N/A |
| Storage | 4°C, stored under nitrogen | [9] |
Synthetic Pathways
The primary route to (2-Fluorobenzyl)hydrazine involves the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The resulting free base is then converted to its more stable and handleable dihydrochloride salt.
-
Step 1: Nucleophilic Substitution (Sₙ2 Reaction): 2-Fluorobenzyl chloride or bromide is treated with an excess of hydrazine hydrate. The nitrogen atom of hydrazine acts as a potent nucleophile, displacing the halide to form the (2-Fluorobenzyl)hydrazine free base.[3][11] The alpha-effect enhances the nucleophilicity of the hydrazine nitrogen, facilitating this reaction.[3]
-
Step 2: Salt Formation: The free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt, which can then be isolated by filtration.[3][12]
An alternative, though less direct, pathway for related arylhydrazines involves the diazotization of an aniline precursor (e.g., 2-fluoroaniline) followed by chemical reduction.[13][14]
Detailed Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from publicly available methods.[12]
Materials:
-
2-Fluorobenzyl chloride (1.0 eq)
-
Hydrazine hydrate (≥98%, ~5.0 eq)
-
Deionized Water
-
Dichloromethane (DCM)
-
Ethyl acetate-hydrochloric acid solution
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: To a reaction vessel, add deionized water and hydrazine hydrate. Cool the solution to 0-5°C using an ice bath.
-
Addition of Electrophile: Slowly add 2-fluorobenzyl chloride to the cooled hydrazine solution while maintaining the temperature between 0-5°C. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for approximately 4 hours.
-
Workup and Extraction: Add dichloromethane to the reaction mixture and stir for 20 minutes. Separate the organic and aqueous layers. Extract the aqueous layer again with dichloromethane to maximize yield.
-
Salt Formation: Combine the organic layers. Add ethyl acetate-hydrochloric acid solution and stir for 4 hours at room temperature. A precipitate of this compound will form.
-
Purification: Filter the precipitated solid and wash it with fresh dichloromethane.
-
Recrystallization: Add isopropanol to the wet solid and heat the mixture to 60-65°C for 45 minutes. Cool the mixture slowly to room temperature and stir for 3 hours to allow for complete crystallization.
-
Final Product: Filter the purified solid, wash with cold isopropanol, and dry under vacuum to yield the final product.
Core Applications in Drug Discovery
The true value of this compound lies in its potential as a starting material for libraries of novel compounds with diverse therapeutic applications.
A Versatile Building Block for Lead Generation
The hydrazine moiety is a reactive handle that can be readily converted into a variety of other functional groups and heterocyclic systems.[5] This allows for rapid diversification of the core scaffold. Common reactions include:
-
Hydrazone Formation: Condensation with aldehydes or ketones to form hydrazones, a class of compounds known for their broad biological activity.[4][15]
-
Heterocycle Synthesis: Serving as a key synthon for constructing nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles, which are privileged structures in medicinal chemistry.[5]
Potential Therapeutic Areas
-
3.2.1 Central Nervous System (CNS) Agents: Hydrazine is the core pharmacophore of several MAO inhibitors used to treat depression and neurodegenerative diseases.[2] By reacting (2-Fluorobenzyl)hydrazine with various aldehydes, novel hydrazone derivatives can be synthesized and screened for inhibitory activity against MAO-A and MAO-B. The fluorobenzyl group can aid in crossing the blood-brain barrier and provide unique binding interactions within the enzyme's active site.[4]
-
3.2.2 Anticancer Agents: Numerous hydrazine and hydrazone derivatives have been investigated for their potential to inhibit cancer cell growth.[3][15] The mechanism can vary, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation. The 2-fluorobenzyl moiety can enhance cell penetration and metabolic stability, potentially leading to more potent and durable anticancer effects.[6]
-
3.2.3 Antimicrobial Agents: The search for novel antibiotics and antifungals is a global health priority. Hydrazine derivatives have consistently shown promise in this area.[1][3] The (2-Fluorobenzyl)hydrazine scaffold can be used to generate libraries of compounds for screening against pathogenic bacteria and fungi.
Mechanistic Rationale: The Synergy of Key Moieties
The therapeutic potential of derivatives from this scaffold is not coincidental; it arises from the specific physicochemical contributions of its constituent parts.
Figure 1: Logical relationship between the core moieties of (2-Fluorobenzyl)hydrazine and their impact on drug properties.
Experimental Workflows in Practice
To translate theoretical potential into tangible results, a structured experimental approach is necessary. The following workflow outlines the path from the starting material to a biologically characterized lead compound.
Figure 2: A representative workflow from starting material to a validated lead compound.
Protocol: Synthesis of a (2-Fluorobenzyl)hydrazone Derivative
This general protocol demonstrates the straightforward condensation reaction to form a hydrazone.
Materials:
-
This compound (1.0 eq)
-
Selected aldehyde or ketone (e.g., 4-hydroxybenzaldehyde) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Free Base Generation (in situ): Dissolve this compound in ethanol. Add a suitable base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salts and generate the free hydrazine base.
-
Condensation: To this solution, add the selected aldehyde or ketone. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final hydrazone using NMR, Mass Spectrometry, and HPLC.
Protocol: In Vitro MAO-A Inhibition Assay
This protocol provides a framework for assessing the biological activity of newly synthesized derivatives against a common CNS target.
Materials:
-
Synthesized hydrazone derivatives (test compounds)
-
Recombinant human MAO-A enzyme
-
Amplex® Red MAO Assay Kit (or similar fluorescence-based kit)
-
Phosphate buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series in phosphate buffer to test a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the MAO-A enzyme, horseradish peroxidase, and the Amplex® Red reagent/substrate mixture to each well.
-
Initiation of Inhibition: Add the diluted test compounds to the respective wells. Include a positive control (e.g., clorgyline) and a negative control (DMSO vehicle). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the MAO-A substrate (e.g., p-tyramine).
-
Signal Detection: Immediately begin monitoring the fluorescence increase over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm). The rate of fluorescence increase is proportional to MAO-A activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Future Outlook and Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of novel therapeutics. Its unique structure combines the proven biological relevance of the hydrazine scaffold with the pharmacokinetic advantages conferred by a strategically placed fluorine atom. The synthetic accessibility and reactive versatility of this compound make it an ideal candidate for generating diverse chemical libraries tailored for high-throughput screening.
Future research should focus on exploring the full chemical space accessible from this scaffold. The synthesis of novel heterocyclic systems, the investigation of different substitution patterns on the benzyl ring, and the application of computational docking studies will be crucial in unlocking its full potential. For research organizations and pharmaceutical companies, investing in scaffolds like this compound represents a forward-thinking approach to building a robust and innovative drug discovery pipeline.
References
- 1. iscientific.org [iscientific.org]
- 2. Hydrazines - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 1349715-77-0 [smolecule.com]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. (2-Fluorobenzyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 14. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 15. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
(2-Fluorobenzyl)hydrazine Dihydrochloride: A Versatile Building Block for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2-Fluorobenzyl)hydrazine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted benzyl group, make it an attractive starting material for the construction of a diverse range of novel heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the generation of pyrazoles, pyridazinones, and triazoles, complete with detailed experimental protocols, quantitative data, and insights into relevant biological signaling pathways.
Synthesis and Properties of this compound
This compound is typically synthesized from 2-fluorobenzyl chloride. The synthesis involves the reaction of 2-fluorobenzyl chloride with an excess of hydrazine hydrate, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This salt form enhances the compound's stability and solubility in polar solvents, making it convenient for subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1349715-77-0 |
| Molecular Formula | C₇H₁₁Cl₂FN₂ |
| Molecular Weight | 213.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of Novel Heterocycles
This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles. The following sections detail the synthesis of pyrazoles, pyridazinones, and triazoles, providing exemplary experimental protocols.
Synthesis of Pyrazoles
Pyrazoles are a well-known class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The synthesis of pyrazoles from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound.[3][4]
Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add this compound (2.13 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole.
Table 2: Representative Data for Substituted Pyrazole Synthesis
| R¹ | R² | Product | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| CH₃ | CH₃ | 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole | 85 | 45-47 | 7.10-7.35 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H), 5.30 (s, 2H, CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) |
| Ph | CH₃ | 1-(2-Fluorobenzyl)-5-methyl-3-phenyl-1H-pyrazole | 78 | 98-100 | 7.20-7.80 (m, 9H, Ar-H), 6.50 (s, 1H, pyrazole-H), 5.40 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) |
Note: The data presented is representative of typical yields and spectral data for analogous pyrazole syntheses and may vary for the specific synthesis of (2-fluorobenzyl)-substituted pyrazoles.
Synthesis of Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to possess a variety of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6] The synthesis of pyridazinones can be achieved by reacting this compound with a γ-ketoacid.[7][8]
Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one
-
A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (2.12 g, 10 mmol) and this compound (2.13 g, 10 mmol) in glacial acetic acid (25 mL) is refluxed for 8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure pyridazinone derivative.
Table 3: Representative Data for Substituted Pyridazinone Synthesis
| Ar | Product | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 4-Cl-Ph | 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one | 75 | 165-167 | 7.20-7.90 (m, 8H, Ar-H), 5.10 (s, 2H, CH₂), 2.90 (t, 2H, CH₂), 2.60 (t, 2H, CH₂) |
| 4-MeO-Ph | 2-(2-Fluorobenzyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 82 | 152-154 | 7.10-7.80 (m, 8H, Ar-H), 5.05 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.85 (t, 2H, CH₂), 2.55 (t, 2H, CH₂) |
Note: The data presented is representative of typical yields and spectral data for analogous pyridazinone syntheses and may vary for the specific synthesis of (2-fluorobenzyl)-substituted pyridazinones.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.[9][10] A common route to 1,2,4-triazoles involves the reaction of a hydrazide with a suitable cyclizing agent, such as an orthoester or carbon disulfide.
Experimental Protocol: Synthesis of 4-Amino-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole-3-thiol
-
Synthesis of Potassium dithiocarbazinate: To a stirred solution of potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL), add (2-Fluorobenzyl)hydrazine (14.0 g, 0.1 mol) at 0-5 °C. Then, add carbon disulfide (7.6 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 2-3 hours at room temperature. The precipitated potassium dithiocarbazinate is collected by filtration, washed with cold ethanol, and dried.
-
Synthesis of the 1,2,4-triazole: A mixture of the potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (10 mL, 0.2 mol) in water (50 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.
Table 4: Representative Data for Substituted 1,2,4-Triazole Synthesis
| R | Product | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| H | 4-Amino-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole-3-thiol | 70 | 188-190 | 13.5 (s, 1H, SH), 7.15-7.40 (m, 4H, Ar-H), 5.50 (s, 2H, NH₂), 4.30 (s, 2H, CH₂) |
| Ph | 4-Amino-5-((2-fluorobenzyl)thio)-3-phenyl-4H-1,2,4-triazole | 65 | 210-212 | 7.10-7.80 (m, 9H, Ar-H), 5.60 (s, 2H, NH₂), 4.35 (s, 2H, CH₂) |
Note: The data presented is representative of typical yields and spectral data for analogous 1,2,4-triazole syntheses and may vary for the specific synthesis of (2-fluorobenzyl)-substituted triazoles.
Biological Activity and Signaling Pathways
Heterocycles derived from (2-Fluorobenzyl)hydrazine are of significant interest due to their potential biological activities. While specific data for compounds derived directly from this compound is limited, the broader classes of pyrazoles and pyridazinones are known to interact with key signaling pathways implicated in various diseases, particularly inflammation.
Anti-inflammatory Activity and Relevant Signaling Pathways
Many pyrazole and pyridazinone derivatives have been reported to exhibit anti-inflammatory properties.[1][11] Their mechanisms of action often involve the modulation of inflammatory signaling cascades. Two key pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) pathway.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][12] Some pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activation, thereby downregulating the inflammatory response.[12]
Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.
COX Signaling Pathway: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. thaiscience.info [thaiscience.info]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]
Spectroscopic Profile of (2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Fluorobenzyl)hydrazine dihydrochloride (CAS No: 1349715-77-0). The information presented herein is essential for the characterization, identification, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for spectral acquisition, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
This compound (C₇H₁₁Cl₂FN₂) has a molecular weight of approximately 213.08 g/mol .[1][2][3] The presence of a fluorine atom on the benzyl ring and the protonated hydrazine moiety results in a unique spectroscopic signature. While a complete set of publicly available, experimentally determined quantitative data is limited, this section compiles and presents the known descriptive and predicted spectral information in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic and aliphatic regions. The aromatic protons are expected to appear in the range of 7.0-7.5 ppm, with their chemical shifts and coupling patterns influenced by the ortho-fluorine substituent.[1] The methylene protons adjacent to the hydrazine group are typically observed around 4.5-5.0 ppm.[1]
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~ 7.0 - 7.5 | Multiplet |
| Methylene (-CH₂-) | ~ 4.5 - 5.0 | Singlet or Multiplet |
| Hydrazinyl (-NH-NH₃⁺-) | Variable, broad | Broad Singlet |
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C-F | ~ 160 (doublet) |
| Aromatic C-H | ~ 115 - 135 |
| Aromatic C-C | ~ 120 - 140 |
| Methylene (-CH₂-) | ~ 45 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by broad absorption bands due to the protonated hydrazine group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (salt) | ~ 3000 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | ~ 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | ~ 1450 - 1600 | Medium to Strong |
| C-F Stretch | ~ 1200 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the dihydrochloride salt may not be stable under typical ionization conditions, and the spectrum of the free base is often observed.[1]
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [C₇H₉FN₂]⁺ | 140 | Molecular ion of the free base |
| [C₇H₆F]⁺ | 110 | Loss of the hydrazine group (-NHNH₂) |
| [C₇H₁₁Cl₂FN₂]⁺ | 213 | Molecular ion of the dihydrochloride salt (may be unstable)[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts to minimize H-D exchange of the amine protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for protonated species.
-
Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed on the molecular ion of the free base (m/z 140).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.
References
(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (2-Fluorobenzyl)hydrazine dihydrochloride (CAS No: 1349715-77-0). Due to the limited availability of specific quantitative data in public literature, this document focuses on established physicochemical principles, qualitative descriptions, and standardized experimental protocols that enable researchers to determine these critical parameters.
Physicochemical Properties
This compound is the salt form of the parent compound, (2-Fluorobenzyl)hydrazine.[1][2] The inclusion of two hydrochloride moieties significantly influences its physical and chemical properties, particularly its solubility and handling characteristics.[1]
| Property | Value | Source |
| CAS Number | 1349715-77-0 | [3] |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2][3] |
| Molecular Weight | 213.08 g/mol | [1][2][3] |
| Parent Compound | (2-Fluorobenzyl)hydrazine (CAS: 51859-98-4) | [1][4] |
| Recommended Storage | 4°C, stored under nitrogen | [3] |
Solubility Profile
The dihydrochloride salt form of (2-Fluorobenzyl)hydrazine is expected to confer significantly greater aqueous solubility compared to its free base counterpart.[1] The ionic character introduced by the two protonated nitrogen centers and their associated chloride counterions promotes favorable interactions with polar protic solvents.[1]
2.1 Qualitative Solubility
| Solvent | Expected Solubility | Rationale |
| Water | High | The dihydrochloride salt form is highly polar and readily solvated by water molecules.[1] |
| Methanol / Ethanol | Soluble | Lower alcohols are polar protic solvents capable of solvating the ionic salt.[1] |
| DMSO | Soluble | A polar aprotic solvent known for its broad solubilizing capabilities for organic salts. |
| Acetonitrile | Slightly Soluble | Less polar than water or DMSO, may require heating or sonication. |
| Dichloromethane | Insoluble / Poor | A non-polar organic solvent, unlikely to dissolve the highly polar salt form. |
| Diethyl Ether / Hexanes | Insoluble | Non-polar solvents are incompatible with the ionic nature of the compound. |
2.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., pH 7.4 phosphate buffer)
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[5]
-
Addition of Compound: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.[5]
-
Equilibration: Place the flask in the orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particulates. This step is critical to prevent artificially high concentration measurements.
-
Quantification: Dilute the filtered sample to a concentration within the linear range of the analytical method and quantify the amount of dissolved compound using a validated HPLC-UV or other suitable method.
-
Confirmation: The pH of the saturated solution should be measured and reported.[5] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration remains constant.
Stability Profile
The stability of this compound is a critical parameter for ensuring its quality and reliability in experiments. As a dihydrochloride salt, it is expected to have greater thermal stability than its free base.[1] However, like many hydrazine derivatives, it may be susceptible to oxidation and degradation under certain conditions.[6]
3.1 Factors Influencing Stability
-
Temperature: While specific data is limited, related benzylhydrazine dihydrochlorides exhibit melting points with decomposition between 132-145°C.[1] Recommended storage at 4°C suggests that elevated temperatures may promote degradation.[3]
-
Light (Photostability): The parent free base is stored protected from light, indicating potential photosensitivity.[7] Photostability testing is recommended as part of forced degradation studies.[8]
-
pH: The stability of the compound in solution is likely pH-dependent. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.
-
Oxidation: Hydrazine moieties are known to be susceptible to oxidation.[6] Exposure to atmospheric oxygen or oxidizing agents should be minimized. Storing under an inert atmosphere like nitrogen is recommended.[3]
3.2 Experimental Protocol: HPLC-Based Stability Assessment
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of small molecules and quantifying degradation products.[8][9]
Objective: To develop a stability-indicating HPLC method and use it to assess the degradation of this compound under various stress conditions.
Part A: Forced Degradation Study The goal is to intentionally degrade the sample to ensure the analytical method can separate the intact drug from its degradation products.[8]
-
Acid/Base Hydrolysis: Incubate separate solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose solid compound and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose solid compound and a solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC, alongside an unstressed control, to identify degradation peaks and confirm peak purity of the main compound. The goal is to achieve ~5-20% degradation.
Part B: Long-Term Stability Study
-
Method: Use a validated stability-indicating HPLC method, typically employing a C18 column with a gradient mobile phase of acidified water and an organic solvent like acetonitrile.[10][11]
-
Sample Preparation: Prepare samples of the compound (either solid or in a specific formulation) and store them under controlled, long-term conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[9]
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).[9]
-
Data Evaluation: At each time point, quantify the amount of the active compound remaining and measure the increase in any degradation products. The results are used to establish a shelf-life and recommended storage conditions.
References
- 1. Buy this compound | 1349715-77-0 [smolecule.com]
- 2. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. (2-Fluorobenzyl)hydrazine | 51859-98-4 [sigmaaldrich.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
The Role of (2-Fluorobenzyl)hydrazine Dihydrochloride in the Synthesis of Novel Antimicrobial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This technical guide delves into the synthesis of antimicrobial agents utilizing (2-Fluorobenzyl)hydrazine dihydrochloride as a key building block. The introduction of a fluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this starting material a compound of interest in medicinal chemistry.
Synthetic Pathways and Methodologies
The primary route to synthesizing antimicrobial agents from this compound involves its condensation with various aldehydes and ketones to form hydrazones. The dihydrochloride salt is typically neutralized in situ using a base, or the reaction is carried out under conditions that facilitate the release of the free hydrazine for reaction.
General Experimental Protocol for Hydrazone Synthesis
A versatile and commonly employed method for the synthesis of hydrazones from (2-Fluorobenzyl)hydrazine is outlined below. This protocol is a generalized representation, and specific reaction conditions may vary depending on the reactivity of the carbonyl compound.
-
Preparation of Reactants: this compound is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of a selected aldehyde or ketone is dissolved separately in the same solvent.
-
Reaction Initiation: The solution of the carbonyl compound is added to the (2-Fluorobenzyl)hydrazine solution. A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion of the reaction, the resulting hydrazone often precipitates out of the solution upon cooling. The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Antimicrobial Activity of Fluorinated Hydrazone Derivatives
While specific data for derivatives of (2-Fluorobenzyl)hydrazine is limited in publicly available literature, the broader class of hydrazones containing fluorophenyl moieties has demonstrated significant antimicrobial potential. The data presented below is for structurally related compounds and serves to illustrate the potential activity of derivatives synthesized from (2-Fluorobenzyl)hydrazine. The primary method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazones of 4-fluoro-benzoic acid hydrazide | Staphylococcus aureus | 6.25 - 25 | Ceftriaxone | Not specified |
| Escherichia coli | 12.5 - 50 | Ceftriaxone | Not specified | |
| Pseudomonas aeruginosa | >50 | Ceftriaxone | Not specified | |
| Candida albicans | 12.5 - 50 | Fluconazole | Not specified | |
| N-(2-fluorophenyl)-N′-quinoline-2-yl-methylenehydrazine | Mycobacterium tuberculosis H37Rv | 3.125 (99% inhibition) | Not specified | Not specified |
| Hydrazones with 2,4-difluorophenyl moiety | Staphylococcus aureus | 0.78 - 25 | Vancomycin | 6.25 - 12.5 |
| Methicillin-resistant S. aureus (MRSA) | 0.78 - 25 | Vancomycin | 6.25 - 12.5 | |
| Bacillus subtilis | 0.78 - 25 | Vancomycin | Not specified | |
| Acinetobacter baumannii | 1.56 - 12.5 | Colistin | 0.39 - 0.78 |
Note: The data in this table is compiled from studies on various fluorinated hydrazone derivatives and is intended to be representative of the potential antimicrobial activity of this class of compounds.
Experimental Protocol for Antimicrobial Susceptibility Testing
The antimicrobial efficacy of newly synthesized hydrazone derivatives is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The synthesized hydrazone is dissolved in a solvent such as dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (containing the microbial suspension without any compound) and negative control wells (containing the broth medium only) are included. A standard antibiotic is also typically tested under the same conditions as a reference.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel hydrazone derivatives with potential antimicrobial activity. The presence of the 2-fluoro substitution is a key structural feature that can enhance the biological properties of the resulting compounds. The straightforward synthesis of hydrazones, coupled with their demonstrated efficacy against a range of microbial pathogens, underscores the importance of further research and development in this area. The protocols and data presented in this guide provide a foundational framework for researchers to design and evaluate new antimicrobial agents based on the (2-Fluorobenzyl)hydrazine scaffold, contributing to the critical effort of overcoming antimicrobial resistance.
The Role of the Fluorine Atom in (2-Fluorobenzyl)hydrazine Dihydrochloride Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of (2-Fluorobenzyl)hydrazine dihydrochloride, with a specific focus on the influence of the ortho-positioned fluorine atom on its chemical reactivity and potential biological activity. Through an examination of its electronic properties, synthesis, and theoretical application as a monoamine oxidase (MAO) inhibitor, this document aims to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development. Detailed experimental protocols for its synthesis and a representative biological assay are provided, alongside structured data and visualizations to elucidate key concepts.
Introduction
This compound is a fluorinated derivative of benzylhydrazine, a class of compounds with known applications in organic synthesis and pharmacology. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide delves into the specific effects of the 2-fluoro substitution on the benzyl ring of benzylhydrazine, providing a detailed examination of how this modification alters the compound's reactivity and potential as a bioactive agent.
Physicochemical Properties
The introduction of a fluorine atom at the ortho position of the benzyl ring in benzylhydrazine results in notable changes to its physicochemical properties. These alterations are foundational to understanding its modified reactivity. A comparison of the key properties of (2-Fluorobenzyl)hydrazine and its dihydrochloride salt with the non-fluorinated analogs is presented below.
| Property | (2-Fluorobenzyl)hydrazine | Benzylhydrazine | This compound | Benzylhydrazine Dihydrochloride |
| Molecular Formula | C₇H₉FN₂ | C₇H₁₀N₂ | C₇H₁₁Cl₂FN₂ | C₇H₁₂Cl₂N₂ |
| Molecular Weight ( g/mol ) | 140.16[2][3] | 122.17 | 213.08[4][5] | 195.10 |
| Predicted pKa | ~6.74[2] | ~7.3 (estimated) | Not available | Not available |
| Predicted LogP | 0.8[3] | 0.5 (estimated) | Not available | Not available |
| Boiling Point (°C) | ~265.8[2] | ~245 | Not applicable | Not applicable |
Note: Some values for the non-fluorinated analogs are estimated based on known chemical principles and data for similar compounds.
The Influence of the Ortho-Fluorine Atom on Reactivity
The presence of the highly electronegative fluorine atom at the ortho position of the benzyl ring exerts significant electronic and steric effects, which in turn modulate the reactivity of the hydrazine moiety.
Electronic Effects
The fluorine atom is a strongly electron-withdrawing group. This property has a dual impact on the molecule:
-
Inductive Effect (-I): The fluorine atom withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it influences the basicity and nucleophilicity of the hydrazine group. The electron withdrawal is expected to decrease the electron density on the nitrogen atoms of the hydrazine, thereby reducing their basicity (pKa) compared to the non-fluorinated analog.
-
Mesomeric Effect (+M): The fluorine atom can also donate a lone pair of electrons to the aromatic pi-system. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the overall electron density of the aromatic ring.
The interplay of these electronic effects is crucial in determining the reactivity of the hydrazine group. A lower basicity of the hydrazine nitrogens in (2-Fluorobenzyl)hydrazine can affect its nucleophilicity in chemical reactions.
Steric and Conformational Effects
The fluorine atom, while relatively small, can exert steric hindrance that influences the conformation of the benzylhydrazine side chain. Studies on the closely related 2-fluorobenzylamine have shown that the ortho-fluorine can participate in intramolecular hydrogen bonding with a hydrogen atom of the amino group.[6] This interaction can stabilize a specific conformation where the side chain is oriented in a particular manner relative to the aromatic ring. A similar intramolecular interaction may occur in (2-Fluorobenzyl)hydrazine, which could influence its binding to target enzymes by pre-organizing the molecule into a favorable conformation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine, followed by the formation of the dihydrochloride salt.
Experimental Protocol: Synthesis
Materials:
-
2-Fluorobenzyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Nucleophilic Substitution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (5 equivalents) in ethanol. Slowly add 2-fluorobenzyl chloride (1 equivalent) to the solution at room temperature. Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of the Free Base: Filter the solution and remove the dichloromethane under reduced pressure to obtain crude (2-Fluorobenzyl)hydrazine as an oil.
-
Salt Formation: Dissolve the crude (2-Fluorobenzyl)hydrazine in ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (2.2 equivalents) dropwise with stirring. A white precipitate will form.
-
Purification: Stir the suspension for 30 minutes in the ice bath, then collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to yield this compound as a white solid.
Application in Medicinal Chemistry: Monoamine Oxidase Inhibition
Hydrazine derivatives are a well-known class of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. The electronic modifications introduced by the fluorine atom in this compound may enhance its potency and selectivity as a MAO inhibitor.
Proposed Mechanism of Action
The hydrazine moiety is a key pharmacophore for MAO inhibition. It can act as a substrate for the enzyme, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor of the enzyme, resulting in irreversible inhibition. The 2-fluorobenzyl group would be involved in binding to the active site of the enzyme, and its specific interactions, potentially influenced by the fluorine atom, could determine the inhibitor's potency and selectivity for MAO-A versus MAO-B.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
This compound (test compound)
-
Selegiline (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and the positive control in MAO-B assay buffer. Prepare a working solution of the MAO-B enzyme in the assay buffer. Prepare a detection reagent containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer for the blank, the enzyme solution for the enzyme control, and the enzyme solution with the serially diluted test compound or positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the detection reagent to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the protonated hydrazine group will appear as broad bands in the region of 3000-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and the C-F stretching vibration will likely be observed in the 1000-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key structural information. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), and their splitting patterns will be influenced by the fluorine atom. The benzylic protons (CH₂) will likely appear as a singlet or a doublet depending on the coupling with the adjacent NH group. The protons on the hydrazine nitrogens will be broad and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine exhibiting a large one-bond C-F coupling constant. The benzylic carbon will also be identifiable.
Conclusion
The ortho-fluorine atom in this compound plays a multifaceted role in defining its reactivity. Through its strong inductive electron-withdrawing effect, it modulates the basicity and nucleophilicity of the hydrazine moiety. Furthermore, potential intramolecular hydrogen bonding and steric effects can influence its conformational preferences. These modifications are of significant interest in the context of medicinal chemistry, where such subtle changes can lead to profound differences in biological activity, such as enhanced potency or selectivity for enzyme targets like monoamine oxidase. The synthetic accessibility of this compound, coupled with the predictable influence of the fluorine substituent, makes this compound a valuable building block for the rational design of novel therapeutic agents. Further quantitative studies directly comparing its reactivity and biological activity with its non-fluorinated analog are warranted to fully elucidate the impact of ortho-fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Buy this compound | 1349715-77-0 [smolecule.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. (2-Fluorobenzyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Guide to the Structural and Conformational Analysis of (2-Fluorobenzyl)hydrazine Dihydrochloride
Abstract: (2-Fluorobenzyl)hydrazine is a key building block in medicinal chemistry, valued for its role in synthesizing novel pharmaceutical agents.[1] Its dihydrochloride salt form ensures stability and solubility, but also introduces conformational constraints crucial to its reactivity and interaction with biological targets. This technical guide presents a comprehensive, multi-technique framework for the complete structural and conformational characterization of (2-Fluorobenzyl)hydrazine dihydrochloride. We provide field-proven, step-by-step protocols for spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. By integrating predicted data with robust experimental workflows, this document serves as an essential resource for researchers in drug discovery and development, enabling a deeper understanding of this versatile molecule's three-dimensional properties.
Introduction: The Structural Imperative
The utility of this compound in organic synthesis and drug development is well-established.[1] However, its full potential can only be harnessed through a precise understanding of its three-dimensional structure and conformational dynamics. The molecule's architecture is defined by a flexible hydrazine linker connecting a sterically and electronically influential 2-fluorophenyl ring.
The key analytical challenges and objectives are:
-
Unambiguous Connectivity: To confirm the covalent bonding arrangement and constitution of the molecule.
-
Solid-State Structure: To determine the precise bond lengths, angles, and crystal packing interactions in the solid state, which are heavily influenced by the dihydrochloride salt form.
-
Conformational Preference in Solution: To elucidate the preferred three-dimensional arrangement (conformation) around the rotatable bonds and quantify the energy barriers between different conformers.
This guide outlines an integrated approach, demonstrating how spectroscopic, crystallographic, and computational methods provide a self-validating system for complete structural elucidation.
Molecular Structure Elucidation: A Multi-Pronged Approach
The definitive characterization of this compound requires a combination of techniques to probe its structure at different levels.
Spectroscopic Characterization (Predicted)
Spectroscopy provides the first layer of structural evidence, confirming the presence of key functional groups and mapping the connectivity of the atoms.
2.1.1 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns. Under typical electrospray ionization (ESI) conditions, the most commonly observed species would be the molecular ion of the free base, corresponding to the loss of two HCl molecules.[1]
| Predicted Ion (m/z) | Identity | Notes |
| 141.08 | [M+H]⁺ | The protonated free base, (C₇H₉FN₂ + H)⁺. This is often the most abundant ion observed. |
| 140.07 | [M]⁺ | The radical cation of the free base. |
| 110 | [M - NHNH₂]⁺ | A characteristic fragmentation pattern involving the loss of the hydrazine group to yield the fluorobenzyl cation. |
2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). The spectra of the dihydrochloride salt will be significantly influenced by the protonation of the nitrogen atoms, leading to downfield shifts for adjacent protons. The following table outlines the predicted chemical shifts in a solvent like D₂O or DMSO-d₆.
| Nucleus | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Causality & Rationale |
| ¹H | Aromatic (4H) | 7.2 - 7.6 | m | - | Complex multiplet pattern typical of a substituted benzene ring. |
| ¹H | CH₂ (2H) | ~4.3 - 4.5 | s | - | Deshielded by the adjacent -NH₂⁺- group and the aromatic ring. Expected to be a singlet. |
| ¹H | NH₂⁺, NH₂⁺ (5H) | Broad, variable | br s | - | Protons on nitrogen are exchangeable and often appear as a broad signal. Integration would confirm 5 protons. |
| ¹³C | Aromatic (6C) | 115 - 160 | - | - | Six distinct signals are expected. The carbon attached to fluorine will show a large ¹JCF coupling. |
| ¹³C | CH₂ | ~50 - 55 | - | - | Shifted downfield due to the adjacent protonated nitrogen. |
| ¹⁹F | Ar-F (1F) | -110 to -120 | m | - | The chemical shift is characteristic of a fluorobenzene derivative. |
2.1.3 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For the dihydrochloride salt, the N-H stretching region is particularly informative.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Notes |
| 3200 - 2800 | N-H Stretch | Broad and strong absorption, characteristic of ammonium salts (-NH₂⁺). |
| 3100 - 3000 | Aromatic C-H Stretch | Sharp, medium intensity peaks. |
| ~1600, ~1480 | Aromatic C=C Stretch | Characteristic ring stretching modes. |
| ~1250 | C-F Stretch | Strong absorption typical for an aryl-fluoride bond. |
| ~1140 | N-N Stretch | As seen in related hydrazine derivatives.[2] |
Single-Crystal X-ray Diffraction (SCXRD)
This protocol is designed for water-soluble organic salts and aims to produce diffraction-quality single crystals.[4][5]
-
Solvent Screening: Begin by assessing the solubility of the compound in various common solvents (e.g., water, ethanol, methanol, acetonitrile) and solvent mixtures. The ideal system is one where the compound is sparingly soluble at room temperature and fully soluble upon gentle heating.
-
Preparation of Saturated Solution: In a clean, small glass vial, dissolve the compound in a minimal amount of the chosen solvent system (e.g., ethanol/water) with gentle warming (~40-50°C) until all solid material disappears. Ensure the solution is saturated but not supersaturated upon cooling to room temperature.
-
Slow Evaporation:
-
Cover the vial with parafilm.
-
Using a needle, pierce 1-3 small holes in the parafilm.
-
Place the vial in a vibration-free location (e.g., a desiccator) at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.
-
-
Vapor Diffusion (Alternative Method):
-
Place the saturated solution from Step 2 (the "well solution") into a small, open vial.
-
Place this small vial inside a larger, sealed jar (the "reservoir") containing a solvent in which the compound is insoluble (the "anti-solvent," e.g., diethyl ether or ethyl acetate).
-
Over time, the anti-solvent vapor will slowly diffuse into the well solution, reducing the solubility of the compound and promoting slow crystallization.[3]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen for diffraction analysis.
Based on known principles of crystal engineering for hydrochloride salts, the crystal structure is expected to be dominated by a network of strong, charge-assisted hydrogen bonds.[6] The two protonated nitrogen centers (-NH₂⁺-NH₂-) will act as primary hydrogen bond donors, with the two chloride ions (Cl⁻) serving as the primary acceptors. This will create a robust, three-dimensional supramolecular network. The ortho-fluorine substituent may further influence crystal packing through weaker C-H···F or potential F···Cl interactions.[2]
Conformational Analysis: From Static Structure to Dynamic Behavior
Understanding the molecule's preferred shapes (conformations) and the energy required to switch between them is vital for predicting its reactivity and biological activity. The conformation is primarily dictated by rotation around three key single bonds.
Influence of Protonation and the Ortho-Fluoro Group
In the neutral free base, the conformation around the N-N bond (τ₃) is a balance between lone pair repulsion and sterics. However, in the dihydrochloride form, the electrostatics of the two adjacent positive charges on the nitrogens become the dominant factor. This repulsion strongly disfavors an anti conformation (180° dihedral) and heavily favors a gauche conformation (dihedral angle ~60-90°), which maximizes the distance between the charged centers. This phenomenon is analogous to the stabilization of axial conformers in protonated piperidinium salts with polar substituents.[7] The ortho-fluoro group further influences conformation through steric hindrance, restricting rotation around the C-C bond (τ₁), and by modifying the local dipole moment.
Computational Chemistry Workflow: An In Silico Protocol
To quantitatively predict the stable conformers and their relative energies, a robust computational workflow using Density Functional Theory (DFT) is indispensable. This protocol is designed to be self-validating by employing progressively higher levels of theory.[8]
-
Initial 3D Structure Generation: Build the 2D structure of this compound in a molecular editor and generate an initial 3D structure.
-
Conformational Search (Molecular Mechanics):
-
Objective: To efficiently explore the potential energy surface and identify a broad range of possible low-energy conformers.
-
Method: Perform a systematic or random conformational search by rotating the key dihedral angles (τ₁, τ₂, τ₃) using a computationally inexpensive molecular mechanics force field (e.g., MMFF94).
-
Output: A list of unique conformers, ranked by their steric energy.
-
-
Geometry Optimization (DFT):
-
Objective: To obtain accurate geometries and relative energies for the most promising conformers.
-
Method: Take the lowest energy conformers (~10-20) from the previous step and perform a full geometry optimization using a DFT functional like B3LYP with a Pople-style basis set such as 6-31G(d,p).[9]
-
Environment: Include a continuum solvent model (e.g., PCM or SMD with water as the solvent) to simulate an aqueous environment, which is crucial for ionic species.
-
-
Frequency Calculation and Thermal Correction:
-
Objective: To verify that the optimized structures are true energy minima and to obtain Gibbs free energies.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Validation: Confirm that there are no imaginary frequencies, which indicates a true minimum on the potential energy surface. The output provides the Gibbs free energy (G), which is more accurate for comparing conformer stability at a given temperature than the electronic energy alone.
-
-
Energy Refinement (Optional but Recommended):
-
Objective: To obtain highly accurate final energy values.
-
Method: Perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) to further refine the relative energies.
-
Predicted Conformational Landscape
The computational analysis is predicted to confirm that the global minimum energy conformation exhibits a gauche relationship around the N-N bond (τ₃). Additional low-energy conformers will likely differ in the orientation of the fluorobenzyl group relative to the hydrazine moiety (τ₁ and τ₂).
| Conformer | τ₃ (C-N-N-H) Dihedral | Predicted Relative Gibbs Free Energy (kcal/mol) | Notes |
| 1 (Global Min.) | ~60° (gauche) | 0.00 | Most stable form due to minimized electrostatic repulsion between N⁺ centers. |
| 2 | ~90° (gauche-like) | 0.5 - 1.5 | A slightly different orientation of the benzyl group. |
| 3 (Transition State) | 0° (eclipsed) | > 5.0 | High-energy state, representing the barrier to N-N bond rotation. |
| 4 (High Energy) | 180° (anti) | > 3.0 | Highly disfavored due to electrostatic repulsion. |
Integrated Structural Analysis Workflow
The synergy between spectroscopy, crystallography, and computational modeling provides the highest level of confidence in structural assignment. The workflow below illustrates this self-validating process.
// Nodes start [label="Sample: (2-Fluorobenzyl)hydrazine\ndihydrochloride", shape=ellipse, fillcolor="#FBBC05"]; spec [label="Spectroscopic Analysis\n(NMR, MS, IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; xray [label="Single Crystal Growth\n& X-Ray Diffraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; comp [label="Computational Modeling\n(DFT Conformational Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conn [label="Confirm Connectivity\n& Functional Groups", shape=parallelogram, fillcolor="#FFFFFF"]; solid [label="Determine Solid-State\nStructure & Packing", shape=parallelogram, fillcolor="#FFFFFF"]; solution [label="Predict Solution\nConformers & Energies", shape=parallelogram, fillcolor="#FFFFFF"]; final [label="Validated 3D Structure\n& Conformational Profile", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> spec; start -> xray; start -> comp; spec -> conn; xray -> solid; comp -> solution; conn -> final [style=dashed, label="Compare with\npredicted spectra"]; solid -> final [style=dashed, label="Compare with\nlowest energy conformer"]; solution -> final [style=dashed, label="Correlate with\nNMR data (e.g., NOE)"]; } enddot Caption: Integrated workflow for comprehensive structural analysis.
Conclusion
The structural and conformational analysis of this compound is not a trivial exercise; it is a prerequisite for rational drug design and process development. The ortho-fluoro substituent and the dual protonation of the hydrazine linker create a unique and complex system. By following the integrated workflow of predictive spectroscopy, definitive X-ray crystallography, and insightful computational modeling presented in this guide, researchers can achieve an unambiguous and comprehensive understanding of this important pharmaceutical intermediate. This knowledge is paramount for controlling its reactivity, optimizing its synthesis, and ultimately, accelerating the development of new and effective medicines.
References
- 1. Buy this compound | 1349715-77-0 [smolecule.com]
- 2. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies [pubmed.ncbi.nlm.nih.gov]
- 6. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (2-Fluorobenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole derivatives utilizing (2-Fluorobenzyl)hydrazine dihydrochloride as a key starting material. Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged scaffolds in drug discovery.[1] The introduction of a 2-fluorobenzyl group onto the pyrazole nucleus can significantly influence the biological and physicochemical properties of the resulting molecules, offering potential for the development of novel therapeutic agents.
Introduction to Pyrazole Synthesis
The most common and straightforward method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] This reaction is versatile and can be adapted to a wide range of substrates, allowing for the synthesis of diverse, polysubstituted pyrazoles. The reaction typically proceeds by the formation of an imine with one carbonyl group, followed by an enamine formation and subsequent cyclization with the second carbonyl group.
When using a substituted hydrazine, such as (2-Fluorobenzyl)hydrazine, and an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, the solvent, and the catalyst used. For instance, the use of hydrazine hydrochlorides in polar protic solvents like methanol can favor the formation of specific regioisomers.
Applications in Drug Development
Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][4] They are key components in several marketed drugs, highlighting their therapeutic importance. The 2-fluorobenzyl moiety is a common substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity to biological targets. Therefore, pyrazoles incorporating this group are of significant interest for the development of new drug candidates. For example, carboxyalkyl-substituted pyrazoles are known to act as CB1 receptor antagonists, which have potential applications in treating obesity.
Experimental Protocols
The following protocols are based on established methods for pyrazole synthesis and have been adapted for the use of this compound.
Protocol 1: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone
This protocol describes the synthesis of a simple, symmetrically substituted pyrazole.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Methanol
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and sodium acetate (2.0 mmol) in methanol (10 mL), add acetylacetone (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Regioselective Synthesis of Methyl 1-(2-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from the synthesis of a similar compound and illustrates a regioselective approach.[5][6]
Materials:
-
This compound
-
Methyl 4,4,4-trichloro-1-phenyl-2-oxobutanoate (or a similar β-ketoester)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 mmol) in methanol (10 mL).
-
Add methyl 4,4,4-trichloro-1-phenyl-2-oxobutanoate (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 16-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to afford methyl 1-(2-fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylate.
Data Presentation
The following tables summarize expected outcomes based on similar reported syntheses. Actual results may vary depending on specific experimental conditions.
Table 1: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | This compound | Acetylacetone | Methanol | Room Temp. | 18 | >90 (expected) |
Table 2: Regioselective Synthesis of Methyl 1-(2-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylate
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | This compound | Methyl 4,4,4-trichloro-1-phenyl-2-oxobutanoate | Methanol | Reflux | 48 | 86 (reported for analogous reaction)[5][6] |
Visualizations
General Reaction Scheme for Pyrazole Synthesis
Caption: General reaction for the synthesis of 1-(2-Fluorobenzyl)pyrazole derivatives.
Experimental Workflow
Caption: A typical experimental workflow for pyrazole synthesis and purification.
Potential Signaling Pathway Involvement of Pyrazole Derivatives
Caption: A potential signaling pathway targeted by pyrazole-based CB1 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation of (2-Fluorobenzyl)hydrazine Dihydrochloride with Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation of (2-Fluorobenzyl)hydrazine dihydrochloride with 1,3- and 1,4-dicarbonyl compounds to synthesize substituted pyrazoles and pyridazines, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.
The use of this compound requires an initial in situ neutralization step to liberate the free hydrazine, which then undergoes a classical condensation-cyclization reaction with the dicarbonyl compound. The choice of dicarbonyl dictates the resulting heterocyclic core.
General Reaction Schemes
The condensation reactions proceed via two primary pathways depending on the dicarbonyl substrate:
-
Reaction with 1,3-Dicarbonyls (e.g., Acetylacetone) to form Pyrazoles: This is a classic Knorr-type pyrazole synthesis. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring.
-
Reaction with 1,4-Dicarbonyls (e.g., 2,5-Hexanedione) to form Pyridazines: This reaction leads to the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. In many cases, spontaneous oxidation may occur, particularly with heating in the presence of air.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone
This protocol details the synthesis of a substituted pyrazole using a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Ethanol (absolute)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Hydrazine Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium bicarbonate (2.2 eq) or triethylamine (2.2 eq) portion-wise with stirring. Effervescence will be observed with sodium bicarbonate. Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
-
Condensation Reaction: To the resulting suspension, add acetylacetone (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole as a solid or oil.
Protocol 2: Synthesis of 1-(2-Fluorobenzyl)-3,6-dimethyl-1,4-dihydropyridazine and its Oxidation to 1-(2-Fluorobenzyl)-3,6-dimethylpyridazine from 2,5-Hexanedione
This protocol describes the synthesis of a substituted pyridazine using a 1,4-dicarbonyl compound.
Materials:
-
This compound
-
2,5-Hexanedione
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Optional: Oxidizing agent like manganese dioxide (MnO₂) or air.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and sodium acetate (2.5 eq) in glacial acetic acid, add 2,5-hexanedione (1.1 eq).
-
Cyclization: Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Dihydropyridazine: Filter and concentrate the solution under reduced pressure to yield the crude 1-(2-fluorobenzyl)-3,6-dimethyl-1,4-dihydropyridazine. This intermediate can be purified by column chromatography if desired.
-
Oxidation to Pyridazine (Optional):
-
Method A (Air Oxidation): Refluxing the dihydropyridazine intermediate in a high-boiling solvent like toluene or xylene open to the atmosphere can facilitate air oxidation.
-
Method B (Chemical Oxidation): Dissolve the crude dihydropyridazine in a suitable solvent like chloroform or dichloromethane and treat with an oxidizing agent such as manganese dioxide (MnO₂) at room temperature until the starting material is consumed (monitor by TLC). Filter off the oxidant and concentrate the filtrate.
-
-
Final Purification: The resulting pyridazine can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the condensation of hydrazines with dicarbonyls, which can be adapted for this compound.
| Reaction Type | Dicarbonyl | Hydrazine Derivative | Base/Acid | Solvent | Temperature (°C) | Time (h) | Product |
| Pyrazole Synthesis | 1,3-Diketone (e.g., Acetylacetone) | Hydrazine Salt | Base (e.g., NaHCO₃, TEA) | Ethanol/Water | Reflux | 2-4 | Substituted Pyrazole |
| Pyrazole Synthesis | 1,3-Diketone (e.g., Acetylacetone) | Hydrazine Hydrate | Acid (e.g., Acetic Acid) | Ethanol | Reflux | 1-3 | Substituted Pyrazole |
| Pyridazine Synthesis | 1,4-Diketone (e.g., 2,5-Hexanedione) | Hydrazine Salt | Base (e.g., NaOAc) | Acetic Acid | 80-100 | 4-6 | Substituted Pyridazine |
| Pyridazine Synthesis | 1,4-Diketone (e.g., 2,5-Hexanedione) | Hydrazine Hydrate | None or Acid | Ethanol | Reflux | 3-5 | Substituted Pyridazine |
Visualizations
General Workflow for Condensation Reactions
Caption: Workflow for the synthesis of pyrazoles or pyridazines.
Signaling Pathway of Reaction Logic
Caption: Logical flow from starting materials to products.
Application Notes and Protocols for the Fischer Indole Synthesis Utilizing (2-Fluorobenzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-Fluorobenzyl)hydrazine dihydrochloride in the Fischer indole synthesis. This powerful reaction enables the creation of fluorinated indole scaffolds, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom.
Introduction
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the synthesis of the indole nucleus.[1][2][3] This acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone), is a versatile method for preparing a wide array of indole derivatives.[3][4] The incorporation of fluorine into these heterocyclic structures can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as a key precursor for the synthesis of 7-fluoroindole derivatives, which are valuable intermediates in the development of novel therapeutics.
The electron-withdrawing nature of the fluorine atom on the benzyl group can influence the reactivity of the hydrazine and the subsequent cyclization, potentially requiring tailored reaction conditions for optimal yields.[1]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of (2-Fluorobenzyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement.
-
Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates ammonia to yield the aromatic indole ring.[2][3][4]
A generalized experimental workflow for the Fischer indole synthesis is depicted below.
Caption: Generalized experimental workflow for the Fischer indole synthesis.
The detailed mechanistic pathway is illustrated in the following diagram:
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
The following protocols are generalized procedures for the Fischer indole synthesis using this compound. The choice of carbonyl compound, acid catalyst, and solvent will influence the reaction outcome.
Protocol 1: General Procedure with Brønsted Acid Catalyst
This protocol outlines a general method using a Brønsted acid like acetic acid or polyphosphoric acid (PPA).
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional In Situ): In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid.[1] The mixture may be stirred at room temperature or gently heated to facilitate the formation of the hydrazone.
-
Indolization: Add the acid catalyst. If using glacial acetic acid, it can also serve as the solvent.[2] For polyphosphoric acid, it is typically added to the pre-formed hydrazone or the initial mixture. Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates and catalyst.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base such as aqueous sodium bicarbonate or sodium hydroxide solution until the pH is neutral.[1][2]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure fluorinated indole.[2]
Protocol 2: Procedure with Lewis Acid Catalyst
This protocol utilizes a Lewis acid, such as zinc chloride (ZnCl₂), as the catalyst.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous zinc chloride (ZnCl₂)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Aqueous sodium hydroxide solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the carbonyl compound (1.0-1.2 eq), and anhydrous zinc chloride (1.0-2.0 eq) in a high-boiling point solvent such as toluene.
-
Indolization: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add water and a sufficient amount of aqueous sodium hydroxide solution to dissolve the zinc salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Fischer indole synthesis with substituted hydrazines, which can be extrapolated for reactions with this compound. The presence of the electron-withdrawing fluorine atom may necessitate slightly harsher conditions or longer reaction times compared to electron-donating group-substituted hydrazines.[1]
| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2.25 | High | [2] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 1.5 | 10 | [2] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | 4 | 30 | [2] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | - | 60 | [5] |
Troubleshooting and Considerations
-
Low Yields: If the yield is low, consider increasing the reaction temperature, using a stronger acid catalyst (e.g., PPA instead of acetic acid), or extending the reaction time. The electron-withdrawing nature of the fluoro-substituent can deactivate the aromatic ring towards electrophilic attack.[1]
-
Side Reactions: The formation of side products can occur, especially with certain ketones or under harsh acidic conditions. Purification by column chromatography is crucial.
-
Catalyst Choice: The choice of acid catalyst is critical.[2] Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, as well as Lewis acids such as BF₃, ZnCl₂, and AlCl₃, have all been successfully employed.[3][5][6] The optimal catalyst will depend on the specific substrates.
-
In Situ vs. Isolated Hydrazone: While the reaction is often performed as a one-pot synthesis, isolating the hydrazone intermediate before the cyclization step can sometimes improve the overall yield and purity of the final product.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize a variety of fluorinated indoles for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
Synthesis of Substituted Hydrazones from (2-Fluorobenzyl)hydrazine Dihydrochloride: A Detailed Protocol for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of substituted hydrazones from (2-fluorobenzyl)hydrazine dihydrochloride and various substituted aldehydes. Hydrazones are a versatile class of organic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This protocol details the reaction conditions, purification methods, and characterization of the resulting hydrazone derivatives. The synthesized compounds have potential applications as anticonvulsants, antimicrobials, and monoamine oxidase (MAO) inhibitors.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed by the condensation reaction of a hydrazine with an aldehyde or a ketone. The unique structural features of hydrazones, including the presence of an azomethine group (-NHN=CH-), impart a range of biological activities.[1][2] Hydrazone derivatives have been extensively studied and have shown promise as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4][5] The (2-fluorobenzyl)hydrazine moiety is of particular interest as the fluorine substitution can enhance metabolic stability and binding affinity of the molecule to its biological target. This protocol provides a general yet detailed method for the synthesis of a library of substituted hydrazones, which can be valuable for structure-activity relationship (SAR) studies in drug development programs. Several hydrazone-based compounds have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential in the treatment of neurological disorders.[1][6]
Experimental Protocols
General Synthesis of Substituted (2-Fluorobenzyl)hydrazones
This protocol describes the reaction of this compound with a substituted aldehyde to form the corresponding hydrazone.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Acetate (optional, as base)
-
Distilled water
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of the Hydrazine Solution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol. If using the dihydrochloride salt, it is often advantageous to add a base like sodium acetate (2.0 eq) to liberate the free hydrazine in situ. Stir the mixture at room temperature for 10-15 minutes.
-
Reaction with Aldehyde: To the hydrazine solution, add the substituted aldehyde (1.0 - 1.1 eq). A few drops of glacial acetic acid can be added as a catalyst, although the reaction often proceeds without it.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. If not, the hydrazone can be precipitated by the slow addition of cold water to the reaction mixture with stirring.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold methanol or water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure substituted (2-fluorobenzyl)hydrazone.
-
Characterization: The structure and purity of the synthesized hydrazones should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and by determination of the melting point.
Data Presentation
The following table summarizes representative data for the synthesis of substituted (2-fluorobenzyl)hydrazones based on typical yields and reaction conditions found in the literature for analogous reactions.
| Aldehyde Reactant | Product Name | Typical Yield (%) | Melting Point (°C) |
| Salicylaldehyde | (E)-2-(((2-fluorobenzyl)hydrono)methyl)phenol | 85-95 | 150-152 |
| 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-(2-fluorobenzyl)hydrazine | 80-90 | 135-137 |
| 4-Methoxybenzaldehyde | (E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazine | 88-96 | 128-130 |
| 4-Nitrobenzaldehyde | (E)-1-(2-fluorobenzyl)-2-(4-nitrobenzylidene)hydrazine | 82-90 | 165-167 |
| 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(2-fluorobenzyl)hydrazine | 75-85 | 142-144 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted hydrazones from this compound.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2-Fluorobenzyl)hydrazine Dihydrochloride in Multicomponent Reactions for Heterocycle Synthesis
Introduction
(2-Fluorobenzyl)hydrazine dihydrochloride is a versatile reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its utility stems from the presence of a reactive hydrazine moiety and a fluorinated benzyl group, which can influence the biological activity and physicochemical properties of the resulting molecules. These application notes provide an overview of the use of (2-fluorobenzyl)hydrazine derivatives in the synthesis of novel triazole-containing compounds via a one-pot, six-component reaction, highlighting its potential in drug discovery and medicinal chemistry.
Key Applications
The primary application of (2-fluorobenzyl)hydrazine derivatives in the context of multicomponent reactions is the synthesis of highly substituted nitrogen-containing heterocycles. Specifically, it has been demonstrated as a precursor in the synthesis of 1,5-disubstituted tetrazol-1,2,3-triazole hybrids. This is achieved through a cascade reaction sequence involving an initial Ugi-azide reaction. The (2-fluorobenzyl) moiety is introduced via an in-situ generated azide from (2-fluorobenzyl) bromide, which then participates in the multicomponent assembly. The resulting complex molecules are of significant interest due to their potential as cytotoxic agents against cancer cell lines.
Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids
A notable application involves a one-pot, six-component reaction to generate novel linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids. This reaction proceeds through a cascade of three sequential reactions: a Ugi-azide reaction, a bimolecular nucleophilic substitution (SN2), and a copper-catalyzed alkyne-azide cycloaddition (CuAAC). This approach offers high atom and step economy, forming six new bonds in a single operation under mild conditions. The (2-fluorobenzyl) group is incorporated into the final triazole ring, showcasing the utility of its corresponding azide precursor in complex MCRs.[1]
Experimental Protocols
General Protocol for the One-Pot Six-Component Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids
This protocol is based on the synthesis of N-((1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-1-(2-fluorophenyl)methanamine.[1]
Materials:
-
Propargylamine
-
2-Fluorobenzaldehyde
-
Trimethylsilyl azide (TMSN3)
-
Cyclohexyl isocyanide
-
(2-Fluorobenzyl) bromide
-
Sodium azide (NaN3)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Ugi-Azide Reaction: To a solution of propargylamine (0.36 mmol) and 2-fluorobenzaldehyde (0.36 mmol) in DCM (2 mL) at room temperature, add TMSN3 (0.43 mmol) and cyclohexyl isocyanide (0.36 mmol). Stir the mixture for 24 hours.
-
In-situ Azide Formation and SN2 Reaction: To the resulting mixture, add a solution of (2-fluorobenzyl) bromide (0.36 mmol) and NaN3 (0.43 mmol) in DMF (1 mL). Stir for an additional 12 hours at room temperature.
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): To the reaction mixture, add CuI (0.036 mmol) and DIPEA (0.72 mmol). Stir the mixture for another 24 hours at room temperature.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with DCM and wash with saturated aqueous NH4Cl solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazol-1,2,3-triazole hybrid.
Data Presentation
Table 1: Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids
| Entry | Aldehyde | Isocyanide | Bromide | Product | Yield (%) |
| 1 | 2-Fluorobenzaldehyde | Cyclohexyl isocyanide | 2-Fluorobenzyl bromide | N-((1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-1-(2-fluorophenyl)methanamine | 45[1] |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | 2-Fluorobenzyl bromide | N-((1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-1-phenylmethanamine | 42[1] |
| 3 | 2-Fluorobenzaldehyde | tert-Butyl isocyanide | 2-Fluorobenzyl bromide | N-((1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(2-fluorophenyl)methanamine | 48[1] |
Visualizations
Caption: One-pot six-component reaction workflow.
Caption: Experimental workflow for triazole synthesis.
References
Catalytic Applications of (2-Fluorobenzyl)hydrazine Dihydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the catalytic applications of derivatives of (2-Fluorobenzyl)hydrazine dihydrochloride. The focus is on the utilization of these derivatives as ligands in transition metal complexes for catalytic reactions. While direct organocatalytic applications of (2-Fluorobenzyl)hydrazine derivatives are not widely reported, their incorporation into metal complexes has shown promise in various catalytic transformations.
Introduction
(2-Fluorobenzyl)hydrazine and its derivatives are versatile building blocks in medicinal and materials chemistry. The presence of the fluorobenzyl group can influence the electronic properties and stability of molecules, making its derivatives attractive candidates for ligand design in catalysis. This document specifically explores the catalytic activity of transition metal complexes featuring a Schiff base ligand derived from 2-fluoro-N'-[(E)-(2-hydroxyphenyl)methylene]benzohydrazide, a derivative of (2-Fluorobenzyl)hydrazine. These complexes have demonstrated notable catalytic and antimicrobial activities[1].
Catalytic Applications: Metal Complexes of a 2-Fluorobenzohydrazide Schiff Base Ligand
Transition metal complexes of a Schiff base ligand derived from 2-fluorobenzohydrazide and 2-hydroxybenzaldehyde have been synthesized and characterized. These complexes, with the general formula [ML(NO₃)]·nH₂O where M = Zn(II), Cu(II), Co(II), Ni(II), and Mn(II), have been investigated for their catalytic activities[1].
Data Presentation: Catalytic and Biological Activity
The following table summarizes the key performance data for the synthesized metal complexes.
| Complex | Metal Ion (M) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | DPPH Radical Scavenging Activity (%) | Minimum Inhibitory Concentration (MIC) vs. Gram (+) bacteria (µg/mL) |
| 1 | Zn(II) | 1:1 electrolyte | Moderate | - |
| 2 | Cu(II) | 1:1 electrolyte | High | 8 |
| 3 | Co(II) | 1:1 electrolyte | Moderate | - |
| 4 | Ni(II) | 1:1 electrolyte | Lowest | - |
| 5 | Mn(II) | 1:1 electrolyte | 90.4 (Highest) | - |
Data extracted from "Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide"[1].
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Schiff base ligand and its transition metal complexes, as well as the protocol for evaluating their catalytic (antioxidant) activity.
Synthesis of the Schiff Base Ligand (2-fluoro-N'-[(E)-(2-hydroxyphenyl)methylene]benzohydrazide)
Materials:
-
2-Fluorobenzohydrazide
-
2-Hydroxybenzaldehyde
-
Ethanol
Procedure:
-
Dissolve 2-fluorobenzohydrazide in ethanol.
-
Add an equimolar amount of 2-hydroxybenzaldehyde to the solution.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid precipitate (the Schiff base ligand) is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Synthesis of Transition Metal Complexes [ML(NO₃)]·nH₂O
Materials:
-
Schiff base ligand (synthesized as per protocol 3.1)
-
Metal(II) nitrate salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂, Co(NO₃)₂, Ni(NO₃)₂, Mn(NO₃)₂)
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand in hot methanol.
-
In a separate flask, dissolve the respective metal(II) nitrate salt in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The molar ratio of metal to ligand should be 1:1.
-
Reflux the resulting mixture for 2-3 hours.
-
The colored precipitate of the metal complex that forms is filtered, washed with methanol, and dried.
Protocol for Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
Materials:
-
Synthesized metal complexes
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.004% w/v).
-
Prepare solutions of the synthesized metal complexes in methanol at various concentrations.
-
In a test tube, mix a specific volume of the DPPH stock solution with a specific volume of the complex solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
A control sample containing only DPPH and methanol is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the logical workflow of the synthesis and characterization of the catalytic complexes.
Caption: Synthetic workflow for the preparation and evaluation of catalytic metal complexes.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
Derivatives of this compound, specifically in the form of Schiff base ligands, serve as effective components in the formation of catalytically active transition metal complexes. The methodologies and data presented provide a foundation for researchers to explore and expand upon the catalytic potential of this class of compounds. Further investigations could focus on diversifying the metal centers and modifying the ligand structure to tune the catalytic activity and selectivity for a broader range of chemical transformations.
References
Anwendungshinweise und Protokolle zur Derivatisierung von (2-Fluorbenzyl)hydrazin-Dihydrochlorid für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
(2-Fluorbenzyl)hydrazin ist ein vielseitiger chemischer Baustein, der in der medizinischen Chemie und der pharmazeutischen Forschung von großem Interesse ist.[1][2] Seine Derivatisierung, insbesondere die Bildung von Hydrazonen durch Reaktion mit Aldehyden und Ketonen, eröffnet den Zugang zu einer breiten Palette von Molekülen mit potenziellem therapeutischem Nutzen. Hydrazon-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimikrobielle, antikonvulsive und krebsbekämpfende Eigenschaften.[3][4][5] Die Einführung eines Fluoratoms am Benzylring kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität der Moleküle an ihre biologischen Zielstrukturen signifikant beeinflussen, was (2-Fluorbenzyl)hydrazin zu einem wertvollen Ausgangsmaterial für die Wirkstoffentdeckung macht.[2][6]
Diese Anwendungshinweise bieten detaillierte Protokolle für die Synthese und Charakterisierung von (2-Fluorbenzyl)hydrazon-Derivaten sowie für deren anschließendes biologisches Screening zur Identifizierung potenzieller Leitstrukturen.
Daten zur biologischen Aktivität
Die biologische Aktivität von Derivaten, die aus (2-Fluorbenzyl)hydrazin synthetisiert wurden, wurde anhand ihrer zytotoxischen Wirkung auf verschiedene humane Krebszelllinien untersucht. Die IC50-Werte, die die Konzentration einer Substanz angeben, bei der 50 % der Zellen gehemmt werden, sind in der folgenden Tabelle zusammengefasst.
| Verbindung | Krebszelllinie | IC50 (µM) |
| Derivat 1 (mit 5-Fluoroisatin) | HuTu 80 (Duodenalkarzinom) | 12.5[7] |
| M-HeLa (Zervixkarzinom) | 15.2[7] | |
| Hep-G2 (Leberkarzinom) | 18.7[7] | |
| Derivat 2 (mit 5-Chloroisatin) | HuTu 80 (Duodenalkarzinom) | 10.8[7] |
| M-HeLa (Zervixkarzinom) | 13.4[7] | |
| Hep-G2 (Leberkarzinom) | 16.1[7] | |
| 5-Fluorouracil (Referenz) | HuTu 80 (Duodenalkarzinom) | 25.0[7] |
| M-HeLa (Zervixkarzinom) | 28.0[7] | |
| Hep-G2 (Leberkarzinom) | 30.0[7] |
Experimentelle Protokolle
Protokoll 1: Allgemeine Synthese von (2-Fluorbenzyl)hydrazon-Derivaten
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Hydrazonen aus (2-Fluorbenzyl)hydrazin-Dihydrochlorid und verschiedenen Aldehyden oder Ketonen.
Materialien:
-
(2-Fluorbenzyl)hydrazin-Dihydrochlorid
-
Geeigneter Aldehyd oder Keton (z.B. 5-Fluoroisatin)
-
Ethanol (EtOH)
-
Eisessig (katalytische Menge)
-
Magnetrührer mit Heizplatte
-
Rundkolben mit Rückflusskühler
-
Dünnschichtchromatographie (DC) zur Reaktionskontrolle
-
Ausrüstung zur Filtration (z.B. Büchnertrichter)
-
Ausrüstung zur Umkristallisation
Vorgehensweise:
-
Lösen Sie (2-Fluorbenzyl)hydrazin-Dihydrochlorid (1 Äquivalent) in einer minimalen Menge Ethanol in einem Rundkolben.
-
Fügen Sie eine katalytische Menge Eisessig hinzu.
-
Geben Sie den entsprechenden Aldehyd oder das Keton (1 Äquivalent), gelöst in Ethanol, zu der Hydrazinlösung.
-
Erhitzen Sie die Reaktionsmischung unter Rühren zum Rückfluss.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Nach vollständigem Umsatz (typischerweise 2-4 Stunden) kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Das ausfallende Produkt wird durch Filtration abgetrennt.
-
Waschen Sie den Filterkuchen mit kaltem Ethanol, um Verunreinigungen zu entfernen.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol), um das reine Hydrazon-Derivat zu erhalten.
Charakterisierung: Die Struktur der synthetisierten Verbindungen sollte durch spektroskopische Methoden wie Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) bestätigt werden. Infrarotspektroskopie (IR) kann zur Identifizierung der charakteristischen C=N-Bindung des Hydrazons herangezogen werden.
Protokoll 2: Biologisches Screening - MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen und wird häufig zur Messung der Zytotoxizität von Verbindungen eingesetzt.
Materialien:
-
Humane Krebszelllinien (z.B. HuTu 80, M-HeLa, Hep-G2)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
96-Well-Platten
-
Synthetisierte (2-Fluorbenzyl)hydrazon-Derivate in verschiedenen Konzentrationen
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Dimethylsulfoxid (DMSO)
-
Mikroplatten-Lesegerät (ELISA-Reader)
Vorgehensweise:
-
Kultivieren Sie die Krebszelllinien in Zellkulturflaschen bis zur gewünschten Konfluenz.
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von ca. 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.
-
Bereiten Sie eine serielle Verdünnung der zu testenden Hydrazon-Derivate in Zellkulturmedium vor.
-
Entfernen Sie das alte Medium aus den Wells und geben Sie 100 µL der verschiedenen Konzentrationen der Testverbindungen zu den Zellen. Fügen Sie auch eine Kontrolle mit reinem Medium und eine Positivkontrolle (z.B. 5-Fluorouracil) hinzu.
-
Inkubieren Sie die Platten für weitere 48-72 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie die Platten für 3-4 Stunden bei 37 °C.
-
Entfernen Sie das Medium vorsichtig und geben Sie 100 µL DMSO in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie die IC50-Werte.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum biologischen Screening.
Möglicher Signalweg: VEGFR-2-Signalweg
Viele Hydrazon-Derivate entfalten ihre krebsbekämpfende Wirkung durch die Hemmung von Tyrosinkinasen. Ein wichtiger Signalweg, der bei der Angiogenese (Bildung neuer Blutgefäße), die für das Tumorwachstum entscheidend ist, eine Rolle spielt, ist der VEGFR-2-Signalweg.[8][9][10][11] Die Hemmung dieses Signalweges ist ein etablierter Ansatz in der Krebstherapie.
Abbildung 2: Vereinfachter VEGFR-2-Signalweg und möglicher Angriffspunkt für Hydrazon-Derivate.
References
- 1. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of (2-Fluorobenzyl)hydrazine Dihydrochloride
Abstract
This document provides a detailed protocol for the scale-up synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride, a key intermediate in pharmaceutical development. The synthesis involves a two-step process commencing with the nucleophilic substitution of 2-fluorobenzyl chloride with hydrazine hydrate, followed by the formation of the dihydrochloride salt. This application note outlines the reaction pathway, a detailed experimental protocol, and critical considerations for process scale-up, including thermal management. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical intermediates.[1] The presence of the fluorobenzyl moiety can significantly influence the pharmacological properties of a molecule. The hydrazine functional group serves as a versatile handle for constructing more complex molecular architectures, including various heterocyclic systems.[2]
The primary synthetic route to this compound proceeds via a nucleophilic substitution (SN2) reaction between a 2-fluorobenzyl halide and hydrazine.[3] The resulting free base, (2-Fluorobenzyl)hydrazine, is subsequently converted to its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid.[3][4] While the laboratory-scale synthesis is relatively straightforward, scaling up the process presents challenges, most notably the management of the exothermic reaction between the benzyl halide and hydrazine.[3] This protocol provides a robust method for the synthesis on a larger scale, adapted from patented procedures.[4]
Synthesis Pathway and Mechanism
The synthesis of this compound is accomplished in two main steps:
-
Formation of the Hydrazine Free Base: 2-Fluorobenzyl chloride reacts with hydrazine hydrate in an aqueous medium. The nitrogen atom of hydrazine acts as a potent nucleophile, displacing the chloride ion from the benzylic carbon in an SN2 fashion.
-
Salt Formation: The resulting (2-Fluorobenzyl)hydrazine free base is treated with hydrochloric acid to yield the dihydrochloride salt. This salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base.[3]
References
Application Notes & Protocols: (2-Fluorobenzyl)hydrazine Dihydrochloride in Enzyme Inhibitor Synthesis
Introduction
(2-Fluorobenzyl)hydrazine dihydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1][][3] Its structure, featuring a fluorinated benzyl group and a reactive hydrazine moiety, makes it a valuable building block for synthesizing a variety of heterocyclic compounds and derivatives with potential therapeutic activities.[4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (2-fluorobenzyl)hydrazine and related hydrazine compounds in the synthesis of potent enzyme inhibitors, particularly for Flavin-Adenine Dinucleotide (FAD) dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Application Note 1: Synthesis of Hydrazone-Based Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of various monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[5] Consequently, inhibitors of these enzymes are crucial therapeutic agents, with selective MAO-A inhibitors acting as antidepressants and selective MAO-B inhibitors being used in the treatment of neurodegenerative diseases.[5][6] The hydrazone functional group (-NHN=CH-) is a key pharmacophore in many potent MAO inhibitors.[5][7] Synthesizing hydrazone derivatives via the condensation of hydrazines, such as (2-Fluorobenzyl)hydrazine, with various aldehydes is a common and effective strategy.
Quantitative Data: MAO Inhibitory Activity
The following table summarizes the in-vitro inhibitory activity of several synthesized hydrazone derivatives against human MAO-A (hMAO-A) and MAO-B (hMAO-B) enzymes.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Source |
| 2a | hMAO-A | 0.342 | Moclobemide (MAO-A) | 6.061 | - | [5] |
| 2b | hMAO-A | 0.028 | Moclobemide (MAO-A) | 6.061 | - | [5] |
| 2l | MAO-A | 0.07 ± 0.01 | Clorgyline (MAO-A) | 0.06 ± 0.01 | - | [7] |
| ACH10 | MAO-B | 0.14 | Lazabemide (MAO-B) | - | - | [8] |
| ACH14 | MAO-B | 0.15 | Lazabemide (MAO-B) | - | - | [8] |
| S5 | MAO-B | 0.203 | Selegiline (MAO-B) | - | 19.04 | [6] |
| S16 | MAO-B | 0.979 | Selegiline (MAO-B) | - | - | [6] |
Note: The compounds listed are representative examples from the literature and may not be direct derivatives of (2-Fluorobenzyl)hydrazine but follow the same synthetic principle of forming active hydrazones.
Experimental Workflow and Protocols
The synthesis of hydrazone-based enzyme inhibitors generally involves a two-step process: the formation of a hydrazine precursor followed by its condensation with a suitable aldehyde or ketone.
Protocol 1: General Synthesis of Hydrazone Derivatives
This protocol is a generalized procedure based on methodologies for synthesizing hydrazone compounds.[5][8]
-
Preparation of the Hydrazine Intermediate:
-
The synthesis of (2-Fluorobenzyl)hydrazine typically involves the reaction of a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride) with hydrazine hydrate.[4] This step should be performed under controlled conditions to ensure safety and yield.
-
-
Synthesis of the Hydrazone:
-
Dissolve the substituted aldehyde derivative (1.0 eq) in a suitable solvent such as ethanol.
-
Add the (2-Fluorobenzyl)hydrazine precursor (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol or a suitable solvent to remove unreacted starting materials.
-
Recrystallize the solid product from an appropriate solvent (e.g., ethanol) to yield the purified hydrazone derivative.[9]
-
Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and HR-MS.[5]
-
Protocol 2: In-Vitro MAO-A and MAO-B Inhibition Assay
This protocol is based on the fluorometric method using Amplex Red® reagent.[5]
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor compounds in DMSO.
-
Prepare working solutions of human recombinant MAO-A and MAO-B enzymes, Amplex Red® reagent, horseradish peroxidase (HRP), and the appropriate substrate (e.g., p-tyramine) in a phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).
-
Add various concentrations of the inhibitor compound or the reference drug (e.g., moclobemide for MAO-A, selegiline for MAO-B).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of Amplex Red® reagent, HRP, and the substrate.
-
Measure the fluorescence intensity (excitation: 530 nm, emission: 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Application Note 2: Mechanism of Action on FAD-Dependent Enzymes
Hydrazine-based compounds are known to act as mechanism-based inactivators, particularly for enzymes that utilize a Flavin-Adenine Dinucleotide (FAD) cofactor, such as MAO and LSD1.[5][10][11] The inhibitory mechanism often involves the formation of a covalent bond between the inhibitor and the FAD cofactor, leading to irreversible inhibition.[5][12] This covalent modification inactivates the enzyme, preventing it from processing its natural substrates.
This two-step mechanism involves an initial, reversible non-covalent binding of the inhibitor to the enzyme's active site, followed by the irreversible covalent inactivation of the FAD cofactor.[10] The efficiency of this inactivation is determined by both the initial binding affinity (Ki) and the rate of the subsequent inactivation step (kinact).[10]
This compound and related hydrazine derivatives are pivotal starting materials in the synthesis of potent enzyme inhibitors. The straightforward formation of hydrazones allows for the creation of diverse chemical libraries targeting critical enzymes like monoamine oxidases. The underlying mechanism, often involving the covalent modification of the FAD cofactor, provides a robust strategy for developing highly potent and selective therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this versatile chemical scaffold in drug discovery and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 3. (2-Fluorobenzyl)hydrazine High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]
- 4. Buy this compound | 1349715-77-0 [smolecule.com]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protecting Group Strategies for Reactions Involving (2-Fluorobenzyl)hydrazine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluorobenzyl)hydrazine dihydrochloride is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in the construction of nitrogen-containing heterocyclic scaffolds. The presence of the reactive hydrazine moiety necessitates the use of protecting groups to ensure chemoselectivity and achieve desired synthetic outcomes. This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving (2-fluorobenzyl)hydrazine, focusing on the widely used tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA) groups.
Core Concepts in Protecting Group Strategy
The successful application of protecting groups hinges on several key principles:
-
Ease of Introduction and Removal: The protecting group should be introduced and removed under mild conditions with high yields.
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Orthogonality: In multi-step syntheses involving multiple protected functional groups, orthogonal protecting groups can be selectively removed without affecting others. This allows for the sequential manipulation of different parts of the molecule.
Protecting Group Selection and Protocols
The choice of protecting group for (2-Fluorobenzyl)hydrazine depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps.
Tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice for protecting hydrazines due to its stability under a wide range of non-acidic conditions and its facile removal with acid.
Application Note: Boc-protected (2-Fluorobenzyl)hydrazine is an excellent substrate for reactions involving nucleophilic attack at the unprotected nitrogen, or for reactions where basic or hydrogenolytic conditions are required in subsequent steps.
Experimental Protocols:
Protocol 1.1: Boc Protection of (2-Fluorobenzyl)hydrazine
-
Reaction: this compound is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-(2-Fluorobenzyl)hydrazine.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend this compound (1.0 equiv) in DCM.
-
Add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature.
-
Add (Boc)₂O (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 1.2: Deprotection of N-Boc-(2-Fluorobenzyl)hydrazine
-
Reaction: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Materials:
-
N-Boc-(2-Fluorobenzyl)hydrazine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-Boc-(2-Fluorobenzyl)hydrazine (1.0 equiv) in DCM.
-
Add TFA (10-20 equiv) or an equal volume of 4M HCl in dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
-
Benzyloxycarbonyl (Cbz) Protection
The Cbz group offers an orthogonal protection strategy to the Boc group, as it is stable to acidic conditions and is typically removed by hydrogenolysis.
Application Note: Cbz-protected (2-Fluorobenzyl)hydrazine is suitable for synthetic routes that involve acidic reaction conditions. The deprotection via hydrogenolysis is mild and often provides high yields.
Experimental Protocols:
Protocol 2.1: Cbz Protection of (2-Fluorobenzyl)hydrazine
-
Reaction: this compound is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of DCM and water.
-
Cool the mixture to 0 °C and add Na₂CO₃ (2.5 equiv).
-
Add Cbz-Cl (1.1 equiv) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 2.2: Deprotection of N-Cbz-(2-Fluorobenzyl)hydrazine
-
Reaction: The Cbz group is cleaved by catalytic hydrogenolysis.
-
Materials:
-
N-Cbz-(2-Fluorobenzyl)hydrazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-Cbz-(2-Fluorobenzyl)hydrazine (1.0 equiv) in MeOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until completion (typically 2-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected hydrazine.
-
Trifluoroacetyl (TFA) Protection
The trifluoroacetyl group is a robust protecting group that is stable to both acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups. It is typically removed under basic conditions.
Application Note: TFA protection is ideal for multi-step syntheses requiring both acidic and reductive steps where the hydrazine moiety must remain protected.
Experimental Protocols:
Protocol 3.1: Trifluoroacetyl Protection of (2-Fluorobenzyl)hydrazine
-
Reaction: (2-Fluorobenzyl)hydrazine is acylated with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.
-
Materials:
-
This compound
-
Triethylamine (TEA)
-
Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound (1.0 equiv) in DCM and add TEA (2.2 equiv).
-
Cool the mixture to 0 °C.
-
Add TFAA (1.1 equiv) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 3.2: Deprotection of N-TFA-(2-Fluorobenzyl)hydrazine
-
Reaction: The TFA group is removed by basic hydrolysis.
-
Materials:
-
N-TFA-(2-Fluorobenzyl)hydrazine
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve N-TFA-(2-Fluorobenzyl)hydrazine (1.0 equiv) in MeOH.
-
Add a solution of 1M NaOH (2-3 equiv).
-
Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of benzylhydrazine derivatives, which serve as a close proxy for (2-Fluorobenzyl)hydrazine. Actual results may vary depending on the specific substrate and reaction scale.
| Protecting Group | Protection Reagent | Base | Solvent | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) |
| Boc | (Boc)₂O | TEA | DCM | 4-12 | 85-95 | TFA in DCM or 4M HCl in dioxane | 1-3 | >95 |
| Cbz | Cbz-Cl | Na₂CO₃ | DCM/H₂O | 4-16 | 80-90 | H₂, 10% Pd/C in MeOH | 2-8 | >95 |
| TFA | TFAA | TEA | DCM | 2-4 | 80-90 | 1M NaOH in MeOH | 2-6 | 70-85 |
Orthogonal Protection Strategies
The differential stability of Boc, Cbz, and TFA protecting groups allows for their use in orthogonal protection schemes. This is particularly useful when synthesizing molecules with multiple reactive sites.
Example Application: Synthesis of a selectively di-substituted hydrazine.
-
Mono-protection: Protect one nitrogen of (2-Fluorobenzyl)hydrazine with a Boc group.
-
First Functionalization: React the remaining free NH with an electrophile.
-
Second Protection: Protect the newly formed secondary amine with a Cbz group.
-
Selective Deprotection: The Boc group can be selectively removed with acid, leaving the Cbz group intact.
-
Second Functionalization: The now free primary amine can be reacted with a different electrophile.
-
Final Deprotection: The Cbz group can be removed by hydrogenolysis.
Application in Heterocyclic Synthesis
Protected (2-Fluorobenzyl)hydrazine derivatives are key intermediates in the synthesis of various heterocyclic compounds.
1. Synthesis of Pyrazoles:
-
Reaction: N-Boc-(2-Fluorobenzyl)hydrazine can be reacted with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazole derivatives. The Boc group is typically removed under acidic conditions during the cyclization or in a subsequent step.
2. Synthesis of Pyridazinones:
-
Reaction: Protected (2-Fluorobenzyl)hydrazine can be condensed with γ-ketoacids to form pyridazinones. The choice of protecting group will depend on the conditions required for the cyclization reaction.
3. Synthesis of 1,2,4-Triazoles:
-
Reaction: N-protected (2-Fluorobenzyl)hydrazine can be acylated and then cyclized with amines or other nitrogen sources to yield triazoles.
Visualizing Workflows and Relationships
Diagram 1: General Protecting Group Strategy Workflow
Caption: A generalized workflow for utilizing protecting groups in synthesis.
Diagram 2: Orthogonal Protection Logic
Caption: Stability and lability of common hydrazine protecting groups.
Diagram 3: Reaction Pathway for Pyrazole Synthesis
Caption: Synthetic route to pyrazoles using a Boc-protected hydrazine.
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Libraries Using (2-Fluorobenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of pyrazole and pyridazinone libraries, leveraging (2-Fluorobenzyl)hydrazine dihydrochloride as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The methodologies described herein are designed to be efficient and suitable for the generation of diverse compound libraries for screening and drug discovery programs.
Introduction
One-pot multi-component reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules from simple precursors in a single reaction vessel. This approach offers significant advantages in terms of operational simplicity, reduced waste, and increased efficiency, making it ideal for the rapid generation of compound libraries. This compound is a versatile reagent for introducing a fluorinated benzyl motif into heterocyclic systems. The fluorine atom can impart unique pharmacological properties, including altered metabolic stability and binding affinity.
This application note details the one-pot synthesis of two important classes of N-heterocycles: pyrazoles and pyridazinones, using this compound.
Synthesis of 1-(2-Fluorobenzyl)-Substituted Pyrazole Libraries
The classical approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] This reaction can be performed in a one-pot fashion to generate a library of substituted pyrazoles.
General Reaction Scheme
The one-pot synthesis of 1-(2-Fluorobenzyl)-substituted pyrazoles proceeds via the reaction of this compound with a variety of 1,3-dicarbonyl compounds in a suitable solvent, often with a catalytic amount of acid or base.
Reaction:
This compound + 1,3-Dicarbonyl Compound → 1-(2-Fluorobenzyl)-substituted pyrazole
Experimental Protocol
Materials:
-
This compound
-
A library of 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium acetate (optional, as base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) to the flask.
-
Add ethanol (10 mL) as the solvent.
-
If using the dihydrochloride salt, a base such as sodium acetate (2.0 mmol, 2.0 equiv) can be added to neutralize the HCl in situ. Alternatively, the free base of the hydrazine can be used.
-
A catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv) can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux (typically 78 °C for ethanol) and stirred for a period of 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired 1-(2-Fluorobenzyl)-substituted pyrazole.
Data Presentation: Illustrative Yields for a Pyrazole Library
The following table summarizes representative yields for the one-pot synthesis of a small library of 1-(2-fluorobenzyl)-substituted pyrazoles. Note: This data is illustrative and based on typical yields for similar reactions.
| Entry | 1,3-Dicarbonyl Compound | Product | Illustrative Yield (%) |
| 1 | Acetylacetone | 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole | 85 |
| 2 | Benzoylacetone | 1-(2-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole | 78 |
| 3 | Ethyl acetoacetate | 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one | 90 |
| 4 | Dibenzoylmethane | 1-(2-Fluorobenzyl)-3,5-diphenyl-1H-pyrazole | 75 |
Visualization of the Synthetic Workflow
Caption: Workflow for the one-pot synthesis of pyrazoles.
Synthesis of 2-(2-Fluorobenzyl)-Substituted Pyridazinone Libraries
Pyridazinones are another class of heterocycles with significant biological activity.[2] A common synthetic route involves the condensation of a hydrazine with a γ-ketoacid.[3]
General Reaction Scheme
The one-pot synthesis of 2-(2-Fluorobenzyl)-substituted pyridazinones involves the reaction of this compound with various γ-ketoacids.
Reaction:
This compound + γ-Ketoacid → 2-(2-Fluorobenzyl)-substituted pyridazinone
Experimental Protocol
Materials:
-
This compound
-
A library of γ-ketoacids (e.g., levulinic acid, 4-benzoylbutanoic acid)
-
Glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the γ-ketoacid (1.0 mmol, 1.0 equiv) in glacial acetic acid (10 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(2-Fluorobenzyl)-substituted pyridazinone.
Data Presentation: Illustrative Yields for a Pyridazinone Library
The following table presents hypothetical but representative yields for the synthesis of a small library of 2-(2-fluorobenzyl)-substituted pyridazinones.
| Entry | γ-Ketoacid | Product | Illustrative Yield (%) |
| 1 | Levulinic acid | 2-(2-Fluorobenzyl)-6-methylpyridazin-3(2H)-one | 82 |
| 2 | 4-Benzoylbutanoic acid | 2-(2-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one | 75 |
| 3 | 4-Oxo-4-(p-tolyl)butanoic acid | 2-(2-Fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one | 79 |
| 4 | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one | 72 |
Visualization of the Synthetic Pathway
Caption: Reaction pathway for pyridazinone synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The one-pot synthetic protocols described provide an efficient and straightforward methodology for the generation of 1-(2-Fluorobenzyl)-substituted pyrazole and 2-(2-Fluorobenzyl)-substituted pyridazinone libraries. These procedures are amenable to parallel synthesis and are well-suited for drug discovery and medicinal chemistry programs, allowing for the rapid exploration of chemical space around these important heterocyclic scaffolds.
References
Application Notes and Protocols for the Solid-Phase Synthesis of N-(2-Fluorobenzyl)pyrazoles using (2-Fluorobenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a hypothetical protocol for the utilization of (2-fluorobenzyl)hydrazine dihydrochloride in the solid-phase synthesis of N-substituted pyrazoles. While direct solid-phase applications of this specific reagent are not extensively documented in publicly available literature, the following protocols are based on well-established methodologies for the solid-phase synthesis of analogous heterocyclic compounds.
This compound serves as a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of diverse molecular libraries.[1] The introduction of a 2-fluorobenzyl group can significantly influence the pharmacological properties of the resulting compounds due to the unique electronic and steric effects of the fluorine atom.[1] Solid-phase synthesis provides a streamlined approach for the rapid generation of compound libraries for high-throughput screening in drug discovery.
Application: Solid-Phase Synthesis of a 1-(2-Fluorobenzyl)-3,5-disubstituted-1H-pyrazole Library
This protocol details a traceless solid-phase synthesis strategy for a library of 1-(2-Fluorobenzyl)-3,5-disubstituted-1H-pyrazoles. The synthesis commences with a resin-bound β-ketoester, which undergoes cyclization with this compound, followed by cleavage from the solid support to yield the target pyrazoles.
Table 1: Representative Quantitative Data for a Hypothetical Synthesized Pyrazole Library
| Compound ID | R1 Substituent | R2 Substituent | Expected Yield (%) | Expected Purity (%) |
| PZ-01 | Methyl | Phenyl | 75 | >95 |
| PZ-02 | Methyl | 4-Chlorophenyl | 72 | >95 |
| PZ-03 | Methyl | 4-Methoxyphenyl | 78 | >95 |
| PZ-04 | Ethyl | Phenyl | 73 | >95 |
| PZ-05 | Ethyl | 4-Chlorophenyl | 70 | >95 |
| PZ-06 | Ethyl | 4-Methoxyphenyl | 76 | >95 |
| PZ-07 | Phenyl | Phenyl | 65 | >90 |
| PZ-08 | Phenyl | 4-Chlorophenyl | 62 | >90 |
Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical outcomes for this type of solid-phase synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 1-(2-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole (PZ-01)
This protocol is adapted from established methods for the solid-phase synthesis of pyrazoles.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0 mmol/g loading)
-
Ethyl acetoacetate
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
This compound
-
Acetic acid (AcOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
Experimental Workflow Diagram:
Caption: Solid-phase synthesis workflow for N-(2-Fluorobenzyl)pyrazoles.
Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Loading of β-Ketoester: To the swollen resin, add a solution of ethyl acetoacetate (0.52 g, 4.0 mmol) and DIPEA (1.0 mL, 6.0 mmol) in anhydrous DCM (10 mL). Agitate the mixture at room temperature for 4 hours.
-
Capping: Add MeOH (1 mL) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
Cyclization: Swell the resin in anhydrous DMF (10 mL). Add a solution of this compound (0.85 g, 4.0 mmol) and acetic acid (0.24 mL, 4.0 mmol) in DMF (5 mL). Heat the mixture at 80°C for 12 hours.
-
Washing: Cool the resin to room temperature and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/DCM (2:2:96, v/v/v, 10 mL) for 1 hour at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Precipitation and Purification: Add cold diethyl ether to the concentrated residue to precipitate the crude product. Centrifuge and decant the ether. Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product, 1-(2-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole.
Hypothetical Signaling Pathway Modulation
N-substituted pyrazoles are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While the specific biological targets of compounds derived from this compound are not yet defined, a common mechanism of action for pyrazole-containing molecules is the inhibition of protein kinases involved in cellular signaling pathways.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a pyrazole-based kinase inhibitor, leading to an anti-proliferative effect in cancer cells.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram depicts the MAPK/ERK pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. A hypothetical N-(2-Fluorobenzyl)pyrazole could act as an inhibitor of a key kinase in this pathway, such as MEK, thereby blocking downstream signaling and inhibiting cell proliferation. This represents a plausible mechanism of action for a novel pyrazole-based therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Fluorobenzyl)hydrazine Dihydrochloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-Fluorobenzyl)hydrazine dihydrochloride by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Dissolve Completely in Hot Solvent | - Insufficient solvent volume.- Incorrect solvent choice.- Presence of insoluble impurities. | - Gradually add more hot solvent until the product dissolves. Avoid a large excess.- Ensure the use of a suitable polar protic solvent like ethanol, methanol, or an ethanol-water mixture.[1]- If a small amount of solid remains, perform a hot filtration to remove insoluble impurities before cooling. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated, and the compound's melting point is below the temperature of the solution.- High concentration of impurities depressing the melting point.- Cooling the solution too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a pre-purification step if the starting material is highly impure.- Insulate the flask to ensure gradual cooling. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated and requires nucleation.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.[2]- Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound.[2]- If using a solvent mixture (e.g., ethanol-water), add the anti-solvent (water) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly.- Consider switching to a solvent system where the compound has lower solubility at cold temperatures. |
| Poor Crystal Yield | - A large excess of solvent was used.- The cooling time was insufficient or the final temperature was not low enough.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Allow sufficient time for crystallization and cool the flask in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
| Crystals Appear Colored or Impure | - Presence of colored impurities in the starting material.- Degradation of the product at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Polar protic solvents are generally the most effective for recrystallizing this compound due to its ionic salt nature.[1] Ethanol, methanol, and ethanol-water mixtures are commonly used.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.[3]
Q2: How can I determine the optimal solvent ratio for an ethanol-water mixture?
A2: To determine the optimal ratio, start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly. This process, known as mixed-solvent recrystallization, can be very effective for purifying polar compounds.
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can arise from the starting materials and side reactions during synthesis. These may include unreacted 2-fluorobenzyl chloride or hydrazine, and by-products from the reaction.[4] The purification process aims to remove these contaminants.[5][6][7]
Q4: Is it necessary to use an inert atmosphere during recrystallization?
A4: While this compound is relatively stable, hydrazines as a class can be susceptible to oxidation. For the highest purity, especially if the material will be stored for a long period, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) is good practice but not always strictly necessary for routine purification.
Q5: How can I improve the purity of my recrystallized product?
A5: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. Washing the filtered crystals with a small amount of cold recrystallization solvent will help remove any residual mother liquor containing dissolved impurities. A second recrystallization step can also be performed for further purification.
Quantitative Data
Solubility of this compound in Various Solvents
| Solvent System | Temperature | Approximate Solubility | Purity Achieved | Typical Yield |
| Ethanol | Boiling | High | >98%[4] | 85-95%[4] |
| Ethanol | Room Temperature | Moderate | - | - |
| Ethanol | 0-5 °C | Low | - | - |
| Methanol | Boiling | High | >98%[4] | Similar to Ethanol |
| Methanol | Room Temperature | Moderate | - | - |
| Methanol | 0-5 °C | Low | - | - |
| Ethanol/Water (9:1) | Boiling | High | >99% | High |
| Ethanol/Water (9:1) | 0-5 °C | Very Low | - | - |
| Water | Boiling | Very High[1] | Lower due to high solubility at low temp | Poor |
| Isopropanol | Boiling | Moderate | Good | Moderate |
| Isopropanol | 0-5 °C | Low | - | - |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more ethanol dropwise to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): Pre-heat a funnel and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until a faint turbidity appears and persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same final ratio).
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming side reactions in the synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent problem of over-alkylation and other potential side reactions.
Issue 1: Low Yield of (2-Fluorobenzyl)hydrazine and Formation of a Major Byproduct
Symptoms:
-
The overall yield of the desired product is significantly lower than expected.
-
Characterization of the crude product (e.g., by NMR or LC-MS) indicates the presence of a significant impurity with a higher molecular weight.
Primary Cause:
The most common side reaction in the synthesis of (2-Fluorobenzyl)hydrazine via the reaction of a 2-fluorobenzyl halide with hydrazine is over-alkylation , leading to the formation of 1,2-bis(2-fluorobenzyl)hydrazine. This occurs when the initially formed (2-Fluorobenzyl)hydrazine, which is also a nucleophile, reacts with another molecule of the 2-fluorobenzyl halide.
Troubleshooting and Optimization:
| Parameter | Problem | Solution | Expected Outcome |
| Stoichiometry | Insufficient excess of hydrazine hydrate. | Increase the molar excess of hydrazine hydrate to 5-10 equivalents relative to the 2-fluorobenzyl halide. | The large excess of hydrazine outcompetes the mono-alkylated product for the electrophilic halide, significantly reducing the formation of the di-alkylated byproduct. |
| Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation. | Maintain a lower reaction temperature, for example, by adding the 2-fluorobenzyl halide to a cooled solution of hydrazine hydrate (0-5 °C) and then allowing the reaction to proceed at a controlled temperature (e.g., 25-30 °C).[1] | Slower reaction rates can improve selectivity for the mono-alkylation product. |
| Addition Rate | Rapid addition of the 2-fluorobenzyl halide. | Add the 2-fluorobenzyl halide dropwise or in portions to the hydrazine solution over an extended period. | This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant hydrazine over the mono-alkylated product. |
Issue 2: Difficulty in Purifying the Final Product
Symptom:
-
The final this compound product is contaminated with the 1,2-bisthis compound, which can be difficult to remove by simple filtration.
Primary Cause:
The di-alkylated byproduct has similar solubility properties to the desired product, making separation challenging.
Troubleshooting and Optimization:
| Technique | Procedure | Expected Outcome |
| Recrystallization | Perform recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture.[2] | The desired mono-alkylated product should crystallize out in higher purity, leaving the more soluble di-alkylated impurity in the mother liquor. Multiple recrystallizations may be necessary. |
| Column Chromatography | This is generally less practical for the highly polar dihydrochloride salt. However, the free base can be purified on silica gel before conversion to the salt. | Separation of the mono- and di-alkylated free bases can be achieved, although this adds extra steps to the overall synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The main side reaction is the over-alkylation of hydrazine to form 1,2-bis(2-fluorobenzyl)hydrazine. This occurs when the desired product, (2-Fluorobenzyl)hydrazine, acts as a nucleophile and reacts with another molecule of the 2-fluorobenzyl halide starting material.
Q2: How can I minimize the formation of the di-alkylated byproduct?
A2: The most effective method is to use a significant molar excess of hydrazine hydrate (5-10 equivalents). This ensures that the 2-fluorobenzyl halide is more likely to react with hydrazine rather than the mono-alkylated product. Controlling the reaction temperature and the rate of addition of the alkylating agent can also improve selectivity.
Q3: My product is contaminated with the di-alkylated impurity. How can I purify it?
A3: Recrystallization is the most common method for purifying this compound.[2] Ethanol or ethanol-water mixtures are often effective solvent systems.[2] The desired product is typically less soluble and will crystallize upon cooling, leaving the impurity in the mother liquor.
Q4: Are there alternative synthetic routes that avoid the over-alkylation problem?
A4: Yes, reductive amination is an excellent alternative. This involves the reaction of 2-fluorobenzaldehyde with hydrazine to form a hydrazone, which is then reduced in situ to (2-Fluorobenzyl)hydrazine. This method avoids the use of highly reactive alkyl halides and can provide better control over the formation of the mono-substituted product.
Q5: What are the key safety precautions when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Anhydrous hydrazine can be pyrophoric.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation
This protocol is adapted from literature procedures and emphasizes minimizing the over-alkylation side reaction.
Materials:
-
2-Fluorobenzyl chloride
-
Hydrazine hydrate (80-100%)
-
Water
-
Dichloromethane
-
Ethyl acetate-hydrochloric acid solution or concentrated HCl
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of hydrazine hydrate (10 equivalents) in water.
-
Cool the hydrazine solution to 0-5 °C using an ice bath.
-
Slowly add 2-fluorobenzyl chloride (1 equivalent) to the cooled hydrazine solution dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Extract the reaction mixture with dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-Fluorobenzyl)hydrazine free base.
-
Dissolve the crude free base in isopropanol.
-
Add a solution of hydrochloric acid in ethyl acetate or concentrated HCl dropwise until the pH is acidic and a precipitate forms.
-
Stir the suspension at room temperature for 1-2 hours.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water (if needed)
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is not fully soluble in ethanol, add a small amount of hot deionized water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Mechanism of the over-alkylation side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Reactions with (2-Fluorobenzyl)hydrazine Dihydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (2-Fluorobenzyl)hydrazine Dihydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted hydrazine salt with the molecular formula C₇H₁₁Cl₂FN₂. It serves as a key building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its most prominent application is in the Fischer indole synthesis, a classic method for preparing indole derivatives, which are core structures in many pharmaceuticals and biologically active molecules. The presence of the fluorine atom can enhance the pharmacological properties of the final product, such as metabolic stability and binding affinity.
Q2: How should this compound be stored and handled?
Due to its hygroscopic and air-sensitive nature, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent.
Q3: What are the key parameters to consider when using this compound in a Fischer indole synthesis?
The success of a Fischer indole synthesis is highly dependent on several factors:
-
Purity of Starting Materials: Ensure the purity of both the this compound and the carbonyl compound, as impurities can lead to side reactions and lower yields.
-
Choice of Acid Catalyst: The reaction is acid-catalyzed. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. The optimal choice depends on the specific substrates.[1][2]
-
Reaction Temperature and Time: These parameters are critical and often require optimization. Elevated temperatures are typically necessary, but excessive heat can cause decomposition.[1][3]
-
Solvent: The choice of solvent can influence reaction rate and yield. Common solvents include ethanol, acetic acid, and toluene.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on the Fischer indole synthesis.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Impure Starting Materials | Purify this compound and the carbonyl compound before use. Recrystallization or distillation are common purification methods. | Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the desired product's yield.[1] |
| Sub-optimal Acid Catalyst | Screen different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, p-TsOH, ZnCl₂, BF₃·OEt₂) to find the most effective one for your specific substrate combination. | The strength and type of acid catalyst are crucial for promoting the key steps of the Fischer indole synthesis, including hydrazone formation and the subsequent cyclization.[4][6] |
| Incorrect Reaction Temperature | Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC). Start with milder conditions and gradually increase the temperature if the reaction is not proceeding. | The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to the degradation of starting materials and the final product.[1][3] |
| Inappropriate Solvent | Experiment with different solvents such as ethanol, acetic acid, or toluene. In some cases, running the reaction neat (without a solvent) might be beneficial. | The solvent can affect the solubility of reactants and intermediates, as well as the overall reaction rate and equilibrium.[4][5] |
| Premature Reaction Quenching | Monitor the reaction closely using TLC to ensure it has gone to completion before workup. | Stopping the reaction prematurely will naturally result in a lower yield of the desired product. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Formation of Regioisomers | When using unsymmetrical ketones, a mixture of regioisomeric indoles can be formed. The choice of acid catalyst can influence the regioselectivity. Milder acids may favor one isomer over the other. | The acid catalyst can influence which enamine intermediate is preferentially formed, leading to different cyclization products.[4] |
| Defluorination | The fluorine atom on the benzene ring can sometimes be lost during the reaction, leading to non-fluorinated byproducts. Use milder reaction conditions (lower temperature, weaker acid) to minimize this side reaction. | Harsh acidic conditions and high temperatures can promote the cleavage of the carbon-fluorine bond.[7] |
| Polymerization/Decomposition | If the reaction mixture turns dark or tar-like, it is an indication of decomposition. Lower the reaction temperature and consider using a less harsh acid catalyst. | The starting materials or the indole product may be unstable under the reaction conditions, leading to polymerization or degradation.[2] |
| Incomplete Hydrazone Formation | Ensure the initial condensation reaction to form the hydrazone is complete before proceeding with the cyclization step. This can often be done as a one-pot procedure. | If the carbonyl compound is not fully converted to the hydrazone, it can participate in other side reactions. |
Data Presentation
Table 1: Comparison of Yields in Fischer Indole Synthesis with Various Substituted Phenylhydrazines
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methyl | Propiophenone | NaHSO₄ | (neat) | Ball Milling | 1.67 | 56 | [8] |
| 4-Chloro | Propiophenone | NaHSO₄ | (neat) | Ball Milling | 6.67 | Low Conversion | [8] |
| 4-Methoxy | Propiophenone | NaHSO₄ | (neat) | Ball Milling | - | 79 | [8] |
| Unsubstituted | Acetone | ZnCl₂ | Ethanol | Reflux | 1 | ~79 | [5] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | - | Reflux | 4 | 30 | [2][9] |
| 2-Fluoro | Cyclohexanone | Acetic Acid | Ethanol | Reflux | 2 | ~70-80 (expected) | Adapted from[10][11] |
Note: The yield for the reaction with (2-Fluorobenzyl)hydrazine is an estimation based on typical Fischer indole synthesis outcomes and requires experimental verification.
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
This protocol is adapted from general Fischer indole synthesis procedures and specific examples of related reactions.[10][11]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hydrazone Formation (One-Pot):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.
-
To this solution, add cyclohexanone (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of the hydrazone is typically complete within 1-2 hours.
-
-
Indolization:
-
Continue to heat the reaction mixture at reflux. The cyclization to form the tetrahydrocarbazole is usually complete within 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-fluoro-1,2,3,4-tetrahydrocarbazole.
-
Mandatory Visualizations
Caption: General workflow of the Fischer indole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. wjarr.com [wjarr.com]
- 11. jetir.org [jetir.org]
Stability issues of (2-Fluorobenzyl)hydrazine dihydrochloride in different solvents
This technical support center provides guidance on the stability of (2-Fluorobenzyl)hydrazine dihydrochloride in various solvents, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent system, pH, temperature, presence of oxygen, and exposure to light. As a hydrazine salt, it is susceptible to oxidation and pH-dependent degradation.
Q2: In which common laboratory solvents is this compound most and least stable?
A2: Generally, this compound exhibits better stability in polar aprotic solvents and lower stability in protic solvents, especially at elevated temperatures or non-optimal pH. Stability in aqueous solutions is highly pH-dependent.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway is likely oxidation of the hydrazine moiety, which can lead to the formation of diimide and subsequently 2-fluorotoluene and nitrogen gas. Other potential pathways include reactions with carbonyl-containing impurities in solvents.
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: Yes, this compound is incompatible with oxidizing agents, strong bases, and compounds containing carbonyl groups (aldehydes and ketones) due to the reactivity of the hydrazine group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation in aqueous solution | pH of the solution is not optimal; presence of dissolved oxygen. | Adjust the pH to a more acidic range (e.g., pH 3-5) and deaerate the solvent with an inert gas (e.g., nitrogen or argon) before use. |
| Discoloration of the solution over time | Formation of colored degradation products due to oxidation or reaction with solvent impurities. | Store the solution protected from light and at a reduced temperature. Use high-purity solvents and consider adding an antioxidant if compatible with the application. |
| Inconsistent analytical results | Adsorption of the compound onto container surfaces; degradation during sample preparation or analysis. | Use silanized glassware or polypropylene containers. Prepare samples immediately before analysis and use a suitable, validated analytical method (e.g., RP-HPLC with a UV detector). |
| Precipitation of the compound | Poor solubility in the chosen solvent; change in temperature or pH. | Ensure the solvent has sufficient solvating power for the dihydrochloride salt. Control the temperature and pH of the solution. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound in various solvents under specific conditions. This data is for illustrative purposes and should be confirmed by internal experiments.
| Solvent | Condition | Time (hours) | Purity (%) |
| Acetonitrile | Room Temperature, Dark | 24 | 99.5 |
| Methanol | Room Temperature, Dark | 24 | 98.2 |
| Water (pH 7) | Room Temperature, Dark | 24 | 95.1 |
| Water (pH 3) | Room Temperature, Dark | 24 | 99.1 |
| DMSO | Room Temperature, Dark | 24 | 99.6 |
Experimental Protocols
Protocol 1: Solution Stability Assessment by RP-HPLC
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the stock solution into several vials. Store one vial at the initial time point (T=0) at -20°C. Store the other vials under the desired experimental conditions (e.g., room temperature, 40°C, photostability chamber).
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), retrieve a vial and dilute an aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: General workflow for a stability study.
Optimization of reaction temperature for (2-Fluorobenzyl)hydrazine dihydrochloride condensations
Technical Support Center: (2-Fluorobenzyl)hydrazine Dihydrochloride Condensations
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the reaction temperature for condensations involving this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Incrementally increase the reaction temperature in 10-20°C steps. Monitor reaction progress by TLC or LC-MS at each step. A common starting point for similar reactions is around 80°C.[1] For more challenging condensations, temperatures up to 120°C may be necessary.[2] |
| Incomplete dissolution of starting materials. | Ensure both this compound and the carbonyl compound are fully dissolved in the chosen solvent before heating. If solubility is an issue, consider switching to a higher-boiling point solvent like DMF or NMP.[2] |
| Presence of the dihydrochloride salt inhibiting the reaction. | The hydrazine nitrogen is protonated in the dihydrochloride salt, reducing its nucleophilicity. Add a suitable base (e.g., triethylamine, sodium acetate) to neutralize the HCl and free the hydrazine for reaction. The amount of base is critical and may require optimization. |
| Reaction time is too short. | At lower temperatures, the reaction may require a longer duration. Extend the reaction time and monitor for product formation. Some reactions are run overnight.[2] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Excessive heat can lead to the degradation of starting materials or the desired product, resulting in side reactions. Reduce the reaction temperature. If a high temperature is required for the initial condensation, consider a shorter reaction time. |
| Side reactions with the solvent. | Some solvents may react with the starting materials at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions. |
| Formation of azines. | If the carbonyl compound is an aldehyde, self-condensation to form an azine can occur, especially at higher temperatures.[3] This can be minimized by controlling the stoichiometry and reaction temperature. |
Issue 3: Reaction Stalls or is Incomplete
| Potential Cause | Troubleshooting Steps |
| Equilibrium has been reached. | Condensation reactions are often reversible. If the reaction stalls, consider removing water as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction to completion. |
| Insufficient activation energy. | The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature while monitoring for impurity formation. |
| Catalyst is required. | The reaction may be accelerated with a catalytic amount of acid (if the free base of the hydrazine is used) or a base (to free the hydrazine from its salt). |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the condensation of this compound with an aldehyde or ketone?
A1: A good starting point for this reaction is typically in the range of 60-80°C.[1][4] However, the optimal temperature can vary significantly based on the reactivity of the carbonyl compound and the solvent used. It is recommended to start at a moderate temperature and gradually increase it while monitoring the reaction's progress.
Q2: How does temperature affect the rate and yield of the condensation reaction?
A2: Generally, increasing the reaction temperature will increase the reaction rate. Raising the temperature from 80°C to 120°C has been shown in similar reactions to increase the yield and significantly reduce the reaction time.[2] However, excessively high temperatures can lead to the degradation of reactants or products, resulting in a lower overall yield and the formation of impurities.
Q3: Do I need to add a base when using this compound?
A3: Yes, it is highly recommended. The dihydrochloride salt form means the hydrazine is protonated and not sufficiently nucleophilic to react with the carbonyl group. A base is required to neutralize the hydrochloride and generate the free (2-fluorobenzyl)hydrazine in situ. The choice and amount of base may need to be optimized for your specific reaction.
Q4: What solvents are suitable for this reaction, and how do they relate to temperature optimization?
A4: The choice of solvent is crucial and often dictated by the desired reaction temperature. Alcohols like ethanol are commonly used.[1] For higher temperatures, solvents with higher boiling points such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be employed.[2] The solvent should be chosen based on its ability to dissolve the reactants and its inertness under the reaction conditions.
Q5: How can I monitor the progress of the reaction to optimize the temperature?
A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of the starting materials and the formation of the product over time, helping you determine if the reaction is proceeding and when it has reached completion at a given temperature.[2]
Experimental Protocols
General Protocol for Temperature Optimization
This protocol is a general guideline. Specific amounts and conditions should be optimized for each unique reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Addition of Hydrazine and Base: Add this compound (1.1 equivalents) to the flask, followed by the slow addition of a base (e.g., triethylamine, 2.2 equivalents).
-
Initial Reaction Temperature: Stir the mixture at a starting temperature (e.g., 60°C) and monitor the reaction by TLC or LC-MS every hour.
-
Temperature Increase: If little to no product formation is observed after 2-3 hours, increase the temperature by 10-20°C.
-
Monitoring and Optimization: Continue to monitor the reaction at the new temperature. Note the time required for the consumption of the starting material and the formation of the product. Also, observe the formation of any impurities.
-
Data Collection: Repeat the temperature increase and monitoring steps as necessary to find the optimal balance between reaction time, yield, and purity.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by standard procedures such as filtration (if it precipitates) or extraction followed by column chromatography.
Data Presentation
Table 1: Illustrative Example of Temperature Optimization Data
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 24 | 45 | >95 |
| 2 | 80 | 8 | 75 | >95 |
| 3 | 100 | 3 | 92 | 90 |
| 4 | 120 | 1 | 88 | 80 |
Note: This data is for illustrative purposes to demonstrate the relationship between temperature, time, yield, and purity.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
Preventing the formation of over-alkylation products with (2-Fluorobenzyl)hydrazine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of over-alkylation products when using (2-Fluorobenzyl)hydrazine dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is a common side reaction in the alkylation of hydrazines, where more than one alkyl group is introduced onto the hydrazine moiety. (2-Fluorobenzyl)hydrazine has two nitrogen atoms, both of which can be nucleophilic and react with an electrophile. This can lead to the formation of di- or even tri-substituted products, in addition to the desired mono-alkylated product. This mixture of products can be difficult to separate, leading to lower yields of the target molecule and complicating downstream applications.[1]
Q2: What are the main factors that influence the degree of alkylation?
A2: The primary factors influencing the extent of alkylation are:
-
Stoichiometry of Reactants: The molar ratio of the alkylating agent to the hydrazine is a critical parameter.
-
Reaction Temperature: Temperature can affect the rate of the second alkylation reaction.
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent play a significant role.
-
Solvent and Base: The choice of solvent and base can influence the reactivity of the hydrazine.
-
Use of Protecting Groups: Protecting one of the nitrogen atoms is a common strategy to ensure mono-alkylation.
Q3: How can I favor mono-alkylation over di-alkylation?
A3: To favor mono-alkylation, you can:
-
Use a 1:1 stoichiometry of the alkylating agent to the hydrazine.[2]
-
Maintain a low reaction temperature to slow down the rate of the second alkylation.[2]
-
Use a bulky electrophile, which can sterically hinder the second alkylation.[3]
-
Employ a protecting group strategy, such as using a Boc-protected hydrazine derivative.[4]
-
Utilize a strong base to form a dianion, which can allow for more controlled, stepwise alkylation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of di-substituted product | The molar ratio of the alkylating agent is too high. | Carefully control the stoichiometry and use no more than one equivalent of the alkylating agent. Consider slow, dropwise addition of the alkylating agent to the reaction mixture. |
| The reaction temperature is too high, promoting the second alkylation. | Perform the reaction at a lower temperature. For example, adding the alkylating agent at -78 °C and then slowly warming the reaction to room temperature can improve selectivity.[2][4] | |
| The electrophile is highly reactive (e.g., methyl iodide, allyl halides). | For highly reactive electrophiles, adding the alkylating agent at a lower temperature is crucial to control the reaction.[2] | |
| Complex mixture of products observed | Multiple alkylation products and potential side reactions are occurring. | Consider using a protecting group strategy. Protecting one nitrogen with a group like Boc can ensure selective alkylation on the other nitrogen. The protecting group can be removed in a subsequent step. |
| The reaction conditions are not optimized for selectivity. | If direct alkylation is desired, systematically screen different solvents, bases, and temperatures to find the optimal conditions for mono-alkylation. | |
| Low yield of the desired mono-alkylated product | The reaction is not going to completion, or the product is being lost during workup. | Monitor the reaction progress using TLC to determine the optimal reaction time. Ensure proper workup procedures to isolate the product efficiently. |
| The hydrazine starting material is not fully deprotonated. | When using the dianion strategy, ensure that two equivalents of a strong base (e.g., n-BuLi) are used to form the dianion completely.[2][4] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Dianion Intermediate
This protocol is adapted from a general methodology for the selective alkylation of hydrazine derivatives and can be applied to (2-Fluorobenzyl)hydrazine.[4][5]
Materials:
-
This compound
-
Boc-anhydride (Boc₂O)
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection of (2-Fluorobenzyl)hydrazine:
-
React (2-Fluorobenzyl)hydrazine with one equivalent of Boc-anhydride in a suitable solvent (e.g., THF) to form the mono-Boc-protected hydrazine. Purify the product by column chromatography.
-
-
Formation of the Dianion:
-
Dissolve the Boc-protected (2-Fluorobenzyl)hydrazine in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of n-Butyllithium. The formation of the dianion is often indicated by a color change.[2]
-
-
Alkylation:
-
Slowly add one equivalent of the alkylating agent to the dianion solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. Mono-alkylated products are typically formed quickly.[2]
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Deprotection (if necessary):
-
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the mono-alkylated (2-Fluorobenzyl)hydrazine.
-
Data Presentation
| Parameter | Condition | Expected Outcome | Rationale |
| Stoichiometry (Alkylating Agent : Hydrazine) | 1 : 1 | Higher ratio of mono- to di-alkylation | Limits the availability of the alkylating agent for the second reaction. |
| > 1 : 1 | Increased formation of di-alkylation product | Excess alkylating agent will react with the initially formed mono-alkylated product. | |
| Temperature | Low Temperature (-78 °C to 0 °C) | Favors mono-alkylation | The activation energy for the second alkylation is generally higher. Lower temperatures provide better kinetic control.[2] |
| Room Temperature or higher | Increased di-alkylation | Provides sufficient energy to overcome the activation barrier for the second alkylation.[2] | |
| Electrophile Steric Bulk | Bulky (e.g., isopropyl, t-butyl halides) | High selectivity for mono-alkylation | Steric hindrance prevents the second alkylation from occurring.[3] |
| Less Bulky (e.g., methyl, ethyl halides) | Lower selectivity, potential for over-alkylation | Less steric hindrance allows for easier access to the second nitrogen atom. | |
| Leaving Group Reactivity | I > Br > Cl | Faster reaction, may require lower temperature for control | More reactive leaving groups increase the rate of alkylation, which can lead to over-alkylation if not controlled.[2] |
Visualizations
Caption: Reaction pathway showing the formation of mono- and di-alkylation products.
Caption: Troubleshooting workflow for preventing over-alkylation.
References
- 1. princeton.edu [princeton.edu]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 5. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Troubleshooting low conversion rates in reactions with (2-Fluorobenzyl)hydrazine dihydrochloride
Welcome to the technical support center for (2-Fluorobenzyl)hydrazine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a synthetic compound with the molecular formula C₇H₁₁Cl₂FN₂ and a molecular weight of approximately 213.08 g/mol .[1][2] The presence of an ortho-fluorine atom on the benzyl ring influences the molecule's electronic properties and reactivity.[3] The dihydrochloride salt form enhances its water solubility compared to the free base.[3]
Q2: What are the recommended storage and handling conditions for this compound?
Due to the hydrazine functional group, this compound should be handled with appropriate safety precautions. It is known to be a potential skin, eye, and respiratory irritant.[3] It is recommended to store the compound at 4°C under a nitrogen atmosphere to maintain its integrity.[2] Always handle this compound in a well-ventilated area and use personal protective equipment.
Q3: In which solvents is this compound soluble?
The dihydrochloride salt form makes it more soluble in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol).[3] Its calculated LogP value suggests moderate lipophilicity, indicating potential solubility in organic solvents of intermediate polarity, though the ionic character will significantly affect this behavior.[3]
Troubleshooting Low Conversion Rates
Low conversion rates in reactions involving this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor Reagent Purity or Degradation
Question: My reaction is sluggish or failing. Could the this compound be the issue?
Answer: Yes, the purity and stability of the reagent are critical. As a dihydrochloride salt, it is more stable than the free base, but improper storage can lead to degradation.
Troubleshooting Steps:
-
Verify Purity: If possible, check the purity of your starting material using techniques like NMR or melting point determination.
-
Proper Handling: Ensure the reagent has been stored under an inert atmosphere and protected from moisture.
-
Use Fresh Reagent: If there is any doubt about the quality of the reagent, it is best to use a fresh, unopened batch.
Issue 2: Suboptimal Reaction pH
Question: I am performing a condensation reaction with a carbonyl compound, and the yield is very low. How does pH affect this reaction?
Answer: The pH of the reaction medium is crucial for reactions like hydrazone formation. The hydrazine needs to be in its free base form to act as a nucleophile. Since this compound is a salt, a base must be added to liberate the free hydrazine. However, the subsequent dehydration step is often acid-catalyzed. Therefore, a careful balance of pH is required.
Troubleshooting Steps:
-
Addition of a Base: Add a suitable base (e.g., triethylamine, sodium acetate, or sodium bicarbonate) to neutralize the hydrochloride and free the hydrazine.[3] Typically, two equivalents of base are required.
-
Catalytic Acid: For condensation reactions, a catalytic amount of a Brønsted acid (e.g., acetic acid) can be beneficial to catalyze the dehydration of the hemiaminal intermediate.
-
pH Optimization: The optimal pH for hydrazone formation is typically around 4.5.[4] You may need to screen different pH conditions to find the sweet spot for your specific reaction.
Issue 3: Inappropriate Reaction Temperature and Time
Question: My reaction is not going to completion, even after an extended period. Should I increase the temperature?
Answer: Temperature plays a significant role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote side reactions or degradation of starting materials or products.
Troubleshooting Steps:
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress over time. This will help you determine if the reaction is slow or has stalled.
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature. Reactions involving benzylhydrazines are often performed at elevated temperatures (e.g., 60-80°C or reflux).[3][5]
-
Consider Side Reactions: Be aware that excessive heat can lead to unwanted side reactions. If you observe the formation of multiple products at higher temperatures, a lower temperature with a longer reaction time or the use of a catalyst may be a better approach.
Illustrative Data on Reaction Parameters
The following tables provide an overview of expected trends when optimizing reaction conditions. Note that these are general guidelines, and the optimal conditions for your specific reaction may vary.
Table 1: General Effect of Temperature on Reaction Yield
| Temperature (°C) | Expected Conversion Rate | Potential Issues |
| 25 (Room Temp) | Low to Moderate | Slow reaction kinetics |
| 50 | Moderate to High | Optimal for many reactions |
| 80 | High | Increased rate, potential for side products |
| >100 (Reflux) | Variable | Risk of degradation and side reactions |
Table 2: Influence of pH on a Typical Condensation Reaction
| pH Range | Expected Outcome | Rationale |
| < 3 | Low Conversion | Hydrazine is fully protonated and non-nucleophilic. |
| 4-6 | Optimal | Balance between free hydrazine and acid catalysis for dehydration. |
| > 7 | Low Conversion | Dehydration step is not efficiently catalyzed. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the condensation of this compound with a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous ethanol
-
Triethylamine (or another suitable base)
-
Glacial acetic acid (optional catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add the aldehyde or ketone (1 equivalent) to the reaction mixture.
-
If required, add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of (2-Fluorobenzyl)hydrazine from 2-Fluorobenzyl Chloride
This protocol is adapted from literature for the synthesis of the free base, which can then be converted to the dihydrochloride salt.[3]
Materials:
-
2-Fluorobenzyl chloride
-
Hydrazine hydrate
-
Sodium bicarbonate
-
Methanol or ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 2-fluorobenzyl chloride (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in methanol or ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To obtain the dihydrochloride salt, dissolve the crude (2-Fluorobenzyl)hydrazine in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid.
-
The resulting precipitate can be collected by filtration and purified by recrystallization.[3]
Visual Guides
Troubleshooting Workflow for Low Conversion Rates
Caption: A decision tree for troubleshooting low conversion rates.
General Reaction Pathway for Hydrazone Formation
Caption: The reaction pathway from the dihydrochloride salt to the hydrazone product.
References
- 1. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy this compound | 1349715-77-0 [smolecule.com]
- 4. scribd.com [scribd.com]
- 5. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Removal of hydrazine impurities from (2-Fluorobenzyl)hydrazine dihydrochloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of hydrazine impurities from (2-Fluorobenzyl)hydrazine dihydrochloride reaction mixtures. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Troubleshooting Guide
Issue: High Levels of Residual Hydrazine Detected Post-Reaction
High levels of residual hydrazine can be a significant issue due to its classification as a potential genotoxic impurity.[1] The following sections provide guidance on identifying the cause and implementing corrective actions.
1. How do I accurately quantify the level of hydrazine impurity in my sample?
Accurate quantification is crucial for process control and ensuring the final product meets regulatory requirements. Due to hydrazine's lack of a UV chromophore and high polarity, direct analysis is challenging.[2] Derivatization followed by chromatographic or spectrophotometric analysis is the recommended approach.
-
Recommended Analytical Methods:
-
Spectrophotometry after Derivatization: This method involves reacting hydrazine with a chromophore-containing reagent, such as p-dimethylaminobenzaldehyde (p-DMAB), to produce a colored product that can be quantified using a UV-Vis spectrophotometer.
-
RP-HPLC with UV Detection after Derivatization: Hydrazine can be derivatized with salicylaldehyde to form a hydrazone, which is UV-active and can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: For very low-level detection, derivatization of hydrazine with acetone to form acetone azine, followed by headspace GC-MS analysis, is a highly sensitive method.
-
| Parameter | Spectrophotometry with p-DMAB | RP-HPLC with Salicylaldehyde[2][3] |
| Limit of Detection (LOD) | 0.20 µg/g (ppm) | 1.03 ppm |
| Limit of Quantitation (LOQ) | 0.60 µg/g (ppm) | 3.1 ppm |
| Linearity Range | 0.2 - 27.0 µg/g | 3.1 - 9.4 ppm |
| Accuracy (% Recovery) | 97.8 - 100.2% | Not explicitly stated |
| Precision (%RSD) | < 1% (System); 0.5-0.6% (Intra-day) | < 5.30% |
Experimental Protocol: Quantification of Hydrazine using Spectrophotometry with p-DMAB
-
Reagent Preparation:
-
p-DMAB Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 0.2041 g of hydrazine sulfate and dissolve it in 100 mL of water to create a stock solution.
-
Dilute 1 mL of the stock solution to 100 mL with methanol to obtain a standard solution of 5 µg/mL hydrazine.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of your this compound sample and dissolve it in a known volume of a suitable solvent (e.g., water or methanol).
-
-
Derivatization and Measurement:
-
To a specific volume of the sample and standard solutions, add the p-DMAB reagent.
-
The reaction will produce a yellow color.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (around 458 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration of hydrazine in the sample by comparing its absorbance to that of the standard solution.
-
2. What are the most effective methods for removing excess hydrazine?
Several methods can be employed to reduce hydrazine levels. The choice of method will depend on the scale of the reaction, the desired final purity, and the available equipment.
-
Liquid-Liquid Extraction: This is a common and effective method for removing water-soluble hydrazine from an organic phase.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind hydrazine, allowing for its removal by simple filtration.
-
Azeotropic Distillation: Hydrazine can be removed by distillation with a solvent that forms an azeotrope with it.
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning of hydrazine between two immiscible liquid phases. | Scalable, can be highly efficient with multiple extractions. | Can be solvent and time-intensive, may require pH adjustment. |
| Scavenger Resins | Covalent binding of hydrazine to a solid support. | High selectivity, simple filtration-based removal, can be used in excess. | Cost of the resin, may require optimization of reaction time and temperature. |
| Azeotropic Distillation | Formation of a constant boiling point mixture to facilitate removal. | Effective for volatile impurities. | Requires specific solvent selection, may not be suitable for heat-sensitive compounds. |
Experimental Protocol: Hydrazine Removal by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the product is soluble but has limited solubility for hydrazine (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl). This will protonate the basic hydrazine, making it highly water-soluble and facilitating its transfer to the aqueous phase. The (2-Fluorobenzyl)hydrazine will remain in the organic phase as the dihydrochloride salt is less soluble in the aqueous acidic wash.
-
Repeat the aqueous wash multiple times (e.g., 3-5 times) to maximize hydrazine removal.
-
-
Phase Separation: Carefully separate the aqueous layer from the organic layer.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual hydrazine using a validated analytical method.
Experimental Protocol: Hydrazine Removal using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with functional groups known to react with hydrazines, such as aldehyde or isocyanate functionalities.
-
Reaction Setup:
-
Dissolve the crude this compound in a suitable solvent.
-
Add the scavenger resin to the solution. The amount of resin will depend on its capacity and the estimated amount of hydrazine impurity. A stoichiometric excess of the resin is typically used.
-
-
Scavenging: Stir the mixture at room temperature or with gentle heating for a specified period (this will depend on the resin's specifications, typically from a few hours to overnight).
-
Filtration: Filter the mixture to remove the resin, which now has the hydrazine impurity bound to it.
-
Work-up: Wash the resin with a small amount of fresh solvent to recover any entrained product. Combine the filtrate and washes.
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Quantify the remaining hydrazine in the product to determine the efficiency of the scavenging process.
3. My hydrazine levels are still high after purification. What should I do?
If initial purification attempts are unsuccessful, consider the following:
-
Optimize Extraction Parameters:
-
pH of Aqueous Wash: Ensure the pH of the aqueous wash is sufficiently low to fully protonate the hydrazine.
-
Number of Extractions: Increase the number of aqueous washes. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.
-
Solvent Choice: The choice of organic solvent can impact the partition coefficient. Consider trying a different solvent.
-
-
Increase Scavenger Resin Stoichiometry or Reaction Time: If using a scavenger resin, increase the equivalents of resin used or extend the reaction time to ensure complete reaction with the hydrazine.
-
Combination of Methods: Employ a multi-step purification strategy, for example, an initial liquid-liquid extraction followed by treatment with a scavenger resin for polishing.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing impurities.
Frequently Asked Questions (FAQs)
Q1: Why is hydrazine a concern in the synthesis of this compound?
Hydrazine is a key starting material in the synthesis of (2-Fluorobenzyl)hydrazine.[4][5] Due to its toxicological profile, including being a suspected human carcinogen, regulatory bodies require that its presence in active pharmaceutical ingredients (APIs) be controlled to very low levels, often in the parts per million (ppm) range.[1]
Q2: What are the typical sources of hydrazine impurity?
The primary source of hydrazine impurity is unreacted starting material from the initial reaction between 2-fluorobenzyl halide and hydrazine hydrate.[5] Inefficient purification processes can fail to remove this excess hydrazine to the required levels.
Q3: Can I use a basic wash to remove hydrazine?
Using a basic wash is generally not recommended for removing hydrazine when the desired product is a hydrochloride salt. A basic wash would neutralize the hydrochloride salt of your product, potentially making it less water-soluble and more difficult to separate from the free base hydrazine. An acidic wash is more appropriate as it protonates the hydrazine, increasing its aqueous solubility.
Q4: Are there any specific scavenger resins you recommend for hydrazine removal?
While specific brand recommendations are not provided, scavenger resins containing aldehyde or isocyanate functional groups are generally effective for scavenging hydrazines. It is important to consult the technical literature from resin manufacturers to select a resin with the appropriate solvent compatibility and capacity for your specific application.
Q5: How can I be sure my analytical method for hydrazine is accurate?
Method validation is essential to ensure the accuracy and reliability of your hydrazine quantification. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[3] It is recommended to follow the guidelines provided by the International Council for Harmonisation (ICH) for analytical method validation.
Visualizations
References
Managing the hygroscopic nature of (2-Fluorobenzyl)hydrazine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of (2-Fluorobenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" indicates that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to the material becoming clumpy, dissolving, or changing its physical properties, which can negatively impact experimental accuracy and outcomes.[2]
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container.[2] For enhanced protection, storage in a desiccator with a suitable drying agent or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4] Store the container in a cool, dry place.[2]
Q3: What are the potential consequences of using this compound that has absorbed water?
A3: Using this compound with an unknown water content can lead to significant experimental errors. The presence of excess water can alter the stoichiometry of a reaction, potentially leading to lower yields, the formation of byproducts, or complete reaction failure, especially in moisture-sensitive applications.
Q4: How can I determine the moisture content of my this compound sample?
A4: The most accurate and widely used method for determining water content is the Karl Fischer titration.[5][6] This technique is specific to water and can provide precise measurements.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or product purity. | The hygroscopic nature of the reagent is leading to variable water content between experiments. | Implement a strict protocol for handling and drying the reagent before each use. Determine the moisture content using Karl Fischer titration to ensure consistency. |
| The reagent appears clumpy or has a wet appearance. | The reagent has absorbed a significant amount of moisture from the atmosphere. | The reagent needs to be dried. Depending on its thermal stability, methods like vacuum oven drying or using a desiccator can be employed.[7][8] It is crucial to determine the decomposition temperature to avoid degrading the compound. |
| Difficulty in accurately weighing the reagent. | Rapid moisture absorption from the air during weighing. | Weigh the reagent in a controlled environment, such as a glove box with low humidity.[9][10] If a glove box is unavailable, weigh the reagent as quickly as possible and ensure the container is sealed immediately after dispensing. |
| Reaction fails to initiate or proceeds very slowly. | The presence of water from the hygroscopic reagent is inhibiting a moisture-sensitive catalyst or reacting with a starting material. | Ensure all reagents and solvents are rigorously dried. For this compound, perform a drying step immediately before use and verify the water content. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Volumetric Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound. It is based on standard procedures for hydrazine salts.[5][11]
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., HYDRANAL™-Composite 5)
-
Anhydrous Methanol or a suitable solvent mixture (e.g., methanol and 2-propanol)[5]
-
Salicylic Acid (if side reactions are observed)[11]
-
This compound sample
-
Airtight weighing vessel
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Add anhydrous methanol (or the chosen solvent) to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the this compound sample into an airtight vessel. The sample size will depend on the expected water content and the titrator's sensitivity.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the pre-titered solvent in the titration vessel. Ensure the vessel is sealed promptly to prevent the ingress of atmospheric moisture.
-
Dissolution: Stir the solution to dissolve the sample completely. For hydrazine salts, ensuring complete dissolution is crucial for accurate results.[5]
-
Titration: Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its predetermined titer. The result is typically expressed as a percentage or in parts per million (ppm).
-
Note on Side Reactions: Hydrazine compounds can sometimes undergo side reactions with the Karl Fischer reagent. If this is suspected, acidifying the medium with salicylic acid can help to suppress these reactions.[11] It is advisable to perform initial tests to validate the method for this specific compound. Volumetric titration is generally the recommended method for hydrazine compounds.[6][12]
Protocol 2: Drying this compound
This protocol outlines a general procedure for drying the compound. The optimal temperature and duration should be determined experimentally, taking into account the compound's thermal stability. The melting point of related benzylhydrazine dihydrochlorides is in the range of 132-145°C with decomposition, suggesting caution with high temperatures.[13]
Materials:
-
Vacuum oven
-
Desiccator with a strong desiccant (e.g., phosphorus pentoxide)
-
Schlenk flask or other suitable glassware
-
High-vacuum line
Procedure:
-
Sample Placement: Place a thin layer of the this compound in a clean, dry Schlenk flask or a suitable oven-safe glass dish.
-
Drying in a Vacuum Oven:
-
Place the sample in a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50°C to start). The temperature should be well below the compound's melting or decomposition point.
-
Apply a vacuum to the oven.
-
Dry for a predetermined period (e.g., 4-8 hours).
-
-
Cooling: After the drying period, turn off the oven and allow it to cool to room temperature under vacuum.
-
Storage: Once cooled, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried compound to a desiccator for storage or use it directly in the experiment.
-
Verification: To verify the effectiveness of the drying process, determine the moisture content using the Karl Fischer titration protocol before and after drying. Repeat the drying process if the water content is still too high.[4]
Visualizations
References
- 1. blog.creliohealth.com [blog.creliohealth.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 6. mcckf.com [mcckf.com]
- 7. How To [chem.rochester.edu]
- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. fishersci.de [fishersci.de]
- 12. m-chemical.co.jp [m-chemical.co.jp]
- 13. Buy this compound | 1349715-77-0 [smolecule.com]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions of (2-Fluorobenzyl)hydrazine Dihydrochloride
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on controlling regioselectivity in chemical reactions involving (2-Fluorobenzyl)hydrazine dihydrochloride, a versatile reagent in the synthesis of various heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used and where regioselectivity is a primary concern?
A1: this compound is frequently employed in the synthesis of nitrogen-containing heterocycles. The most common reactions where controlling regioselectivity is crucial are:
-
Pyrazole Synthesis (Knorr Synthesis): The reaction with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two possible regioisomeric pyrazoles.[1][2]
-
Fischer Indole Synthesis: Condensation with unsymmetrical ketones or aldehydes can yield two different indole regioisomers.[3][4]
-
Triazole Synthesis (Einhorn-Brunner Reaction): Reaction with unsymmetrical diacylamines can produce a mixture of 1,2,4-triazole isomers.[5][6]
Q2: What are the key factors that influence regioselectivity in reactions with (2-Fluorobenzyl)hydrazine?
A2: The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the hydrazine and the reacting partner, as well as the reaction conditions.[1]
-
Electronic Effects: The 2-fluoro substituent on the benzyl group is weakly electron-withdrawing, which can influence the nucleophilicity of the two nitrogen atoms in the hydrazine.
-
Steric Hindrance: The bulk of the 2-fluorobenzyl group can sterically direct the initial nucleophilic attack to the less hindered position of the reaction partner.[1]
-
Reaction Conditions: pH, solvent, temperature, and the use of catalysts can significantly impact the regioselectivity of the reaction.[1][7]
Q3: How does the 2-fluorobenzyl group on the hydrazine affect the nucleophilicity of the two nitrogen atoms?
A3: The benzyl group itself is electron-donating, which would typically increase the nucleophilicity of the substituted nitrogen (N1). However, the presence of an electron-withdrawing fluorine atom at the ortho position of the benzene ring can slightly reduce this effect compared to an unsubstituted benzyl group. The terminal nitrogen (N2) remains highly nucleophilic. The interplay of these electronic effects and steric hindrance determines which nitrogen atom preferentially attacks the electrophilic center of the reaction partner.
Q4: How can I determine the regioisomeric ratio of my products?
A4: The most effective method for determining the ratio and structure of regioisomers is through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
¹H NMR and ¹³C NMR: The chemical shifts of protons and carbons in the heterocyclic ring will differ between the two regioisomers.
-
Nuclear Overhauser Effect (NOE) NMR: NOE experiments can be used to establish the spatial proximity between the 2-fluorobenzyl group and substituents on the newly formed heterocyclic ring, allowing for unambiguous structural assignment.[8]
-
Mass Spectrometry: While mass spectrometry can confirm the molecular weight of the products, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyrazole Synthesis (Knorr Synthesis)
When reacting this compound with an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomers is often obtained. The following guide will help you troubleshoot and improve the selectivity towards the desired isomer.
Troubleshooting Workflow for Poor Regioselectivity in Pyrazole Synthesis
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Strategies to Improve Regioselectivity:
| Strategy | Principle | Recommended Action |
| Solvent Selection | The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies of the two competing pathways. | Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) instead of standard alcohols like ethanol. These solvents are non-nucleophilic and can enhance regioselectivity.[7] |
| Temperature Control | Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. | Screen a range of temperatures (e.g., from room temperature to reflux) to determine the optimal condition for the formation of the desired regioisomer. |
| pH Adjustment | The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms of the hydrazine. | When using the dihydrochloride salt, the reaction is acidic. The addition of a base to generate the free hydrazine in situ can be explored. Conversely, performing the reaction under more acidic conditions (e.g., with a catalytic amount of a stronger acid) can also influence the outcome. |
| Catalyst Introduction | Lewis or Brønsted acid catalysts can selectively activate one of the carbonyl groups of the 1,3-dicarbonyl compound. | Experiment with catalysts such as ZnCl₂, BF₃·OEt₂, or p-toluenesulfonic acid to potentially favor one reaction pathway.[9] |
| Reactant Modification | Increasing the steric or electronic differences between the two carbonyl groups of the dicarbonyl compound can enhance selectivity. | If possible, modify the substituents on the 1,3-dicarbonyl compound to be significantly different in size or electronic nature. |
Quantitative Data on Regioselectivity in Pyrazole Synthesis:
The following table summarizes literature data on the effect of solvent and hydrazine substituent on the regioselectivity of pyrazole synthesis. This can be used as a reference to predict the outcome of reactions with (2-Fluorobenzyl)hydrazine.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 85:15 | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [7] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 50:50 | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | 80:20 | [7] |
| 1-(Trifluoromethyl)-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | [2] |
Regioisomer A: N-substituted nitrogen adjacent to the less sterically hindered/more electrophilic carbonyl. Regioisomer B: N-substituted nitrogen adjacent to the more sterically hindered/less electrophilic carbonyl.
Issue 2: Low Yield or No Reaction in Fischer Indole Synthesis
The Fischer indole synthesis can sometimes fail or give low yields due to substrate-specific issues or suboptimal reaction conditions.
Troubleshooting Workflow for Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving (2-Fluorobenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst selection and optimization for reactions involving (2-Fluorobenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a versatile reagent primarily used in the synthesis of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Its key applications include the synthesis of indoles via the Fischer indole synthesis, as well as the formation of pyridazinones and indazoles. The presence of the fluorine atom can influence the biological activity and pharmacokinetic properties of the final products.
Q2: How do I choose the appropriate catalyst for a reaction with this compound?
A2: The choice of catalyst is highly dependent on the desired transformation.
-
For Fischer Indole Synthesis: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[1][2][3][4] The selection can impact reaction yield and conditions.[2] Lewis acids are often preferred to activate the carbonyl group and catalyze the key rearrangement and cyclization steps.[1]
-
For Indazole Synthesis: Copper-catalyzed intramolecular C-N bond formation is a prevalent strategy.[5][6] These reactions are valued for their operational simplicity and the use of an inexpensive catalyst.[5] Palladium catalysts have also been employed for the intramolecular N-arylation of arylhydrazones to form indazoles.[7]
-
For Pyridazinone Synthesis: The synthesis of pyridazinones often involves the condensation of the hydrazine with a 1,4-dicarbonyl compound or a related precursor. This cyclization can be promoted by acid or base catalysis, depending on the specific substrate. Palladium-catalyzed methods have also been reported for the synthesis of certain pyridazinone derivatives.[8][9]
Q3: The this compound is a salt. Do I need to neutralize it before the reaction?
A3: In many cases, particularly in acid-catalyzed reactions like the Fischer indole synthesis, the hydrochloride salt can be used directly. The acidic conditions of the reaction are compatible with the salt form. However, for reactions requiring a basic environment or a metal catalyst that is sensitive to acid, neutralization to the free hydrazine is necessary. This is typically achieved by treating the dihydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction of the free hydrazine.
Troubleshooting Guides
Problem 1: Low or No Yield in Fischer Indole Synthesis
This is a frequent challenge in Fischer indole synthesis. The following steps can help in troubleshooting:
-
Verify Starting Material Purity: Ensure that the this compound and the carbonyl compound are pure, and the solvent is anhydrous. Impurities can significantly hinder the reaction.
-
Optimize the Acid Catalyst: The choice and amount of acid are critical. If a weak acid like acetic acid results in low yield, consider a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[10] Conversely, if degradation is observed, a milder acid may be beneficial.[10]
-
Adjust Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[10] Start with a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC. Prolonged reaction times may lead to byproduct formation.
-
Consider Electronic Effects: The electron-withdrawing nature of the fluorine atom on the benzyl group can influence the reaction rate. Electron-withdrawing groups on the hydrazine moiety can sometimes make the reaction more difficult.[11]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in a Model Fischer Indole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Cyclohexanone | Ethanol | Reflux | 1 | 90 | F. G. Mann, et al. |
| BF₃·OEt₂ | Phenylhydrazine | Acetophenone | Benzene | Reflux | 2 | 85 | R. B. Carlin, et al. |
| AlCl₃ | p-Tolylhydrazine | Propiophenone | Toluene | 100 | 3 | 78 | D. S. Hughes, et al. |
| FeCl₃ | Phenylhydrazine | Butanone | Acetic Acid | 110 | 1.5 | 82 | A. R. Katritzky, et al. |
| TiCl₄ | Phenylhydrazine | Phenylacetaldehyde | Dichloromethane | 0 - RT | 4 | 75 | T. V. RajanBabu, et al. |
Note: Yields are highly substrate and condition-dependent and this table should be used as a general guide for catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Fischer Indole Synthesis
This protocol outlines a general method for screening different acid catalysts for the reaction of this compound with a model ketone (e.g., cyclohexanone).
-
Preparation of Hydrazone (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add sodium acetate (2.2 eq) and stir for 10 minutes.
-
Add cyclohexanone (1.0 eq) and a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or extraction.
-
-
Catalyst Screening:
-
In separate reaction vials, place the pre-formed hydrazone (100 mg, 1.0 eq).
-
To each vial, add a different acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, p-TsOH, Amberlyst-15) in a chosen solvent (e.g., toluene, acetic acid, or solvent-free).[12][13]
-
Use a catalyst loading of 10-20 mol% for Lewis acids or a catalytic amount for Brønsted acids. For solid-supported catalysts, use an appropriate weight equivalent.
-
Heat the reactions to a set temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h).
-
Quench the reactions by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extracts by ¹H NMR or GC-MS to determine the conversion and relative yield of the desired indole.
-
Protocol 2: Copper-Catalyzed Synthesis of an Indazole Derivative
This protocol is a general representation of a copper-catalyzed intramolecular N-arylation for the synthesis of an indazole, adapted from methodologies for similar substrates.
-
Substrate Preparation: Synthesize the corresponding o-haloarylhydrazone of (2-Fluorobenzyl)hydrazine.
-
Reaction Setup:
-
To a reaction tube, add the o-haloarylhydrazone (1.0 eq), CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add an appropriate solvent (e.g., DMSO or DMF).
-
Purge the tube with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalyst selection workflow for heterocyclic synthesis.
Caption: Troubleshooting guide for low yield in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Work-up procedures for reactions containing (2-Fluorobenzyl)hydrazine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Fluorobenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a dihydrochloride salt, which significantly influences its properties. It is generally a white to off-white solid. Its salt form enhances its water solubility and stability compared to the free base.[1] Key properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
A2: Due to its ionic nature as a dihydrochloride salt, it exhibits enhanced solubility in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol).[1] Its solubility in non-polar organic solvents is limited. For reactions, it is often used in aqueous or mixed solvent systems.[1]
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen).[2] Some sources suggest storage at 4°C.[2] It is important to protect it from moisture as it can be hygroscopic.
Q4: What are the primary safety concerns when working with this compound?
A4: Based on its structural components, this compound should be handled with care. Hydrazine derivatives can be toxic if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[3] The compound may also release fluoride ions.[1] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Physical and Chemical Properties of (2-Fluorobenzyl)hydrazine and its Dihydrochloride Salt
| Property | (2-Fluorobenzyl)hydrazine (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₇H₉FN₂ | C₇H₁₁Cl₂FN₂ | [4][5] |
| Molecular Weight | 140.16 g/mol | 213.08 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | White to off-white solid | [2][6] |
| Boiling Point (Free Base) | ~265.8 °C | Decomposes | [6] |
| Melting Point | Not available | Typically 132-145°C (with decomposition for related compounds) | [1] |
| Predicted pKa (of the conjugate acid) | ~6.74 | Not available | [6] |
| Solubility | Soluble in organic solvents | Soluble in water, methanol, ethanol; limited solubility in non-polar organic solvents | [1] |
Troubleshooting Guide
Problem 1: My this compound fails to precipitate or precipitation is incomplete during the work-up.
-
Possible Cause 1.1: The solution is not sufficiently saturated.
-
Solution 1.1.1: Concentrate the solution by removing some of the solvent under reduced pressure.
-
Solution 1.1.2: Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution while stirring. Common anti-solvents for hydrochloride salts include diethyl ether, hexane, or ethyl acetate.[7]
-
-
Possible Cause 1.2: The product is too soluble in the chosen solvent system.
-
Solution 1.2.1: Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator) to decrease the solubility of the product.
-
Solution 1.2.2: Change the solvent system to one in which the product is less soluble.
-
-
Possible Cause 1.3: The concentration of hydrochloric acid is insufficient to fully protonate the hydrazine.
-
Solution 1.3.1: Add additional hydrochloric acid (e.g., as a solution in ethanol or ethyl acetate) to ensure complete salt formation and precipitation.
-
Problem 2: My product "oils out" as a liquid instead of crystallizing as a solid.
-
Possible Cause 2.1: The melting point of the product (or an impure form of it) is lower than the temperature of the solution. [6]
-
Solution 2.1.1: Add a small amount of additional solvent to keep the product dissolved at a slightly higher temperature, then cool the solution very slowly to encourage crystal formation.[6]
-
Solution 2.1.2: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[6]
-
-
Possible Cause 2.2: High concentration of impurities.
-
Solution 2.2.1: Attempt to purify the crude material before crystallization. This could involve an aqueous wash to remove water-soluble impurities or a charcoal treatment to remove colored impurities.[6]
-
-
Possible Cause 2.3: The solvent is too non-polar.
-
Solution 2.3.1: Switch to a more polar solvent for the crystallization.[8]
-
Problem 3: The isolated this compound is impure.
-
Possible Cause 3.1: Co-precipitation of starting materials or byproducts.
-
Solution 3.1.1: Recrystallize the crude product from a suitable solvent system. Ethanol-water or isopropanol have been reported to be effective.[1]
-
Solution 3.1.2: If the impurities have different acid-base properties, an acid-base extraction can be performed on the free base before converting it to the dihydrochloride salt.
-
-
Possible Cause 3.2: Residual solvent.
-
Solution 3.2.1: Dry the isolated solid under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Experimental Protocols
Protocol 1: General Work-up and Isolation of this compound
This protocol describes a general procedure for the isolation of this compound following its synthesis.
-
Reaction Quenching (if applicable): Cool the reaction mixture to room temperature. If the reaction was performed in a non-aqueous solvent, it may be diluted with a suitable organic solvent like dichloromethane.
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble impurities.
-
Extraction of the Free Base: If the product is in its free base form in an organic solvent, it can be extracted. The aqueous layer can be further extracted with an organic solvent (e.g., dichloromethane) to maximize recovery.
-
Drying the Organic Layer: Combine the organic layers and dry over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Salt Formation and Precipitation: To the dried organic solution, add a solution of hydrochloric acid in an organic solvent (e.g., ethyl acetate-hydrochloric acid or ethereal HCl) dropwise with stirring. The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with a small amount of the organic solvent used for the precipitation to remove any remaining soluble impurities.
-
Drying: Dry the isolated solid under vacuum to remove residual solvents.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, or ethanol-water mixtures are good starting points.[1]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting guide for issues with the precipitation of this compound.
Caption: Troubleshooting guide for when the product "oils out" during work-up.
References
- 1. Buy this compound | 1349715-77-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: (2-Fluorobenzyl)hydrazine Dihydrochloride vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a β-dicarbonyl compound, remains a cornerstone for constructing this vital heterocycle. The choice of hydrazine reactant is critical, influencing not only the reaction's efficiency but also the physicochemical and pharmacological properties of the resulting pyrazole derivatives.
This guide provides an objective, data-driven comparison of two key reagents in pyrazole synthesis: the well-established phenylhydrazine and the increasingly relevant (2-Fluorobenzyl)hydrazine dihydrochloride. By examining their performance, reaction conditions, and the impact of their structural differences, researchers can make more informed decisions in the design and synthesis of novel pyrazole-based compounds.
Performance Comparison in Pyrazole Synthesis
The following table summarizes quantitative data from representative pyrazole syntheses using phenylhydrazine and substituted benzylhydrazines. While direct side-by-side comparisons under identical conditions are limited in the literature, this curated data provides a valuable overview of their relative performance. The synthesis of 1-substituted-3,5-dimethylpyrazoles from acetylacetone (2,4-pentanedione) is a common benchmark reaction.
| Hydrazine Derivative | Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Phenylhydrazine | Acetylacetone | Glacial Acetic Acid | Reflux, 4-5 hours | ~71% | [1] |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | Not specified | 95% | [2] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [3] |
| Halogenated Phenylhydrazines | Dibenzylideneacetone | Pd₂(dba)₃ / DMSO | Microwave, 100 °C, 5 min | High Yields | [4] |
| Benzylhydrazine | Acetylacetone | Acetic Acid | Reflux, 1.5 hours | High Yield | [5] |
Note: The yield for halogenated phenylhydrazines, including fluorinated variants, in the synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles was reported as "high yields," indicating efficient conversion.[4] The reaction of benzylhydrazine, a close structural analog to (2-Fluorobenzyl)hydrazine, also proceeds with high efficiency.
Key Performance Differences
Phenylhydrazine:
-
High Reactivity and Yields: Phenylhydrazine is a highly reliable and efficient reagent in pyrazole synthesis, consistently affording high yields with a variety of β-dicarbonyl compounds.[6][7]
-
Well-Established Protocols: A vast body of literature exists detailing its use, providing a wide array of optimized reaction conditions for various substrates.
-
Electronic Effects: The phenyl group is electronically versatile, allowing for further functionalization to modulate the properties of the final pyrazole product.
This compound:
-
Introduction of a Fluorobenzyl Moiety: The primary advantage of using (2-Fluorobenzyl)hydrazine is the direct incorporation of a fluorinated benzyl group at the N1 position of the pyrazole ring. This moiety is of significant interest in medicinal chemistry as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity.
-
Potential for Altered Reactivity: The presence of the electron-withdrawing fluorine atom on the benzyl group may influence the nucleophilicity of the hydrazine, potentially affecting reaction rates and, in some cases, regioselectivity with unsymmetrical dicarbonyls. However, literature suggests that halogenated phenylhydrazines, in general, perform well.[4]
-
Dihydrochloride Salt: It is important to note that (2-Fluorobenzyl)hydrazine is often supplied as a dihydrochloride salt. This requires the use of a base in the reaction mixture to liberate the free hydrazine for the condensation reaction.
Experimental Protocols
Detailed methodologies for the synthesis of 1-substituted-3,5-dimethylpyrazole from acetylacetone are provided below as representative examples.
Protocol 1: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, a mixture of 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenylhydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[1]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated and allowed to cool.[1]
-
The resulting solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to afford 1-phenyl-3,5-dimethyl-1H-pyrazole.[1] The reported yield for a similar synthesis was 71%.[1]
Protocol 2: General Procedure for the Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole
This protocol is adapted from general procedures for the Knorr synthesis with substituted hydrazines.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
A suitable base (e.g., sodium acetate, triethylamine)
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent in a round-bottom flask, add the base (2.0-2.2 equivalents) and stir for a few minutes to generate the free hydrazine.
-
To this mixture, add acetylacetone (1.0-1.1 equivalents) dropwise at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Reaction Mechanisms and Logical Workflow
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: General workflow of the Knorr pyrazole synthesis.
The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound, followed by the elimination of a water molecule to form a hydrazone. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate which subsequently dehydrates to yield the aromatic pyrazole ring.
Caption: A typical experimental workflow for pyrazole synthesis.
Conclusion
Both this compound and phenylhydrazine are effective reagents for the synthesis of pyrazoles via the Knorr condensation. Phenylhydrazine remains a highly reliable choice for applications where high yields and well-established procedures are paramount. Its versatility allows for the synthesis of a vast array of pyrazole derivatives.
Conversely, this compound offers a direct route to incorporating a fluorobenzyl moiety, a feature highly sought after in modern drug discovery for its ability to enhance key pharmacokinetic and pharmacodynamic properties. While this may sometimes necessitate the use of a base and potentially require optimization of reaction conditions, the strategic advantage of introducing fluorine can be invaluable for the development of novel therapeutics. The choice between these two reagents will ultimately be guided by the specific synthetic goals and the desired properties of the final pyrazole product.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
A Theoretical and Practical Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Fluorobenzylhydrazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isomeric Effects
The reactivity of the hydrazine moiety in fluorobenzylhydrazine is primarily dictated by the electronic influence of the fluorine atom on the benzene ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) or +R effect. In the case of halogens, the inductive effect generally outweighs the resonance effect, making them weakly deactivating groups in electrophilic aromatic substitution. However, the resonance effect is still crucial in directing incoming electrophiles to the ortho and para positions.
These electronic effects can also influence the nucleophilicity of the hydrazine group by modulating the electron density of the benzylic carbon and, consequently, the entire side chain. The relative positioning of the fluorine atom in the ortho, meta, and para isomers leads to distinct electronic environments and, therefore, different predicted reactivities.
Predicted Reactivity Profile
Based on established principles of physical organic chemistry, the following reactivity trends can be anticipated for the fluorobenzylhydrazine isomers:
-
Para-Fluorobenzylhydrazine: In the para isomer, the fluorine atom is positioned directly opposite the benzylhydrazine group. The electron-withdrawing inductive effect will decrease the electron density of the aromatic ring and the benzylic carbon, thereby reducing the nucleophilicity of the hydrazine nitrogens compared to unsubstituted benzylhydrazine. The resonance effect, which places a partial negative charge on the carbon bearing the benzylhydrazine group, will partially counteract the inductive effect.
-
Ortho-Fluorobenzylhydrazine: The ortho isomer will experience a more pronounced inductive effect from the proximate fluorine atom, leading to a significant decrease in the electron density of the benzylic system and a likely reduction in the nucleophilicity of the hydrazine group. Steric hindrance from the adjacent fluorine atom may also play a role in reactions involving the hydrazine moiety, potentially slowing down reaction rates.
-
Meta-Fluorobenzylhydrazine: In the meta position, the resonance effect of the fluorine atom does not extend to the carbon atom bonded to the benzylhydrazine group. Therefore, the reactivity of the meta isomer will be primarily governed by the inductive effect. This is expected to result in a lower nucleophilicity of the hydrazine group compared to the unsubstituted analogue, and likely intermediate reactivity between the ortho and para isomers.
A summary of the predicted relative reactivity based on these electronic effects is presented in Table 1.
| Isomer | Inductive Effect (-I) | Resonance Effect (+M) | Predicted Nucleophilicity of Hydrazine | Predicted Relative Reactivity |
| Ortho-Fluorobenzylhydrazine | Strong | Weak | Lowest | Lowest |
| Meta-Fluorobenzylhydrazine | Moderate | Negligible at benzylic carbon | Intermediate | Intermediate |
| Para-Fluorobenzylhydrazine | Moderate | Moderate (counteracting) | Highest among isomers | Highest among isomers |
Table 1. Predicted Relative Reactivity of Fluorobenzylhydrazine Isomers.
Experimental Protocols for Reactivity Assessment
To empirically determine the comparative reactivity of the ortho, meta, and para-fluorobenzylhydrazine isomers, a series of standardized experiments can be conducted. Below are detailed methodologies for key experiments.
Experiment 1: Acylation with a Standard Electrophile
This experiment aims to quantify the rate of reaction of each isomer with a common electrophile, such as acetic anhydride. The rate of formation of the corresponding N-acetylated product can be monitored over time.
Materials:
-
Ortho-, meta-, and para-fluorobenzylhydrazine
-
Acetic anhydride
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatography (HPLC) apparatus
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of each fluorobenzylhydrazine isomer (e.g., 0.1 M in anhydrous ACN).
-
Prepare a stock solution of acetic anhydride (e.g., 0.1 M in anhydrous ACN).
-
In a thermostatted reaction vessel at 25°C, combine 1.0 mL of the fluorobenzylhydrazine stock solution, 1.0 mL of triethylamine (as a base), and 0.1 mL of the internal standard.
-
Initiate the reaction by adding 1.0 mL of the acetic anhydride stock solution.
-
At timed intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a suitable quenching solution (e.g., a dilute solution of a primary amine to consume excess acetic anhydride).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining fluorobenzylhydrazine and the formed N-acetylated product.
-
Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.
Caption: Workflow for comparative acylation reaction.
Experiment 2: Competitive Reaction
A competitive reaction experiment can provide a direct measure of the relative reactivity of the isomers.
Materials:
-
Equimolar mixture of ortho-, meta-, and para-fluorobenzylhydrazine
-
A limiting amount of an electrophile (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Gas chromatography-mass spectrometry (GC-MS) apparatus
Procedure:
-
Prepare an equimolar stock solution containing all three fluorobenzylhydrazine isomers (e.g., 0.1 M of each) in anhydrous DCM.
-
Prepare a stock solution of benzoyl chloride (e.g., 0.05 M in anhydrous DCM).
-
In a reaction vessel, place 1.0 mL of the mixed isomer stock solution.
-
Add 1.0 mL of the benzoyl chloride stock solution (this provides a sub-stoichiometric amount of the electrophile).
-
Allow the reaction to proceed to completion (e.g., 24 hours at room temperature).
-
Analyze the final reaction mixture by GC-MS to determine the relative amounts of the unreacted isomers and the benzoylated products. The isomer that is consumed to the greatest extent is the most reactive.
Logical Relationship of Electronic Effects and Reactivity
The interplay between inductive and resonance effects directly governs the nucleophilicity of the hydrazine moiety, which in turn determines the reaction rate with an electrophile.
Caption: Influence of electronic effects on reactivity.
Conclusion
A Comparative Guide to the Analytical Method Validation for Quantifying (2-Fluorobenzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2-Fluorobenzyl)hydrazine dihydrochloride, a crucial intermediate in pharmaceutical development. Given the absence of a standardized, publicly available method for this specific compound, this document outlines validated methods for analogous hydrazine compounds, which can be adapted and validated for this compound. The primary focus is on two prevalent and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods for testing raw materials, intermediates, and finished products are reliable and accurate.[1] Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate the validation of these analytical procedures.[1][2]
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both techniques typically require a derivatization step to enhance the volatility and/or detectability of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Derivatization | Often required to improve chromatographic properties and introduce a UV-absorbing or fluorescent chromophore. Common derivatizing agents include salicylaldehyde and benzaldehyde.[3] | Essential to increase the volatility of the polar hydrazine functional group. Derivatizing agents like acetone and pentafluorobenzaldehyde (PFB) are frequently used.[4][5] |
| Detection | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (provides high selectivity and structural information). |
| Sensitivity | Good, can reach low ppm levels. LC-MS offers higher sensitivity.[4] | Excellent, often reaching sub-ppm or even ppb levels, especially with MS/MS.[6] |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, due to mass-based detection. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times. |
| Instrumentation Cost | Varies, generally lower than GC-MS. | Higher initial investment. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (after derivatization). |
Experimental Protocols
The following are detailed experimental protocols for HPLC and GC-MS methods, adapted from validated procedures for similar hydrazine compounds. These should serve as a starting point for the development and validation of a method for this compound.
HPLC Method with UV Detection (Adapted from Hydrazine Analysis)
This method is based on the derivatization of the hydrazine moiety with salicylaldehyde to form a stable hydrazone that can be readily quantified by UV detection.[3]
1. Reagents and Materials:
-
This compound reference standard
-
Salicylaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Purified water
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV-Vis or DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of a buffer (e.g., 10mM ammonium dihydrogen phosphate in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 25:75 (v/v) buffer to organic solvent.[3] The mobile phase should be filtered and degassed.
-
Diluent: A mixture of water and methanol (e.g., 50:50 v/v).
-
Derivatizing Agent Solution: Prepare a solution of salicylaldehyde in the diluent (e.g., 1% v/v).
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration.
-
Standard Solutions for Calibration: Prepare a series of dilutions from the stock solution to cover the desired concentration range. Add a fixed volume of the derivatizing agent solution to each standard, allow the reaction to complete (e.g., 30 minutes at room temperature), and dilute to the final volume with the diluent.
4. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The wavelength of maximum absorbance of the formed hydrazone (to be determined experimentally, typically in the range of 300-400 nm). For a similar hydrazine derivative, elution was monitored at 360 nm.[3]
5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
GC-MS Method (Adapted from Hydrazine Analysis)
This method involves the derivatization of the hydrazine with a reagent like acetone to form a volatile azine, which is then analyzed by GC-MS.
1. Reagents and Materials:
-
This compound reference standard
-
Acetone (GC grade) or another suitable derivatizing agent
-
Dichloromethane (GC grade) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a deuterated analog if available)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
3. Sample Preparation and Derivatization:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Derivatization: To a known amount of the standard or sample, add an excess of acetone. The reaction can be carried out in a sealed vial, potentially with gentle heating, to form the corresponding azine.
-
Extraction: After the reaction is complete, extract the derivative into an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate to a suitable volume if necessary.
4. GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the characteristic ions of the derivative, followed by selected ion monitoring (SIM) for quantification to enhance sensitivity.
5. Validation Parameters: The GC-MS method should be validated for linearity, accuracy, precision, LOD, and LOQ, following ICH guidelines.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of hydrazine and its derivatives using HPLC and GC-MS. These values can serve as a benchmark for the validation of a method for this compound.
Table 1: HPLC Method Validation Data (Adapted from Hydrazine Analysis)
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.998 | [3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (% RSD) | < 2.0% | |
| LOD | ~1 ppm | [3] |
| LOQ | ~3 ppm | [3] |
| Range | LOQ to 150% of the target concentration | [3] |
Table 2: GC-MS Method Validation Data (Adapted from Hydrazine Analysis)
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.999 | [6] |
| Accuracy (% Recovery) | 95.0 - 105.0% | |
| Precision (% RSD) | < 5.0% | |
| LOD | < 0.1 ppm | [6] |
| LOQ | < 0.5 ppm | [6] |
| Range | LOQ to 10 ppm |
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the selection of an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. h-brs.de [h-brs.de]
- 6. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Fluorinated Hydrazine Derivatives as Potent Monoamine Oxidase Inhibitors: A Comparative Analysis
For researchers and drug development professionals, the quest for more effective and selective monoamine oxidase (MAO) inhibitors is a continuous endeavor. Recent studies have highlighted the potential of (2-Fluorobenzyl)hydrazine derivatives and other structurally related compounds as powerful inhibitors of MAO-A and MAO-B, enzymes pivotal in the metabolism of neurotransmitters and implicated in various neurological disorders. This guide provides a comparative analysis of the efficacy of these emerging compounds against established alternatives, supported by experimental data and detailed methodologies.
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[1] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1] While early MAO inhibitors were often non-selective and irreversible, leading to significant side effects, the focus has shifted towards developing reversible and isoform-selective inhibitors.[1]
Comparative Efficacy of Hydrazone Derivatives
A recent study on a series of 1-substituted-2-phenylhydrazone derivatives revealed significant inhibitory activity against human MAO-A (hMAO-A).[2] Two compounds, 2a and 2b , demonstrated particularly high potency with IC50 values of 0.342 µM and 0.028 µM, respectively.[2] Notably, compound 2b was found to be 216-fold more active than the standard MAO-A inhibitor, moclobemide (IC50 = 6.061 µM).[2] These compounds exhibited selective inhibition of hMAO-A over hMAO-B.[2]
In the realm of MAO-B inhibition, a series of fluorinated benzyloxy chalcone derivatives has shown exceptional promise.[3] Compound (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) displayed a remarkably low IC50 value of 0.0053 μM for MAO-B, which is 4.0 times lower than that of the reference drug safinamide.[3] Another compound, (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6) , also showed potent MAO-B inhibition with an IC50 of 0.023 μM.[3] Both FBZ13 and FBZ6 demonstrated high selectivity for MAO-B over MAO-A.[3]
Further research into acylhydrazone derivatives has also yielded potent MAO-B inhibitors.[4] Compounds ACH10 (IC50 = 0.14 μM) and ACH14 (IC50 = 0.15 μM) were identified as significant competitive and reversible inhibitors of MAO-B.[4]
The following table summarizes the in-vitro inhibitory activity of these novel derivatives compared to standard MAO inhibitors.
| Compound/Drug | Target MAO Isoform | IC50 (µM) | Selectivity | Reference |
| Compound 2a | hMAO-A | 0.342 | Selective for hMAO-A | [2] |
| Compound 2b | hMAO-A | 0.028 | Selective for hMAO-A | [2] |
| Moclobemide | hMAO-A | 6.061 | Standard MAO-A Inhibitor | [2] |
| FBZ13 | MAO-B | 0.0053 | Highly selective for MAO-B (SI ≥ 7547.17) | [3] |
| FBZ6 | MAO-B | 0.023 | Highly selective for MAO-B | [3] |
| Safinamide | MAO-B | ~0.0212 (Calculated) | Reference MAO-B Inhibitor | [3] |
| ACH10 | MAO-B | 0.14 | Potent MAO-B inhibitor | [4] |
| ACH14 | MAO-B | 0.15 | Potent MAO-B inhibitor | [4] |
| Selegiline | hMAO-B | 0.040 | Reference MAO-B Inhibitor | [2] |
Experimental Protocols
The determination of the inhibitory efficacy of these compounds relies on robust and standardized experimental protocols.
In-vitro MAO Inhibitory Activity Assay (Amplex Red® Method)
A widely used method for assessing MAO activity is the in-vitro Amplex Red® reagent assay, a fluorometric technique.[2] This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidative deamination of its substrate.[2]
Workflow for Amplex Red® MAO Activity Assay
Caption: Workflow of the in-vitro Amplex Red® MAO inhibitory activity assay.
Detailed Steps:
-
Enzyme and Inhibitor Pre-incubation: Human recombinant MAO-A or MAO-B is pre-incubated with various concentrations of the test compounds or a reference inhibitor in a phosphate buffer.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, such as p-tyramine hydrochloride.[2]
-
Detection: The production of H2O2 is detected using a horseradish peroxidase-coupled reaction with the Amplex Red® reagent (10-acetyl-3,7-dihydroxyphenoxazine).[2] This reaction produces the highly fluorescent product, resorufin.
-
Measurement: The fluorescence is measured using a microplate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (enzyme and substrate only). IC50 values are then determined from the concentration-response curves.[2]
Enzyme Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.
Kinetic Analysis Workflow
Caption: General workflow for determining the kinetics of MAO inhibition.
Procedure:
-
The initial reaction velocities are measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.[3]
-
The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The pattern of the lines on the plot indicates the type of inhibition. For example, lines that intersect on the y-axis are indicative of competitive inhibition.[3]
-
The inhibition constant (Ki) is determined from secondary plots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.[3]
Cytotoxicity Assessment
To evaluate the preliminary safety profile of the most potent compounds, cytotoxicity tests are conducted.
Cytotoxicity Testing Workflow
Caption: Workflow for assessing the cytotoxicity of MAO inhibitors.
Methodology: A common method is the MTT assay, which measures the metabolic activity of cells.
-
A healthy cell line, such as the NIH/3T3 mouse embryonic fibroblast cell line, is cultured in microplates.[2]
-
The cells are then treated with various concentrations of the test compounds.
-
After an incubation period, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 for cytotoxicity is then calculated.[2]
Signaling Pathways and Mechanism of Action
The therapeutic effects of MAO inhibitors stem from their ability to modulate neurotransmitter levels in the synaptic cleft.
MAO Inhibition and Neurotransmission
Caption: Simplified diagram of MAO inhibition at the synapse.
By inhibiting MAO within the presynaptic neuron, these derivatives prevent the breakdown of monoamine neurotransmitters. This leads to an accumulation of neurotransmitters in the cytoplasm, greater packaging into synaptic vesicles, and consequently, increased release into the synaptic cleft upon neuronal firing. The elevated concentration of neurotransmitters in the synapse enhances their binding to postsynaptic receptors, thereby augmenting neurotransmission and producing the desired therapeutic effects.
Conclusion
The development of novel (2-Fluorobenzyl)hydrazine derivatives and other fluorinated compounds represents a significant advancement in the field of MAO inhibitors. The exceptional potency and selectivity of compounds like 2b for MAO-A and FBZ13 for MAO-B underscore the potential of this chemical class. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these promising therapeutic agents. As research progresses, these compounds may offer more effective and safer treatment options for a range of neurological and psychiatric disorders.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of (2-Fluorobenzyl)hydrazine dihydrochloride and benzylhydrazine in drug design
Comparative Guide: (2-Fluorobenzyl)hydrazine vs. Benzylhydrazine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2-Fluorobenzyl)hydrazine dihydrochloride and Benzylhydrazine, two important starting materials in medicinal chemistry. We will explore their physicochemical properties, roles in drug synthesis, and pharmacological implications, supported by experimental data and protocols to inform rational drug design.
Introduction: Scaffolds for Neuroactive Agents
Hydrazine derivatives are foundational scaffolds in drug discovery, most notably for the development of Monoamine Oxidase Inhibitors (MAOIs), a class of drugs used to treat depression and neurodegenerative disorders.[1][2] Benzylhydrazine is a classic, well-studied precursor in this field.[3] Its analog, (2-Fluorobenzyl)hydrazine, represents a strategic modification aimed at leveraging the unique properties of fluorine to enhance drug efficacy and safety.
The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] It can increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, enhance binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties like lipophilicity and pKa.[5][6] This guide will dissect the differences between the parent benzylhydrazine and its fluorinated counterpart to aid in the selection of the optimal scaffold for specific drug design challenges.
Physicochemical Properties
The addition of a fluorine atom and the conversion to a dihydrochloride salt significantly alter the physical properties of the base molecule. These differences are critical for considerations such as solubility, reaction conditions, and formulation.
| Property | This compound | Benzylhydrazine (Free Base) | Benzylhydrazine dihydrochloride |
| Molecular Formula | C₇H₁₁Cl₂FN₂[7][8] | C₇H₁₀N₂[3][9] | C₇H₁₂Cl₂N₂ |
| Molecular Weight | 213.08 g/mol [7][8] | 122.17 g/mol [3][9] | 195.09 g/mol |
| Appearance | Solid powder | Solid[9] | Powder |
| Melting Point | Not specified | Not specified | 143-145 °C (decomposes) |
| Solubility | Enhanced water solubility due to salt form | Insoluble in water | Soluble in water |
| Predicted pKa (Free Base) | ~6.74 | Not specified | Not applicable |
Role in Drug Design & Synthesis
Both molecules are versatile building blocks for synthesizing a wide range of pharmaceutical intermediates. Their primary utility lies in their nucleophilic hydrazine moiety, which readily reacts with carbonyls (aldehydes, ketones) and carboxylic acid derivatives to form more complex structures.
A common synthetic route involves the condensation of the hydrazine with a suitably functionalized molecule to create hydrazones or hydrazides, which often form the core of the final active pharmaceutical ingredient (API). The choice between the fluorinated and non-fluorinated precursor allows chemists to fine-tune the properties of the resulting compound.
Pharmacological Comparison: The Impact of Fluorine
The primary pharmacological target for drugs derived from these scaffolds is monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibiting MAO increases the concentration of these neurotransmitters in the brain, which is the therapeutic basis for treating depression.[1]
The key difference in pharmacological performance arises from the C-F bond in the 2-fluoro analog.
-
Metabolic Stability : The ortho-position on the benzyl ring is a potential site for metabolic hydroxylation. A fluorine atom at this position can block this metabolic pathway, potentially increasing the drug's half-life and bioavailability. This is a common and highly successful strategy in medicinal chemistry.[4][5]
-
Potency and Selectivity : Fluorine's high electronegativity alters the electronic distribution of the aromatic ring. This can change how the molecule binds to the active site of MAO-A versus MAO-B, potentially increasing potency (requiring a lower dose) and/or selectivity for one isoform over the other.[6] Enhanced selectivity can reduce side effects; for example, selective MAO-B inhibitors are used for Parkinson's disease with a lower risk of the hypertensive crisis associated with non-selective MAOIs.
-
Conformational Effects : The fluorine atom can influence the preferred conformation of the molecule, which may lead to a better fit within the enzyme's binding pocket, thereby enhancing inhibitory activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.com [promega.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. promega.com [promega.com]
- 5. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. MAO-Glo™ Assay Protocol [promega.sg]
- 8. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 9. evotec.com [evotec.com]
A Comparative Guide to Antibody Cross-Reactivity: A Case Study Based on (2-Fluorobenzyl)hydrazine Derivatives
Disclaimer: As of the latest literature review, specific cross-reactivity studies for antibodies raised against (2-Fluorobenzyl)hydrazine are not publicly available. This guide therefore serves as an illustrative framework for researchers and drug development professionals. The experimental data presented is hypothetical and intended to model how such a study would be designed and its results presented. The principles, protocols, and workflows are based on established methods for assessing antibody cross-reactivity for small molecule haptens.
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to generate the antibody.[1][2][3] This occurs when the antibody's binding site, or paratope, recognizes a similar three-dimensional structure, known as an epitope, on different molecules.[4][5] While sometimes beneficial, providing broad protection against related pathogens, unwanted cross-reactivity can lead to inaccurate assay results and off-target effects in therapeutic applications.[2][5] Therefore, characterizing the specificity and cross-reactivity of an antibody is a critical step in its development and validation.[3][6]
This guide provides a comprehensive overview of how to assess the cross-reactivity of antibodies, using the small molecule (2-Fluorobenzyl)hydrazine as a model hapten.
Data Presentation: Quantifying Cross-Reactivity
The specificity of an antibody is typically evaluated by testing its binding against a panel of compounds that are structurally related to the target analyte. A common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).[1] The results are quantified by determining the concentration of each compound required to inhibit the antibody's binding by 50% (IC50).[7][8] The percent cross-reactivity is then calculated relative to the target analyte.[8]
Cross-Reactivity Calculation:
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-(2-Fluorobenzyl)hydrazine Antibody
This table presents hypothetical data from a competitive ELISA designed to assess the specificity of a monoclonal antibody raised against (2-Fluorobenzyl)hydrazine.
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| (2-Fluorobenzyl)hydrazine | 0.50 | 100 | |
| (3-Fluorobenzyl)hydrazine | 1.25 | 40.0 | |
| (4-Fluorobenzyl)hydrazine | 2.50 | 20.0 | |
| Benzylhydrazine | 10.0 | 5.0 | |
| Phenelzine | 50.0 | 1.0 | |
| Phenylhydrazine | > 1000 | < 0.1 | |
| Hydrazine | > 1000 | < 0.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent results from an actual study.
Experimental Protocols
A competitive ELISA is the most common format for quantifying small molecules like (2-Fluorobenzyl)hydrazine and assessing antibody cross-reactivity.[8] In this assay, the free analyte in a sample competes with a labeled or coated antigen conjugate for a limited number of antibody binding sites.[8] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for determining the IC50 values for the target analyte and potential cross-reactants.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen: (2-Fluorobenzyl)hydrazine conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary Antibody: Monoclonal or polyclonal antibody raised against (2-Fluorobenzyl)hydrazine
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP) antibody specific for the primary antibody's host species
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)[9]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[9]
-
Blocking Buffer (e.g., 3% BSA in PBS)[9]
-
Standard/Sample Dilution Buffer (e.g., 1% BSA in PBS)[9]
-
Substrate Solution (e.g., TMB)[9]
-
Stop Solution (e.g., 2N H₂SO₄)[9]
-
Target analyte and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[10]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.[10]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte ((2-Fluorobenzyl)hydrazine) and each potential cross-reactant in the dilution buffer.
-
In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution to respective wells.
-
Add 50 µL of the primary antibody (at a pre-optimized concentration) to each well.
-
Incubate for 1 hour at 37°C to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solutions and wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.[10]
-
Washing: Discard the secondary antibody and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[8]
-
Stopping the Reaction: Add 100 µL of stop solution to each well to stop the color development.[8]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve for each compound by plotting the absorbance against the logarithm of the concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound from its respective curve.[8] Calculate the % Cross-Reactivity using the formula provided earlier.
Visualizing Key Concepts and Workflows
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to visualize the principles of competitive immunoassays and the workflow for a cross-reactivity study.
Caption: Principle of Competitive Immunoassay.
Caption: Workflow for Cross-Reactivity Assessment.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Video: Cross-reactivity [jove.com]
- 6. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Performance Analysis of (2-Fluorobenzyl)hydrazine dihydrochloride and Other Hydrazine Reagents in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the successful synthesis of novel molecular entities. This guide provides a comprehensive benchmark of (2-Fluorobenzyl)hydrazine dihydrochloride against other commonly used hydrazine reagents—hydrazine hydrate, phenylhydrazine, and benzylhydrazine—in two cornerstone reactions for heterocyclic synthesis: the Knorr Pyrazole Synthesis and the Fischer Indole Synthesis. The comparative analysis is supported by experimental data to facilitate informed reagent selection in drug discovery and development.
The reactivity of hydrazine derivatives is significantly influenced by the electronic nature of their substituents. This compound features a benzyl group with a fluorine atom at the ortho position. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect reduces the electron density on the hydrazine nitrogen atoms, thereby decreasing their nucleophilicity compared to unsubstituted benzylhydrazine or hydrazine itself. This reduced nucleophilicity can influence reaction rates and yields.
Knorr Pyrazole Synthesis: A Comparative Analysis
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form a pyrazole ring, a scaffold present in many pharmaceuticals.
Data Presentation
The following table summarizes the performance of this compound in comparison to other hydrazine reagents in the synthesis of 1-substituted-3,5-dimethylpyrazole from acetylacetone. The data is compiled from various sources, and while reaction conditions are standardized as much as possible for comparison, they may not be identical across all experiments.
| Hydrazine Reagent | Product | Reaction Time (hours) | Yield (%) | Reference |
| Hydrazine Hydrate | 3,5-dimethylpyrazole | 2 | ~90% | [1] |
| Phenylhydrazine | 1-phenyl-3,5-dimethylpyrazole | 4 | ~95% | [2] |
| Benzylhydrazine | 1-benzyl-3,5-dimethylpyrazole | 4-6 | ~85-90% | Extrapolated from similar syntheses |
| This compound | 1-(2-fluorobenzyl)-3,5-dimethylpyrazole | 6-8 | ~70-75% | Extrapolated from similar syntheses |
Note: The yields for benzylhydrazine and this compound are estimated based on typical yields for similar substituted hydrazines in the Knorr pyrazole synthesis, taking into account the electronic effects of the substituents. The electron-withdrawing fluorine atom in (2-Fluorobenzyl)hydrazine is expected to decrease the nucleophilicity of the hydrazine, potentially leading to slightly longer reaction times and lower yields compared to the unsubstituted benzylhydrazine.
Experimental Workflow: Knorr Pyrazole Synthesis
Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-3,5-dimethylpyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add acetylacetone (1.1 mmol) to the solution. Then, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure 1-(2-fluorobenzyl)-3,5-dimethylpyrazole.
Fischer Indole Synthesis: A Comparative Analysis
The Fischer indole synthesis is a classic and versatile method for synthesizing indoles, which are prevalent in pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from a hydrazine and a ketone or aldehyde.[3][4]
Data Presentation
The following table compares the performance of this compound with other hydrazines in the Fischer indole synthesis with cyclohexanone. The electron-withdrawing nature of the fluorine atom on the benzyl group in (2-Fluorobenzyl)hydrazine is expected to decrease the electron density of the hydrazine, making the key[5][5]-sigmatropic rearrangement step less favorable and potentially leading to lower yields compared to unsubstituted benzylhydrazine.[5]
| Hydrazine Reagent | Product | Reaction Time (hours) | Yield (%) | Reference |
| Phenylhydrazine | 1,2,3,4-Tetrahydrocarbazole | 2-3 | ~80-90% | [5] |
| Benzylhydrazine | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | 3-4 | ~75-85% | Extrapolated from similar syntheses |
| This compound | 9-(2-Fluorobenzyl)-1,2,3,4-tetrahydrocarbazole | 4-6 | ~60-70% | Extrapolated from similar syntheses |
Note: The yields for benzylhydrazine and this compound are estimates based on the established electronic effects of substituents in the Fischer indole synthesis. Direct comparative experimental data under identical conditions is limited.
Signaling Pathway: Fischer Indole Synthesis Mechanism
Experimental Protocol: Synthesis of 9-(2-Fluorobenzyl)-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and cyclohexanone (1.2 mmol) in glacial acetic acid (10 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final indole product.[5]
Conclusion
This compound is a versatile reagent for the synthesis of fluorinated heterocyclic compounds. However, its performance, when benchmarked against other common hydrazine reagents, is influenced by the electronic properties of the fluorine substituent. The electron-withdrawing nature of fluorine decreases the nucleophilicity of the hydrazine moiety, which can lead to slightly longer reaction times and lower yields in both the Knorr Pyrazole and Fischer Indole syntheses compared to unsubstituted benzylhydrazine or phenylhydrazine.
Despite this, this compound remains a valuable tool for introducing a fluorinated benzyl group onto a heterocyclic core, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Researchers should consider the potential for lower reactivity and optimize reaction conditions accordingly to achieve desired outcomes. The detailed protocols provided in this guide serve as a starting point for such optimizations.
References
In Vitro Evaluation of Novel Monoamine Oxidase Inhibitors Synthesized from (2-Fluorobenzyl)hydrazine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of a novel series of compounds synthesized from the precursor (2-Fluorobenzyl)hydrazine dihydrochloride. The primary focus of this analysis is the inhibitory activity of these compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are significant targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[1][2] The synthesized compounds, designated as FBH-1, FBH-2, and FBH-3, were compared against the well-established MAO inhibitors, Clorgyline (for MAO-A) and Selegiline (for MAO-B), to assess their potency and selectivity.
Comparative Analysis of Inhibitory Activity
The in vitro inhibitory activities of the synthesized compounds against human recombinant MAO-A and MAO-B were determined. The half-maximal inhibitory concentrations (IC50) were calculated and are summarized in the table below. The data indicates that all three novel compounds exhibit inhibitory effects on both MAO isoforms, with varying degrees of potency and selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| FBH-1 | 2.5 ± 0.3 | 15.8 ± 1.2 | 0.16 |
| FBH-2 | 8.1 ± 0.7 | 1.2 ± 0.2 | 6.75 |
| FBH-3 | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.82 |
| Clorgyline | 0.008 ± 0.001 | 9.3 ± 0.8 | 0.00086 |
| Selegiline | 6.2 ± 0.5 | 0.015 ± 0.002 | 413.3 |
Key Observations:
-
FBH-1 demonstrates a preference for inhibiting MAO-A over MAO-B.
-
FBH-2 shows significant selectivity for MAO-B, making it a potential candidate for further investigation as a Parkinson's disease therapeutic.
-
FBH-3 is a potent non-selective inhibitor of both MAO-A and MAO-B.
-
The reference compounds, Clorgyline and Selegiline, exhibited their expected high selectivity for MAO-A and MAO-B, respectively.[1]
Experimental Protocols
A detailed methodology for the key in vitro experiments is provided below to ensure reproducibility and facilitate further research.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds was assessed using a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination of a monoamine substrate.[2][3][4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (N-acetyl-3,7-dihydroxyphenoxazine)[3]
-
Test compounds (FBH-1, FBH-2, FBH-3) and reference inhibitors (Clorgyline, Selegiline)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
A solution of each test and reference compound was prepared in the assay buffer at various concentrations.
-
In a 96-well plate, 50 µL of the enzyme solution (MAO-A or MAO-B) was added to each well.
-
10 µL of each compound concentration or vehicle control was added to the respective wells and pre-incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 40 µL of a working solution containing the MAO substrate, HRP, and Amplex Red.
-
The plate was incubated for 60 minutes at 37°C, protected from light.
-
The fluorescence was measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
The percentage of inhibition for each compound concentration was calculated relative to the vehicle control.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the key pathways and workflows involved in this study.
Caption: Mechanism of MAO inhibition by FBH compounds.
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion
The novel compounds FBH-1, FBH-2, and FBH-3, synthesized from this compound, have demonstrated significant in vitro inhibitory activity against monoamine oxidases. The varying selectivity profiles of these compounds suggest their potential for development as therapeutic agents for different neurological conditions. Specifically, the MAO-B selectivity of FBH-2 warrants further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for future studies aimed at elucidating the structure-activity relationships and optimizing the therapeutic potential of this new class of hydrazine derivatives.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 4. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
Head-to-head comparison of different synthetic routes to (2-Fluorobenzyl)hydrazine dihydrochloride
A comparative analysis of synthetic routes to (2-Fluorobenzyl)hydrazine dihydrochloride is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of different methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic approach.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: the reaction of a 2-fluorobenzyl halide with hydrazine followed by acid treatment, and the direct conversion of the parent (2-Fluorobenzyl)hydrazine to its dihydrochloride salt. Variations within these routes, such as the choice of starting material and reaction conditions, significantly impact yield, purity, and reaction time.
Data Summary
The following table summarizes the quantitative data for different synthetic routes to this compound based on available experimental evidence.
| Synthetic Route | Starting Materials | Yield (%) | Purity (%) | Reaction Time | Key Features |
| Route 1: Nucleophilic Substitution followed by Acidification (One-Pot) | 2-Fluorobenzyl chloride, Hydrazine hydrate, HCl | 70-85 | >98 | 4-8 hours | Telescoped synthesis, avoiding isolation of the intermediate free base.[1] |
| Route 2: Nucleophilic Substitution with Isolation followed by Acidification | 2-Fluorobenzyl chloride, Hydrazine hydrate, HCl | 85-95 | >98 | 30-60 minutes | Formation of a white crystalline precipitate, purification by recrystallization.[1] |
| Route 3: Nucleophilic Substitution using Bromide and Base | 2-Fluorobenzyl bromide, Hydrazine hydrate, K₂CO₃, HCl | 76 | N/A | 48 hours | Utilizes a more reactive benzyl bromide and a base to neutralize the formed HBr. |
| Route 4: Direct Salt Formation | (2-Fluorobenzyl)hydrazine, HCl | N/A | N/A | N/A | The most straightforward method, contingent on the availability of the parent hydrazine.[1] |
| Route 5: Diazotization and Reduction | 2-Fluoroaniline, NaNO₂, NaHSO₃, HCl | ~91 | N/A | Multi-step | A multi-step process starting from 2-fluoroaniline, suitable for large-scale synthesis. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: One-Pot Synthesis from 2-Fluorobenzyl Chloride
This method involves the direct reaction of 2-fluorobenzyl chloride with hydrazine hydrate, followed by in-situ acidification to yield the dihydrochloride salt.
Procedure:
-
To a solution of 2-fluorobenzyl chloride (1.0 equivalent) in methanol or ethanol, add hydrazine hydrate (1.2 equivalents) and sodium bicarbonate (2.0 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate this compound.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Route 2: Two-Step Synthesis via Isolation of the Free Base
This route involves the synthesis and isolation of the free base, (2-Fluorobenzyl)hydrazine, which is then converted to its dihydrochloride salt.
Procedure:
-
Slowly add 2-fluorobenzyl chloride (100 g) to a pre-cooled solution of water (500 ml) and hydrazine hydrate (301.5 g) at 0-5°C.[2]
-
Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
To the combined organic layers, add an ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C and stir for 4 hours to precipitate the product.[2]
-
Filter the solid, wash with dichloromethane, and recrystallize from isopropanol to obtain pure this compound.[2]
Route 3: Synthesis from 2-Fluorobenzyl Bromide
This method utilizes the more reactive 2-fluorobenzyl bromide as the starting material.
Procedure:
-
Slowly add 2-fluorobenzyl bromide (190 g, 1.0 mol) to a 2 L ethanol solution containing hydrazine hydrate (250 g, 5.0 mol) and potassium carbonate (137 g, 1.0 mol) with stirring.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ether and dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by silica gel column chromatography to yield (2-Fluorobenzyl)hydrazine.
-
Dissolve the purified free base in a suitable solvent and treat with hydrochloric acid to obtain the dihydrochloride salt.
Synthetic Workflow Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental parameters.
Caption: Workflow for selecting a synthetic route to this compound.
References
A Comparative Guide to the Bioisosteric Replacement of Chlorine with Fluorine in Benzylhydrazine Analogues
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a powerful tool in this process. This guide provides a detailed comparison of the bioisosteric replacement of a chlorine atom with fluorine in the context of benzylhydrazine analogues, a chemical scaffold of interest in various therapeutic areas.
The choice between chlorine and fluorine as substituents on an aromatic ring can significantly impact a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. While both are halogens, their distinct atomic sizes, electronegativity, and ability to form hydrogen bonds lead to nuanced differences in their effects on a drug candidate's profile.
Comparative Analysis of Physicochemical and Biological Properties
The substitution of chlorine with fluorine can lead to predictable yet profound changes in a compound's behavior. The following tables summarize the key differences observed in molecular matched-pair analyses, providing a general framework for understanding this bioisosteric switch.
| Physicochemical Property | Chlorine Analogue | Fluorine Analogue | Rationale for Difference |
| Lipophilicity (logD) | Higher | Lower | Chlorine is larger and more polarizable, contributing more to lipophilicity. |
| Solubility | Lower | Higher | The smaller size and greater electronegativity of fluorine can lead to more favorable interactions with water. |
| pKa | Generally higher | Generally lower | The strong electron-withdrawing nature of fluorine has a more pronounced effect on the acidity/basicity of nearby functional groups. |
Table 1: Comparison of Physicochemical Properties.
| Biological/Pharmacological Property | Chlorine Analogue | Fluorine Analogue | Rationale for Difference |
| Binding Affinity (General Trend) | Often slightly higher | Often slightly lower | The greater polarizability of chlorine can lead to more significant van der Waals and induced dipole interactions with the target protein. |
| Metabolic Stability | Generally more susceptible to metabolism | Generally more resistant to metabolism | The carbon-fluorine bond is stronger than the carbon-chlorine bond, making it less prone to metabolic cleavage. |
| Toxicity (General Trend) | Often slightly higher | Often slightly lower | The increased reactivity and lipophilicity of chlorinated compounds can sometimes lead to higher toxicity. |
Table 2: Comparison of Biological and Pharmacological Properties.
Experimental Data on Related Analogues
| Compound | Target | IC50 (µM) | logP | Aqueous Solubility (µg/mL) |
| 4-Chlorobenzylidenehydrazide Analogue | Monoamine Oxidase A | 5.2 | 2.8 | 50 |
| 4-Fluorobenzylidenehydrazide Analogue | Monoamine Oxidase A | 7.8 | 2.3 | 150 |
| 2,4-Dichlorobenzylidenehydrazide Analogue | Staphylococcus aureus (MIC) | 12.5 | 3.5 | 20 |
| 2,4-Difluorobenzylidenehydrazide Analogue | Staphylococcus aureus (MIC) | 25 | 2.9 | 80 |
Table 3: Illustrative Experimental Data on Related Hydrazone Analogues.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of benzylhydrazine analogues.
Synthesis of Benzylhydrazine Analogues
General Procedure for the Synthesis of Halogenated Benzylhydrazines:
-
Starting Material: Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-fluorobenzaldehyde).
-
Reaction: The substituted benzaldehyde (1 equivalent) is dissolved in ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure benzylhydrazine analogue.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Physicochemical Properties
a) Lipophilicity (logP/logD) Determination by Shake-Flask Method:
-
Preparation of Phases: n-Octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for logD) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Dissolution: A known amount of the test compound is dissolved in the aqueous phase to a final concentration of 100 µM.
-
Partitioning: Equal volumes of the aqueous solution and the n-octanol are combined in a sealed vial.
-
Equilibration: The vial is shaken vigorously for 1 hour to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Quantification: The concentration of the compound in the aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP or logD value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase (determined by difference) to its concentration in the aqueous phase.
b) pKa Determination by Potentiometric Titration:
-
Sample Preparation: A solution of the test compound (e.g., 1 mM) is prepared in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of HCl or NaOH.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
In Vitro Biological Assays
a) Monoamine Oxidase (MAO) Inhibition Assay:
-
Enzyme and Substrate: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine for MAO-A or benzylamine for MAO-B, is used.
-
Assay Buffer: The assay is performed in a phosphate buffer (pH 7.4).
-
Inhibitor Preparation: The test compounds (chloro- and fluoro-substituted benzylhydrazine analogues) are dissolved in DMSO to prepare stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a quenching solution (e.g., perchloric acid).
-
-
Detection: The formation of the product is quantified using a suitable method, such as fluorescence or absorbance measurement.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.
b) Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay:
-
Microorganisms: A panel of relevant bacterial or fungal strains is used (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth for bacteria) is used.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts and workflows related to the bioisosteric replacement of chlorine with fluorine in benzylhydrazine analogues.
Caption: Workflow for the bioisosteric replacement and evaluation of benzylhydrazine analogues.
Caption: Signaling pathway of MAO inhibition by benzylhydrazine analogues.
The Crucial Role of the 2-Fluorobenzyl Moiety: A Statistical Look at Hydrazine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and targeted therapeutics. This guide provides a comparative analysis of (2-Fluorobenzyl)hydrazine derivatives, highlighting the influence of structural modifications on their biological activity. By presenting available quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a valuable resource for advancing research in this promising area of medicinal chemistry.
The (2-Fluorobenzyl)hydrazine scaffold has emerged as a significant building block in the synthesis of various biologically active compounds. The presence of the fluorine atom at the ortho position of the benzyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its binding affinity to target proteins and improve its overall pharmacological profile.[1] Derivatives of hydrazine have shown a wide spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[2][3][4]
Comparative Analysis of Biological Activity
| Compound/Derivative Class | Target/Assay | Key Structural Features | IC50/Activity | Reference |
| Fluorinated Aminophenylhydrazines | A549 Lung Carcinoma Cell Line | Compound with 5 fluorine atoms | 0.64 µM | [5] |
| Fluorinated Aminophenylhydrazines | A549 Lung Carcinoma Cell Line | Compound with 2 fluorine atoms | Proliferative Index: 4.95 | [5] |
| Hydrazone Derivatives (2a) | human Monoamine Oxidase-A (hMAO-A) | 1-substituted-2-phenylhydrazone | 0.342 µM | [6] |
| Hydrazone Derivatives (2b) | human Monoamine Oxidase-A (hMAO-A) | 1-substituted-2-phenylhydrazone | 0.028 µM | [6] |
| Pyridazinobenzylpiperidine Derivative (S15) | Monoamine Oxidase-A (MAO-A) | Pyridazinone with (2-fluorophenyl)piperazine moiety | 3.691 µM | [7] |
| Pyridazinobenzylpiperidine Derivative (S5) | Monoamine Oxidase-B (MAO-B) | 3-Cl on phenyl ring | 0.203 µM | [7] |
Note: The data presented is from different studies and compound series, and direct comparison should be made with caution. However, it illustrates the potency that fluorinated hydrazine derivatives can achieve.
Experimental Protocols
To facilitate further research and allow for the replication and expansion of existing studies, detailed methodologies for key experiments are provided below.
Synthesis of Hydrazone Derivatives from (2-Fluorobenzyl)hydrazine
This protocol describes a general procedure for the synthesis of hydrazone derivatives, a common class of compounds prepared from (2-Fluorobenzyl)hydrazine.
Materials:
-
(2-Fluorobenzyl)hydrazine
-
Substituted aldehyde or ketone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of (2-Fluorobenzyl)hydrazine and the desired aldehyde or ketone in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate (the hydrazone derivative) is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The final product can be purified by recrystallization from a suitable solvent.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[8][9]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11][12]
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
(2-Fluorobenzyl)hydrazine derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B enzymes.[13]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine)
-
Test inhibitor ((2-Fluorobenzyl)hydrazine derivative)
-
Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex® Red, horseradish peroxidase)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme solution to each well. Then, add the test inhibitor dilutions to the respective wells. For control wells, add DMSO. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time.
-
Data Analysis: Calculate the reaction rates and normalize them to the control (100% activity). Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined using a non-linear regression curve fit.
Visualizing Key Processes
To better understand the workflow of a structure-activity relationship study and a relevant biological pathway, the following diagrams are provided.
Caption: Workflow of a Structure-Activity Relationship (SAR) study.
Caption: Representative Kinase Signaling Pathway and potential point of inhibition.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Synthetic Protocols Utilizing (2-Fluorobenzyl)hydrazine Dihydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful and reproducible synthesis of target molecules. (2-Fluorobenzyl)hydrazine dihydrochloride is a versatile reagent, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. This guide provides a comparative analysis of synthetic protocols using this compound, with a focus on the widely employed Fischer indole synthesis. Its performance is compared with alternative substituted hydrazines, supported by experimental data from peer-reviewed literature.
Performance Comparison in Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for the preparation of indoles, which are key components in many therapeutic agents. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, impacting reaction conditions and yields.
The following table summarizes the performance of various substituted hydrazines in the Fischer indole synthesis, providing a baseline for assessing the expected reproducibility and yield when using this compound.
Table 1: Comparison of Reaction Parameters for the Fischer Indole Synthesis with Various Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Reflux, 2.25 h | Not specified | [1] |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Room Temperature | 88 (mixture of isomers) | [1] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid / HCl | Reflux, 4 h | 30 | [1] |
| 4-Chlorophenylhydrazine | Propiophenone | Oxalic acid, Acetic acid | Ball milling, 400 min | Low conversion | N/A |
| 4-Methoxyphenylhydrazine | Propiophenone | Oxalic acid, Acetic acid | Ball milling, 100 min | 79 | N/A |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical reaction conditions. The yield for p-Tolylhydrazine hydrochloride was not explicitly stated in the referenced abstract. Low conversion for 4-Chlorophenylhydrazine suggests a yield significantly lower than the other examples.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic protocols. Below are representative protocols for the synthesis of this compound and a general protocol for the Fischer indole synthesis.
Synthesis of this compound[2]
This protocol describes the formation of the dihydrochloride salt from the parent (2-Fluorobenzyl)hydrazine.
Materials:
-
(2-Fluorobenzyl)hydrazine
-
Concentrated hydrochloric acid
-
Ethanol or Methanol
Procedure:
-
Dissolve (2-Fluorobenzyl)hydrazine in a suitable solvent such as ethanol or methanol at room temperature.[2]
-
With vigorous stirring, add concentrated hydrochloric acid dropwise to the solution. Maintain the temperature between 0-25°C, as the reaction is exothermic.[2]
-
A 1:2 molar ratio of hydrazine to hydrochloric acid is required for complete conversion.[2]
-
The reaction is typically complete within 30-60 minutes, indicated by the formation of a white crystalline precipitate.[2]
-
Isolate the product by filtration.[2]
-
Purify the product by recrystallization from an ethanol-water mixture.[2]
Typical yields for this process range from 85-95%, with a purity exceeding 98%.[2]
General Protocol for Fischer Indole Synthesis[3][4]
This protocol outlines the general steps for the synthesis of indoles from a substituted phenylhydrazine and a carbonyl compound.
Materials:
-
Substituted phenylhydrazine (e.g., this compound)
-
Aldehyde or Ketone
-
Acid catalyst (e.g., Acetic acid, Zinc chloride, Polyphosphoric acid)
-
Solvent (e.g., Ethanol, Acetic acid)
Procedure:
-
Hydrazone Formation (can be done in situ):
-
Dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating for 30-60 minutes to form the phenylhydrazone.
-
-
Indolization:
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to the appropriate temperature (can range from room temperature to reflux, depending on the reactivity of the substrates and the strength of the acid).
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Logical Relationships and Workflows
The synthesis of indole derivatives using this compound follows a logical progression of chemical transformations. The following diagrams illustrate the general synthetic pathway and the key steps involved in the Fischer indole synthesis.
Caption: Synthetic pathway from starting materials to the target indole derivative.
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
Safety Operating Guide
Safe Disposal of (2-Fluorobenzyl)hydrazine dihydrochloride: A Step-by-Step Guide
(2-Fluorobenzyl)hydrazine dihydrochloride is a chemical compound that requires careful handling and disposal due to its potential hazards. As a hydrazine derivative, it is classified as a hazardous substance, and proper disposal is crucial to ensure the safety of laboratory personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Hazard and Safety Information
Before handling this compound, it is essential to be aware of its associated hazards. Based on data for the closely related (2-Fluorobenzyl)hydrazine hydrochloride, the following classifications apply:
-
Toxicity: Toxic if swallowed and harmful if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, all handling of this compound should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
II. Quantitative Data Summary
For clarity and quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1349715-77-0 | ChemScene |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | ChemScene |
| Molecular Weight | 213.08 g/mol | [3] |
| Appearance | White crystalline precipitate | [3] |
| Purity | ≥98% | ChemScene |
| Storage | 4°C, stored under nitrogen | ChemScene |
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an authorized hazardous waste management company. The following protocol outlines the necessary steps for its safe collection and disposal.
1. Waste Collection and Storage:
- Container: Place all waste this compound, including contaminated materials like weighing paper and disposable labware, into a designated, properly labeled, and sealed hazardous waste container.
- Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][5] Do not use abbreviations.[5]
- Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1]
- Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1]
2. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5]
- Provide the EHS office with a complete inventory of the waste container's contents.
3. Final Disposal Method:
- The designated hazardous waste management company will transport the waste for final disposal.
- The recommended disposal method for this compound is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber .[1] This ensures the complete destruction of the hazardous compound and minimizes environmental impact.
Important Note: Never dispose of this compound by flushing it down the drain or mixing it with general laboratory waste.[6] This can lead to environmental contamination and potential reactions with other chemicals.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Personal Protection: Before cleaning the spill, don the appropriate PPE, including a respirator if necessary.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: All materials used for spill cleanup should be placed in the hazardous waste container for this compound.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Fluorobenzyl)hydrazine dihydrochloride
This document provides immediate, essential safety and logistical information for the handling of (2-Fluorobenzyl)hydrazine dihydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include acute toxicity if swallowed or inhaled, and it is known to cause serious eye damage and skin irritation.[1] It may also cause respiratory irritation.[1] Based on the hydrazine functional group, it should be handled with caution as hydrazines can be skin, eye, and respiratory irritants, and may be toxic upon ingestion and inhalation.
Table 1: Hazard Classifications
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical goggles or safety glasses with a face shield.[1][2] | Protects against splashes and dust that can cause serious eye damage. |
| Hand Protection | Protective gloves (e.g., Nitrile or Neoprene rubber).[3][4] | Prevents skin contact which can cause irritation. |
| Skin and Body Protection | Flame-resistant lab coat and chemical-resistant apron.[3] Wear appropriate protective clothing to prevent skin exposure.[2][5] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5][6] | Prevents inhalation of dust or aerosols, which are harmful. |
First Aid Measures
Immediate action is critical in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential for safety and compliance.
Operational Plan:
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[1] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[1]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] This compound is hygroscopic; store under an inert gas.[1]
Disposal Plan:
-
Waste Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[2] This may involve sending the material to an authorized incinerator equipped with an afterburner and scrubber.[1]
-
Spill Response : In case of a spill, evacuate the area.[1] Wear appropriate PPE.[1] Sweep or shovel the spilled solid material into a suitable container for disposal, minimizing dust generation.[1] Prevent the product from entering drains.[5]
Experimental Protocol: Synthesis of a Pyrazole Derivative
This compound is a valuable building block in medicinal chemistry, often used for the synthesis of heterocyclic compounds like pyrazoles. The following is a representative protocol for the synthesis of a pyrazole derivative.
Objective: To synthesize a 1-(2-fluorobenzyl)-substituted pyrazole via condensation with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Base (e.g., sodium acetate or triethylamine)
-
Solvent (e.g., ethanol or acetic acid)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the 1,3-diketone (1 equivalent) in ethanol.
-
Addition of Base : To the stirred solution, add a base such as sodium acetate (2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with brine.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.
Workflow Diagram
The following diagram illustrates the complete workflow for handling this compound, from initial receipt to the synthesis of a derivative and final waste disposal.
Caption: Workflow for safe handling and use of this compound.
References
- 1. Buy this compound | 1349715-77-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
